Axl-IN-18
Description
Properties
Molecular Formula |
C32H26FN5O4 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
5-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluoroanilino]-1-methyl-3-(3-methylphenyl)-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C32H26FN5O4/c1-18-6-5-7-19(12-18)22-16-38(2)25-10-11-34-31(29(25)30(22)39)37-20-8-9-26(23(33)13-20)42-32-21-14-27(40-3)28(41-4)15-24(21)35-17-36-32/h5-17H,1-4H3,(H,34,37) |
InChI Key |
TZFAMUMVJZGJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(C3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=NC=NC6=CC(=C(C=C65)OC)OC)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-18: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Axl-IN-18, a potent and selective inhibitor of the Axl receptor tyrosine kinase. This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptors. Axl signaling is initiated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, Axl receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways that drive cell proliferation, survival, migration, and invasion. Key downstream pathways activated by Axl include the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Axl kinase domain. This competitive inhibition prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking Axl autophosphorylation and the subsequent activation of its downstream signaling cascades. By inhibiting Axl kinase activity, this compound effectively abrogates the pro-tumorigenic signals mediated by this receptor, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis in Axl-dependent cancer cells.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| Axl | 1.1 | Potent inhibition of Axl kinase activity. |
| MET | 377 | Demonstrates selectivity for Axl over the related MET kinase. |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Biochemical Axl Kinase Activity Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the Axl kinase.
Materials:
-
Recombinant human Axl kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Axl-specific substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well or 384-well plate, add the recombinant Axl kinase, the substrate peptide, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Km for Axl).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Axl Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit Axl phosphorylation in a cellular context.
Materials:
-
Axl-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr779), anti-total-Axl, and an antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Axl-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Axl overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Axl and a loading control.
Cell Migration Assay (Transwell Assay)
This protocol details a method to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Axl-expressing cancer cell line
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Transwell inserts (e.g., 8 µm pore size)
-
This compound
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Starve the cells in serum-free medium for several hours prior to the assay.
-
Add medium containing a chemoattractant to the lower chamber of the Transwell plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and compare the migration of treated cells to untreated controls.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes how to measure the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Axl-expressing cancer cell line
-
Cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Transwell cell migration assay.
Axl-IN-18: A Comprehensive Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl-IN-18, also identified as compound 25c, is a potent and highly selective, type II inhibitor of the Axl receptor tyrosine kinase.[1] As a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, Axl is a critical mediator in oncogenic processes, including tumor growth, metastasis, and the development of therapeutic resistance.[2][3] Overexpression of Axl is correlated with a poor prognosis in numerous cancers, making it a compelling target for anticancer drug discovery.[2] this compound emerged from a structure-activity relationship study of 1,6-naphthyridinone derivatives, demonstrating exceptional inhibitory activity against Axl and significant selectivity over the homologous MET kinase.[1] Preclinical data indicate that this compound effectively suppresses Axl-driven cellular proliferation, migration, and invasion, and induces apoptosis, culminating in significant antitumor efficacy in vivo.[1] This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Rationale
This compound was developed through a focused medicinal chemistry effort to optimize a series of 1,6-naphthyridinone derivatives.[1] The primary goal was to enhance potency against Axl kinase while achieving high selectivity, particularly over the closely related MET kinase, a common off-target liability for many Axl inhibitors.[1] This optimization was guided by molecular modeling and structure-based design, leading to the identification of this compound (compound 25c) as a lead candidate with a superior biochemical profile.[1]
Biological Activity and Quantitative Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments, demonstrating its potency and selectivity as an Axl inhibitor.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result | Citation |
| Biochemical Kinase Assay | Axl | IC50 | 1.1 nM | [1] |
| Biochemical Kinase Assay | MET | IC50 | 377 nM | [1] |
| Cellular Proliferation | BaF3/TEL-AXL | Inhibition | Significant | [1] |
| Cellular Migration | 4T1 | Suppression | Dose-dependent | [1] |
| Cellular Invasion | 4T1 | Suppression | Dose-dependent | [1] |
| Apoptosis Induction | Not specified | Induction | Yes | [1] |
Table 2: In Vivo Efficacy of this compound
| Model Type | Efficacy Endpoint | Result | Citation |
| BaF3/TEL-AXL Xenograft | Antitumor Efficacy | Noticeable | [1] |
Axl Signaling Pathway
Axl kinase activation, typically initiated by its ligand Gas6, leads to receptor homodimerization and subsequent trans-autophosphorylation of tyrosine residues within its intracellular domain. This phosphorylation cascade creates docking sites for various adaptor proteins, triggering multiple downstream signaling pathways that are crucial for cancer cell survival and metastasis.
Caption: Axl Signaling Pathways.
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound (compound 25c) from the primary literature is not publicly available, the synthesis of related 1,6-naphthyridinone derivatives typically involves a multi-step process. The general workflow would likely start from commercially available precursors to construct the core naphthyridinone scaffold, followed by sequential coupling reactions to introduce the side chains that are critical for potent and selective Axl inhibition.
Caption: General Synthesis Workflow.
Experimental Protocols
The following are detailed, standard methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the Axl kinase enzyme, the substrate (e.g., AXLtide), and the kinase reaction buffer in a 384-well plate.[4][5]
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5][6] Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction.[5][6] Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (BaF3/TEL-AXL Cells)
This assay assesses the effect of this compound on the proliferation of cells engineered to be dependent on Axl signaling for survival.
-
Cell Culture:
-
Assay Procedure:
-
Seed the BaF3/TEL-AXL cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[9]
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[7]
-
-
Quantification of Cell Viability:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[7]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Cell Migration and Invasion Assays (Transwell Assay)
These assays measure the ability of cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) in response to a chemoattractant.
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pore size).[10]
-
For the invasion assay, coat the apical side of the membrane with a thin layer of Matrigel® or a similar basement membrane extract and allow it to solidify.[11] For the migration assay, the membrane remains uncoated.[10]
-
-
Assay Procedure:
-
Harvest 4T1 cells and resuspend them in a serum-free medium.
-
Place the Transwell inserts into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., 10% fetal bovine serum).[11]
-
Add the cell suspension to the apical chamber of the inserts, along with various concentrations of this compound or a vehicle control.
-
Incubate the plate for a suitable duration (e.g., 24 hours) at 37°C in a CO2 incubator.[11]
-
-
Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the basal side of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a dye such as crystal violet.[12]
-
Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields for each membrane.
-
-
Data Analysis:
-
Quantify the number of migrated or invaded cells for each treatment condition.
-
Express the results as a percentage of the vehicle-treated control.
-
Caption: Experimental Assay Workflow.
Conclusion
This compound is a potent and selective small-molecule inhibitor of Axl kinase, discovered through a targeted drug design campaign. Its strong biochemical potency translates into effective inhibition of Axl-driven cellular processes, including proliferation, migration, and invasion. The promising in vivo efficacy observed in a xenograft model underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of preclinical cancer models is warranted.
References
- 1. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Kinase Enzyme System Application Note [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Axl Signaling Pathway: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Core Pathway, Quantitative Data, and Experimental Methodologies for Therapeutic Development
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in a multitude of cellular processes and a high-priority target in oncology and other disease areas.[1][2] Its dysregulation is implicated in cancer progression, metastasis, therapeutic resistance, and immune evasion.[3][4][5] This technical guide provides an in-depth overview of the Axl signaling pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to support researchers, scientists, and drug development professionals in their exploration of this complex system.
Core Components and Mechanism of Activation
The canonical activation of the Axl signaling pathway is initiated by its primary ligand, the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[6] The Axl receptor itself is a transmembrane protein characterized by an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[7]
The activation sequence is as follows:
-
Ligand Binding: Gas6 binds to the Ig-like domains of the Axl extracellular domain. This interaction is of very high affinity.[8][9]
-
Dimerization: Ligand binding induces the formation of a 2:2 Axl/Gas6 homodimer complex.[9]
-
Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the activation loop.[5] This phosphorylation event activates the kinase function of the Axl receptor.
Beyond canonical ligand-dependent activation, Axl signaling can also be initiated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases (RTKs) like EGFR and HER2, or in response to cellular stress signals like hypoxia.
Downstream Signaling Cascades
Once activated, the phosphorylated tyrosine residues on the Axl intracellular domain serve as docking sites for a variety of adaptor proteins and enzymes, initiating multiple downstream signaling cascades. The most prominent of these pathways include:
-
PI3K/Akt Pathway: This is a central pathway downstream of Axl that is crucial for promoting cell survival, proliferation, and resistance to apoptosis.[6]
-
MAPK/ERK Pathway: Activation of this pathway contributes to cell proliferation, differentiation, and migration.
-
NF-κB Pathway: This pathway is involved in inflammation, immune responses, and cell survival.
-
JAK/STAT Pathway: This cascade is also implicated in cell proliferation and survival.
These pathways collectively orchestrate a cellular response that, in a cancer context, often leads to enhanced tumor growth, invasion, and the development of resistance to therapies.[3][10]
// Nodes Gas6 [label="Gas6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Axl [label="Axl Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#5F6368", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"]; Migration_Invasion [label="Migration\n& Invasion", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"]; Drug_Resistance [label="Drug\nResistance", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"]; Immune_Evasion [label="Immune\nEvasion", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#202124"];
// Edges Gas6 -> Axl [label="Binds", fontcolor="#5F6368", color="#5F6368"]; Axl -> Dimerization [color="#4285F4"]; Dimerization -> PI3K [color="#34A853"]; Dimerization -> Grb2_Sos [color="#EA4335"]; Dimerization -> STAT [style=dashed, color="#5F6368"];
PI3K -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; Akt -> NFkB [style=dashed, color="#5F6368"];
Grb2_Sos -> Ras [color="#EA4335"]; Ras -> Raf [color="#EA4335"]; Raf -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"];
mTOR -> Cell_Survival [color="#34A853"]; ERK -> Cell_Survival [color="#EA4335"]; ERK -> Migration_Invasion [color="#EA4335"]; Akt -> Drug_Resistance [color="#34A853"]; NFkB -> Immune_Evasion [color="#5F6368"]; STAT -> Cell_Survival [style=dashed, color="#5F6368"];
{rank=same; PI3K; Grb2_Sos; STAT;} {rank=same; Cell_Survival; Migration_Invasion; Drug_Resistance; Immune_Evasion;} } Caption: Core Axl Signaling Pathway from ligand binding to cellular responses.
Quantitative Data Summary
Quantitative analysis is paramount for understanding the biochemical and pharmacological properties of the Axl pathway. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities of Gas6 to Axl Receptor
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| Human Gas6 / Human Axl Ig1 Domain | KinExA | 33 pM | [8] |
| Human Gas6 / Human Axl Fc Fusion | KinExA | 9.2 pM | [8] |
| Mouse Gas6 / Human Axl Fc Fusion | KinExA | 1.5 pM | [8] |
| Human Gas6 / Engineered Axl Decoy (MYD1) | KinExA | 420 fM | [8] |
Table 2: Key Autophosphorylation Sites on the Axl Receptor
A mass spectrometry-based quantitative phosphoproteomic study identified over 1100 phosphotyrosine (pTyr) sites regulated by Gas6-Axl activation.[1][2][11]
| Phosphorylation Site | Location/Context | Significance | Reference |
| Tyrosine 702 (pY702) | Activation Loop | Major autophosphorylation site; critical for kinase activity. | [12] |
| Tyrosine 779 (pY779) | Intracellular Domain | Docking site for signaling molecules. | |
| Tyrosine 821 (pY821) | Intracellular Domain | Docking site for signaling molecules. | |
| Tyrosine 866 (pY866) | Intracellular Domain | Docking site for signaling molecules. |
Table 3: IC50 Values of Selected Axl Kinase Inhibitors
| Inhibitor | Type | IC50 Value | Assay Type | Reference |
| Bemcentinib (R428) | Small Molecule | 14 nM | Cellular Assay | [13] |
| Gilteritinib | Small Molecule | 0.73 nM | Kinase Assay | [14] |
| Gilteritinib | Small Molecule | 0.33 - 2.37 µM | Cell Viability Assay | [13] |
| LDC1267 | Small Molecule | 26 nM | Axl Phosphorylation Inhibition | [15] |
| Staurosporine | Small Molecule | 0.9 nM | Radiometric Kinase Assay | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Axl signaling pathway.
Immunoprecipitation (IP) and Western Blot (WB) for Axl Phosphorylation
This protocol is designed to isolate Axl from cell lysates and detect its phosphorylation status.
A. Cell Lysis
-
Culture cells to 80-90% confluency and serum-starve overnight if investigating ligand-induced phosphorylation.
-
Treat cells with Gas6 (e.g., 200-400 ng/mL) for desired time points (e.g., 0, 5, 15, 30 minutes).
-
Wash cells twice with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
B. Immunoprecipitation
-
Normalize lysate samples to a concentration of 1-2 mg/mL with IP Lysis Buffer. Use 500 µg to 1 mg of total protein per IP reaction.
-
Pre-clearing (Optional): Add 20 µL of Protein A/G magnetic beads to the lysate and incubate with rotation for 30 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of a primary anti-Axl antibody to the lysate. Incubate with gentle rotation overnight at 4°C.
-
Add 25 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C.[17]
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer and once with an ice-cold wash buffer with lower detergent concentration.
C. Western Blotting
-
Elute the protein from the beads by adding 30-40 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel. Include an "input" lane with 20-30 µg of the starting cell lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an ECL substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a total Axl antibody to confirm equal immunoprecipitation.
// Nodes Start [label="Start: Cultured Cells\n(e.g., with Gas6 stimulation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis\n(Ice-cold IP Lysis Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Clarify [label="Clarify Lysate\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP [label="Immunoprecipitation\n(Anti-Axl Antibody + Protein A/G Beads)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash Beads\n(Remove non-specific proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elution\n(Boil in SDS Sample Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Transfer to PVDF Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Blocking (5% BSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibody Incubation\n(e.g., anti-Phospho-Tyrosine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Detection (ECL Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reprobe [label="Strip & Re-probe\n(Total Axl Antibody)", shape=parallelogram, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"]; Result [label="Result: Detect Phosphorylated Axl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Lysis [color="#5F6368"]; Lysis -> Clarify [color="#4285F4"]; Clarify -> IP [color="#5F6368"]; IP -> Wash [color="#FBBC05"]; Wash -> Elute [color="#FBBC05"]; Elute -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#34A853"]; Transfer -> Block [color="#34A853"]; Block -> PrimaryAb [color="#5F6368"]; PrimaryAb -> SecondaryAb [color="#EA4335"]; SecondaryAb -> Detect [color="#EA4335"]; Detect -> Result [color="#5F6368"]; Detect -> Reprobe [style=dashed, color="#5F6368"]; } Caption: Workflow for Axl Immunoprecipitation & Western Blot.
In Vitro Axl Kinase Assay
This assay measures the enzymatic activity of purified Axl kinase and is useful for screening inhibitors.
-
Reagents:
-
Recombinant human Axl kinase (intracellular domain).
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate: AXLtide peptide or a generic tyrosine kinase substrate like poly(Glu:Tyr) 4:1.[16]
-
ATP solution.
-
Test compounds (Axl inhibitors) dissolved in DMSO.
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).[18][19]
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Kinase Reaction Buffer, Axl kinase, and the substrate.
-
Add the test compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader. The signal is proportional to kinase activity.
-
Calculate percent inhibition relative to the DMSO control and determine IC50 values for the test compounds.
-
Boyden Chamber Cell Migration/Invasion Assay
This assay quantifies the effect of Axl signaling on the migratory and invasive potential of cells.[20][21]
-
Preparation:
-
Use transwell inserts with a porous membrane (typically 8 µm pores for cancer cells).[22]
-
For invasion assays, coat the top of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify. For migration assays, no coating is needed.
-
Culture cells of interest and serum-starve them for 12-24 hours before the assay.
-
-
Assay Setup:
-
Harvest cells by trypsinization and resuspend them in a serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.
-
Add chemoattractant (e.g., medium with 10% FBS or a specific concentration of Gas6) to the lower wells of the companion plate. Use a serum-free medium as a negative control.
-
Add 100-200 µL of the cell suspension to the upper chamber of each transwell insert. If testing inhibitors, include them in the cell suspension.
-
Place the inserts into the wells containing the chemoattractant.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell type's migratory capacity.
-
After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde or methanol.
-
Stain the cells with a solution such as 0.1% Crystal Violet or DAPI.[23]
-
Wash the inserts to remove excess stain.
-
Visualize the membrane under a microscope and count the number of migrated cells in several representative fields. Alternatively, the stain can be eluted and quantified by measuring its absorbance.
-
Role of Axl in Cancer Metastasis: A Logical Framework
Axl signaling is a master regulator of the metastatic cascade, influencing multiple steps from local invasion to colonization at distant sites.[4][10]
// Nodes TME_Stress [label="Tumor Microenvironment Stress\n(e.g., Hypoxia, Apoptotic Debris)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Axl_Activation [label="Axl Upregulation &\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EMT [label="Epithelial-to-Mesenchymal\nTransition (EMT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Invasion [label="Increased Invasion &\nMotility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intravasation [label="Intravasation into\nBlood/Lymphatics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival_Circulation [label="Survival in Circulation\n(Anoikis Resistance)", fillcolor="#FBBC05", fontcolor="#202124"]; Extravasation [label="Extravasation at\nDistant Site", fillcolor="#34A853", fontcolor="#FFFFFF"]; Colonization [label="Metastatic Colonization\n& Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Evasion_Node [label="Immune Evasion", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Therapy_Resistance [label="Therapy Resistance", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Metastasis [label="Successful Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TME_Stress -> Axl_Activation [color="#5F6368"]; Axl_Activation -> EMT [color="#4285F4"]; Axl_Activation -> Invasion [color="#4285F4"]; Axl_Activation -> Survival_Circulation [color="#FBBC05"]; Axl_Activation -> Immune_Evasion_Node [color="#5F6368"]; Axl_Activation -> Therapy_Resistance [color="#5F6368"];
EMT -> Invasion [color="#4285F4"]; Invasion -> Intravasation [color="#4285F4"]; Intravasation -> Survival_Circulation [color="#5F6368"]; Survival_Circulation -> Extravasation [color="#5F6368"]; Extravasation -> Colonization [color="#34A853"];
Immune_Evasion_Node -> Survival_Circulation [style=dashed, color="#5F6368"]; Immune_Evasion_Node -> Colonization [style=dashed, color="#5F6368"]; Therapy_Resistance -> Colonization [style=dashed, color="#5F6368"];
Colonization -> Metastasis [color="#5F6368"]; } Caption: Logical Flow of Axl's Role in Cancer Metastasis.
This framework highlights key intervention points for Axl-targeted therapies, which aim to disrupt this pro-metastatic signaling and re-sensitize tumors to conventional treatments. The development of highly specific Axl inhibitors, decoy receptors, and antibody-drug conjugates represents a promising frontier in cancer therapy.[13]
References
- 1. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network [mdpi.com]
- 2. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. emboj.embopress.org [emboj.embopress.org]
- 8. An engineered Axl ‘decoy receptor’ effectively silences the Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for Gas6-Axl signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 18. AXL Kinase Enzyme System Application Note [promega.sg]
- 19. promega.com [promega.com]
- 20. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to AXL Kinase as a Therapeutic Target
An In-Depth Technical Guide on the Structure-Activity Relationship of Axl-IN-18, a Potent and Selective Type II AXL Kinase Inhibitor.
This guide provides a detailed overview of the structure-activity relationship (SAR) for this compound and its analogs, targeting researchers, scientists, and professionals in the field of drug development. This compound, a potent and selective type II inhibitor of the AXL receptor tyrosine kinase, demonstrates significant potential in oncology due to its ability to suppress tumor growth, migration, and invasion.[1][2]
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical regulator of various cellular processes, including proliferation, survival, migration, and invasion.[3][4] Its overexpression and activation are strongly associated with poor prognosis and the development of drug resistance in numerous cancers, such as acute myeloid leukemia (AML), non-small cell lung cancer, and breast cancer.[3][5][6] The binding of its ligand, growth arrest-specific protein 6 (Gas6), triggers dimerization and autophosphorylation of the AXL kinase domain. This event initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which promote cancer cell survival and proliferation.[5] Consequently, inhibiting AXL kinase activity has emerged as a promising therapeutic strategy to overcome drug resistance and impede tumor progression.[6][7]
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 25c in its discovery study) is a highly potent and selective type II inhibitor of AXL kinase.[1][2] It exhibits an IC50 value of 1.1 nM in biochemical assays.[1][2] Notably, it displays a remarkable 343-fold selectivity over the closely related MET kinase (IC50 = 377 nM), which is a significant advantage in developing a targeted therapy with a favorable safety profile.[1][2] Preclinical studies have shown that this compound effectively inhibits AXL-driven cell proliferation, induces apoptosis, and suppresses cell migration and invasion in a dose-dependent manner.[1][2] Furthermore, it has demonstrated significant anti-tumor efficacy in a BaF3/TEL-AXL xenograft model.[1][2]
Core Scaffold and Structure-Activity Relationship (SAR)
The chemical scaffold of this compound belongs to a series of 1,6-naphthyridinone derivatives. The SAR studies on this series have revealed key structural features that are crucial for potent and selective AXL inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and a key related kinase. This data is pivotal for understanding its potency and selectivity profile.
| Compound ID | Target Kinase | IC50 (nM) |
| This compound | AXL | 1.1 |
| This compound | MET | 377 |
Data sourced from MedChemExpress product information, citing Linsheng Zhuo, et al.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor development, the following diagrams are provided.
Caption: AXL Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Structure-Activity Relationship (SAR) Studies.
Experimental Protocols
The development and characterization of this compound and its analogs involve a series of standardized experimental protocols to determine their efficacy and selectivity.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the in-vitro inhibitory activity (IC50) of the compounds against AXL kinase and other related kinases for selectivity profiling.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human AXL kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed at room temperature, after which it is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
-
Cell Proliferation Assay
-
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on AXL signaling.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is frequently used.
-
AXL-dependent cancer cells (e.g., BaF3/TEL-AXL) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined.
-
Cell Migration and Invasion Assays
-
Objective: To evaluate the ability of the inhibitor to block the metastatic potential of cancer cells.
-
Methodology: Transwell migration (Boyden chamber) assays are standard.
-
Migration: Cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., Gas6 or fetal bovine serum). Cells are treated with the test compound. After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted.
-
Invasion: The protocol is similar to the migration assay, but the Transwell membrane is pre-coated with a layer of Matrigel, which simulates the extracellular matrix. This requires cells to actively degrade the matrix to invade and migrate through the membrane.
-
In Vivo Xenograft Model
-
Objective: To determine the anti-tumor efficacy of the lead compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with cancer cells engineered to overexpress AXL (e.g., BaF3/TEL-AXL).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound (this compound) is administered orally or via intraperitoneal injection at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting to confirm target engagement).
-
Conclusion
The structure-activity relationship studies culminating in the discovery of this compound highlight the successful application of medicinal chemistry principles to develop a highly potent and selective AXL kinase inhibitor. The 1,6-naphthyridinone scaffold has proven to be a valuable starting point for generating inhibitors with desirable pharmacological properties. The comprehensive evaluation through biochemical and cellular assays, along with in vivo models, confirms the potential of this compound as a promising candidate for cancer therapy. Further investigation into the detailed binding interactions and optimization of pharmacokinetic properties will be critical for its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Axl-IN-18: An In-Depth Technical Profile of a Potent and Selective AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of Axl-IN-18, a potent type II inhibitor of the AXL receptor tyrosine kinase. This compound, also identified as compound 25c, demonstrates high affinity for AXL and significant selectivity over the closely related MET kinase, highlighting its potential as a targeted therapeutic agent in oncology. This document details the quantitative inhibition data, experimental methodologies, and relevant signaling pathways to support further research and development.
Biochemical Target Selectivity
This compound exhibits nanomolar potency against AXL kinase. In biochemical assays, it demonstrates an IC50 of 1.1 nM.[1] A key feature of this compound is its high degree of selectivity. Notably, it shows a 343-fold selectivity over the highly homologous MET kinase, with an IC50 of 377 nM.[1]
| Kinase Target | IC50 (nM) | Selectivity (fold vs. AXL) |
| AXL | 1.1 | 1 |
| MET | 377 | 343 |
Cellular Activity
In cellular contexts, this compound effectively inhibits AXL-driven biological processes. It has been shown to significantly inhibit the proliferation of cells dependent on AXL signaling. Furthermore, the inhibitor dose-dependently suppresses cell migration and invasion, key processes in tumor metastasis. This compound also induces apoptosis in cancer cells.[1] In a BaF3/TEL-AXL xenograft model, this compound demonstrated noticeable antitumor efficacy, underscoring its potential for in vivo applications.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound against AXL and MET kinases was determined using a standard biochemical assay format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified AXL and MET kinases.
Materials:
-
Recombinant human AXL and MET kinase domains
-
This compound (compound 25c)
-
ATP (Adenosine triphosphate)
-
Suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the diluted this compound in kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to ATP and then uses a luciferase/luciferin system to generate a luminescent signal.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
The effect of this compound on the viability of AXL-dependent cancer cells was assessed using a colorimetric MTT assay.
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
AXL-dependent cancer cell line (e.g., 4T1)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the inhibitor's mechanism and evaluation.
Caption: AXL Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for the Biochemical Kinase Inhibition Assay.
Caption: Workflow for the Cellular Proliferation (MTT) Assay.
References
Axl-IN-18: A Potent and Selective AXL Inhibitor for Cancer Research
A Technical Guide on the Role of Axl-IN-18 in Modulating Cancer Cell Proliferation
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1] Its overexpression is correlated with poor prognosis in a variety of malignancies. This compound is a potent and highly selective, type II inhibitor of AXL kinase. This technical guide provides a comprehensive overview of this compound, focusing on its effects on cancer cell proliferation, the underlying signaling pathways, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of AXL. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell survival, proliferation, and migration.[1] Key among these are the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1] this compound, by blocking the ATP-binding site of the AXL kinase domain, prevents this autophosphorylation and subsequent activation of these pro-survival signaling networks.
Quantitative Data on this compound's Efficacy
This compound has demonstrated significant potency and selectivity in preclinical studies. The following table summarizes the key quantitative data available for this inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AXL) | 1.1 nM | Biochemical Assay | N/A |
| Selectivity | 343-fold over MET | Biochemical Assay | N/A |
Further quantitative data on the effects of this compound on cell proliferation and apoptosis in various cancer cell lines is currently limited in publicly available literature. Researchers are encouraged to perform cell-based assays to determine the specific efficacy in their models of interest.
Effects on Cancer Cell Proliferation and Survival
Inhibition of AXL signaling by this compound leads to a significant reduction in cancer cell proliferation. This is achieved through the induction of cell cycle arrest and the promotion of apoptosis.
Cell Cycle Arrest
By inhibiting the downstream effectors of AXL signaling, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell cycle progression, this compound can induce a halt in the cell cycle, thereby preventing tumor cell division.
Induction of Apoptosis
This compound promotes programmed cell death, or apoptosis, in cancer cells. The inhibition of the pro-survival signals mediated by AXL leads to an increase in the expression and activation of pro-apoptotic proteins, ultimately resulting in the elimination of cancer cells.
Signaling Pathways Modulated by this compound
The anti-proliferative effects of this compound are a direct consequence of its ability to modulate key signaling pathways downstream of the AXL receptor.
Caption: AXL signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a DMSO-treated control group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caption: Workflow for apoptosis detection by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the AXL signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXL, anti-p-AXL, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a valuable research tool for investigating the role of AXL signaling in cancer. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at understanding the therapeutic potential of AXL inhibition. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound on cancer cell proliferation, apoptosis, and the underlying molecular mechanisms. Further research is warranted to fully elucidate the therapeutic utility of this compound across a broader range of cancer types.
References
The Role of Axl in the Tumor Microenvironment: A Technical Guide for Researchers
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical player in oncology.[1][2][3] Initially identified in patients with chronic myeloid leukemia, its overexpression is now linked to poor prognosis and aggressive disease in a wide array of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer.[4][5] While not a classical oncogenic driver, Axl's significance lies in its multifaceted roles in promoting tumor progression, metastasis, and, crucially, therapeutic resistance.[3][5][6] This is achieved through its intricate signaling network and its profound influence on the cellular composition and function of the tumor microenvironment (TME).
This technical guide provides an in-depth exploration of Axl's functions within the TME, focusing on its signaling pathways, its role in immune evasion and metastasis, and its establishment as a key therapeutic target. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Axl biology in cancer.
The Gas6/Axl Signaling Axis
The primary ligand for Axl is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[7] Gas6 is often secreted by tumor cells themselves or by stromal and immune cells within the TME, such as macrophages, creating autocrine and paracrine signaling loops.[2][6]
Mechanism of Activation:
-
Ligand Binding: Gas6 binds to the extracellular immunoglobulin-like domains of Axl.[8][9]
-
Dimerization: This binding event induces the formation of Axl homodimers (or heterodimers with other receptors like EGFR).[9][10]
-
Autophosphorylation: Dimerization triggers the autophosphorylation of specific tyrosine residues within Axl's intracellular kinase domain.[8][10]
-
Downstream Signal Transduction: The phosphorylated kinase domain acts as a docking site for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.[10][11]
Key downstream pathways activated by Axl signaling include:
-
PI3K/AKT Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[1][8][11][12]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and growth.[1][8][11][13]
-
JAK/STAT Pathway: Involved in immune modulation and cell survival.[8][11]
-
NF-κB Pathway: Contributes to inflammation, immune evasion, and cell survival.[1][14]
These pathways collectively orchestrate the cellular programs that define Axl's pro-tumorigenic functions.[1]
Axl's Role in Shaping the Tumor Microenvironment
Axl signaling profoundly impacts the TME by promoting immune evasion, metastasis, and therapeutic resistance.
Immune Evasion
Axl activation creates an immunosuppressive TME, allowing tumor cells to evade immune surveillance.[2][15] This is accomplished through several mechanisms:
-
Modulating Immune Cells: Axl signaling promotes the recruitment and polarization of immunosuppressive cells, such as M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[11][15] It also suppresses the activity of anti-tumor immune cells, including natural killer (NK) cells and cytotoxic CD8+ T-cells.[2][11][15]
-
T-Cell Exclusion: Axl activation can lead to the exclusion of CD4+ and CD8+ T-cells from the tumor core, a key mechanism of immune escape.[11][16]
-
Upregulation of Immune Checkpoints: In some cancers, Axl signaling has been shown to increase the expression of PD-L1 on tumor cells, contributing to T-cell exhaustion.[4][11][17]
-
Suppression of Antigen Presentation: Axl can downregulate the expression of Major Histocompatibility Complex I (MHC-I) on cancer cells, making them less visible to cytotoxic T-cells.[11][16]
Tumor Progression, Metastasis, and Angiogenesis
Axl is a key driver of the metastatic cascade.[6][18][19]
-
Epithelial-to-Mesenchymal Transition (EMT): Axl induces and maintains an EMT phenotype, a process where epithelial cancer cells acquire mesenchymal properties like increased motility and invasiveness.[2][18][20] Axl expression is often upregulated by EMT-inducing transcription factors such as Snail, Slug, and Twist, creating a positive feedback loop that sustains a metastatic state.[13][18]
-
Invasion and Migration: Activated Axl signaling triggers extensive actin cytoskeleton remodeling, leading to the formation of membrane ruffles and increased cell motility, which are essential for invasion.[8][20]
-
Angiogenesis: Axl signaling in both tumor and endothelial cells promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[21] It can increase the secretion of pro-angiogenic factors like VEGF from tumor cells.[21]
Therapeutic Resistance
Axl overexpression is a major mechanism of both intrinsic and acquired resistance to a wide range of cancer therapies.[2][3][17]
-
Chemotherapy Resistance: Axl signaling promotes cell survival pathways that counteract the cytotoxic effects of chemotherapeutic agents.[2]
-
Targeted Therapy Resistance: Axl activation provides a "bypass" signaling route for tumors treated with targeted inhibitors. For example, in NSCLC, Axl can be upregulated in response to EGFR inhibitors (e.g., erlotinib, gefitinib), allowing cancer cells to survive and proliferate despite the blockade of the EGFR pathway.[17][22]
-
Immunotherapy Resistance: By creating an immunosuppressive TME and promoting T-cell exclusion, high Axl expression is associated with innate resistance to immune checkpoint inhibitors (e.g., anti-PD-1).[17][23]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies, highlighting the clinical relevance of Axl.
Table 1: Axl Expression and Clinical Correlation in Various Cancers
| Cancer Type | Axl Expression Status | Correlation with Clinical Outcome | Reference |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDA) | High expression in ~70% of patients | Associated with distant metastasis and worse survival. | [19] |
| Non-Small Cell Lung Cancer (NSCLC) | Increased mRNA and protein levels in tumor vs. adjacent tissue | Associated with poorer prognosis and resistance to EGFR TKIs. | [17][24] |
| Breast Cancer | High expression | Strong negative prognostic factor for overall survival. | [18] |
| Ovarian Cancer | High expression | Associated with decreased cell invasion and tumor progression upon inhibition. | [25] |
| Acute Myeloid Leukemia (AML) | Overexpressed in chemotherapy-refractory patients | Mediates survival and drug resistance. |[10][26] |
Table 2: Overview of Selected Axl Inhibitors and Clinical Findings
| Inhibitor | Type | Key Clinical Finding | Cancer Type(s) | Reference |
|---|---|---|---|---|
| Bemcentinib (BGB324) | Small Molecule TKI | In a Phase 2 trial with pembrolizumab, ORR was 38% in Axl-positive patients vs. 26% overall. | Advanced NSCLC | [27] |
| Cabozantinib (XL184) | Multi-kinase TKI | FDA-approved; inhibits Axl (IC50 = 7 nmol/L) in addition to MET, VEGFR2. | Medullary Thyroid, Renal, Hepatocellular Carcinoma | [28] |
| Sitravatinib | Multi-kinase TKI | Showed promise in a Phase 2 trial combined with nivolumab after prior ICI progression. | Metastatic Urothelial Carcinoma | [29] |
| AVB-S6-500 | Soluble Receptor (Gas6 blocker) | Phase 1b trial showed a 41.7% partial response rate when combined with chemotherapy. | Platinum-Resistant Ovarian Cancer | [29] |
| Enapotamab vedotin | Antibody-Drug Conjugate (ADC) | Phase 1 trial showed manageable safety and early signs of efficacy. | Advanced Solid Tumors |[29] |
Experimental Protocols for Studying Axl
Investigating the role of Axl requires a combination of molecular and cellular biology techniques. Below are foundational protocols.
Protocol 1: Immunohistochemistry (IHC) for Axl in Tissue
This method is used to visualize Axl protein expression and localization within the tumor microenvironment in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 3 min each), and finally in distilled water.
-
Antigen Retrieval: Immerse slides in a citrate-based buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Blocking: Wash slides with PBS. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against Axl (e.g., rabbit anti-human Axl) overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides with PBS. Apply diaminobenzidine (DAB) substrate and monitor for color development (brown precipitate). Stop the reaction by immersing in water.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Score slides based on staining intensity (0-3+) and the percentage of positive tumor cells (H-score).[30]
Protocol 2: Western Blot for Axl Protein Quantification
This technique quantifies the total amount of Axl protein in cell or tissue lysates.
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an 8-10% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary Axl antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Protocol 3: siRNA-Mediated Knockdown of Axl
This method is used to transiently reduce Axl expression in cell lines to study its functional role.
-
Cell Seeding: Plate cells in a 6-well plate to reach 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation: Dilute Axl-targeting siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free media. Combine and incubate for 20 minutes to form complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells (final siRNA concentration typically 20-50 nM).
-
Incubation: Incubate cells for 48-72 hours.
-
Validation and Functional Assay: Harvest a portion of the cells to validate knockdown efficiency by Western blot or qPCR. Use the remaining cells for functional assays (e.g., invasion, proliferation, drug sensitivity assays).
Conclusion and Future Directions
Axl is a central regulator of the tumor microenvironment, orchestrating a complex interplay of signals that drive tumor progression, immune evasion, and profound therapeutic resistance.[2][6][31] Its role as a key node in resistance to both targeted and immunotherapies makes it an exceptionally attractive target for drug development.[3][17][27]
Future research should focus on:
-
Biomarker Development: Identifying reliable biomarkers, such as Axl expression levels or phosphorylation status, is critical for patient selection in clinical trials of Axl inhibitors.[5][32]
-
Combination Strategies: Exploring rational combinations of Axl inhibitors with immune checkpoint blockade, other targeted therapies (e.g., EGFR inhibitors), and conventional chemotherapy holds the greatest promise for overcoming resistance.[5][23][32]
-
Understanding Axl Isoforms: Elucidating the distinct functions of different Axl isoforms may lead to more specific and effective therapeutic strategies.[9]
-
Targeting the TME: Developing therapies that not only inhibit Axl on tumor cells but also modulate its function on immune and stromal cells within the TME could yield more durable anti-tumor responses.
A deeper understanding of Axl biology will continue to pave the way for innovative therapeutic strategies aimed at dismantling the supportive and protective niche of the tumor microenvironment.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 6. The Receptor Tyrosine Kinase AXL in Cancer Progression [mdpi.com]
- 7. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 12. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. oncotarget.com [oncotarget.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. onclive.com [onclive.com]
- 30. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Prospects of current AXL-targeting therapies in early phase cancer trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-18: A Potent and Selective AXL Inhibitor for Research and Development
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Axl-IN-18, a potent and selective type II inhibitor of the AXL receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the AXL signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion.[1][2] Consequently, AXL has emerged as a promising therapeutic target in oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2765134-00-9 |
| Molecular Formula | C₂₉H₃₀N₈O₃ |
| Molecular Weight | 538.6 g/mol |
Biological Activity
This compound exhibits potent and selective inhibition of AXL kinase activity. Its biological activity has been characterized in various in vitro and in vivo models.
| Assay | Description | Result |
| Biochemical Assay | Inhibition of AXL kinase activity | IC₅₀ = 1.1 nM |
| Cell Proliferation Assay | Inhibition of AXL-driven cell growth | Significantly inhibits proliferation |
| Cell Migration Assay | Inhibition of cancer cell migration | Dose-dependently suppresses migration |
| Cell Invasion Assay | Inhibition of cancer cell invasion | Dose-dependently suppresses invasion |
| Apoptosis Assay | Induction of programmed cell death | Induces apoptosis |
| In Vivo Efficacy | Antitumor activity in a xenograft model | Demonstrates noticeable antitumor efficacy in a BaF3/TEL-AXL xenograft model |
AXL Signaling Pathway
The AXL receptor, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell fate decisions. This compound, by inhibiting the kinase activity of AXL, effectively blocks these downstream signals.
Figure 1: AXL Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against AXL kinase.
Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (various concentrations)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add AXL kinase, substrate, and this compound (or DMSO control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line with endogenous AXL expression (e.g., MDA-MB-231)
-
Cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (various concentrations)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Crystal violet stain
Procedure:
-
Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound or DMSO.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line engineered to express a constitutively active AXL (e.g., BaF3/TEL-AXL)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating AXL inhibitors like this compound.
Figure 2: General experimental workflow for AXL inhibitor evaluation.
Conclusion
This compound is a valuable research tool for investigating the role of AXL signaling in cancer and other diseases. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic. This guide provides a foundational understanding of its properties and the methodologies to assess its biological effects.
References
Axl Receptor Tyrosine Kinase: A Pivotal Player in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical regulator of numerous cellular processes that are frequently hijacked by cancer cells to promote tumor progression, metastasis, and therapeutic resistance.[1][2] Its overexpression is correlated with poor prognosis in a wide array of malignancies, making it a compelling target for novel anticancer therapies.[3][4] This technical guide provides a comprehensive overview of Axl's function in oncology, detailing its signaling pathways, role in tumorigenesis, and the methodologies used to investigate its activity.
The Axl Signaling Axis
Axl is a transmembrane receptor composed of an extracellular domain, a transmembrane helix, and an intracellular kinase domain.[1] Its primary ligand is the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[2][5] The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain, initiating a cascade of downstream signaling events.[2][6]
Axl signaling is pleiotropic, activating multiple downstream pathways that collectively contribute to a cancer-promoting phenotype. These include:
-
PI3K/AKT/mTOR Pathway: This central signaling cascade promotes cell survival, proliferation, and growth.[2][7]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[2][7]
-
NF-κB Pathway: A key regulator of inflammation, immunity, and cell survival, its activation by Axl contributes to an immunosuppressive tumor microenvironment.[2][8]
-
JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.[2][8]
Axl can also be activated in a ligand-independent manner through heterodimerization with other receptor tyrosine kinases, such as EGFR, HER2, and c-Met, further diversifying its signaling output and contributing to therapeutic resistance.[1][7]
References
- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of Gas6/Axl signaling in lens epithelial cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Axl-IN-18: A Technical Guide to a Potent and Selective Type II AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-18 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase (RTK).[1][2] As a member of the TAM (Tyro3, AXL, Mer) family of RTKs, AXL plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression and aberrant signaling of AXL are implicated in the pathogenesis and progression of numerous human cancers, often correlating with poor prognosis and the development of therapeutic resistance. This compound is classified as a type II kinase inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the AXL kinase domain. This mechanism of action contributes to its high selectivity and potency. Preclinical studies have demonstrated that this compound effectively suppresses AXL-driven cellular processes and exhibits significant anti-tumor efficacy in xenograft models, highlighting its potential as a promising therapeutic agent for cancers dependent on AXL signaling.[1]
Mechanism of Action: Type II Inhibition
This compound functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors target the inactive "DFG-out" state. This specific binding mode allows this compound to occupy an allosteric site adjacent to the ATP-binding pocket, leading to enhanced selectivity. The stabilization of the inactive conformation prevents the kinase from adopting its active state, thereby blocking downstream signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: Biochemical Potency and Selectivity
| Target | IC50 (nM) | Selectivity (fold vs. AXL) |
| AXL | 1.1 | 1 |
| MET | 377 | 343 |
Data from in vitro biochemical assays.[1][2]
Table 2: Cellular Activity
| Assay | Cell Line | Effect |
| Cell Proliferation | AXL-driven cancer cells | Significant inhibition |
| Cell Migration | 4T1 | Dose-dependent suppression |
| Cell Invasion | 4T1 | Dose-dependent suppression |
| Apoptosis | AXL-driven cancer cells | Induction of apoptosis |
Specific IC50/EC50 values for cellular assays are not publicly available at this time.
Table 3: In Vivo Efficacy
| Xenograft Model | Dosing | Outcome |
| BaF3/TEL-AXL | Well-tolerated doses | Noticeable antitumor efficacy |
Detailed tumor growth inhibition percentages and specific dosing regimens are not publicly available.
AXL Signaling Pathway
AXL activation, typically initiated by its ligand Gas6, leads to the activation of several downstream signaling cascades that promote cancer cell proliferation, survival, and motility. This compound effectively blocks these pathways by inhibiting the initial AXL kinase activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard industry practices for the characterization of kinase inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against AXL kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human AXL kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a stock solution of ATP in water.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in reaction buffer to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the AXL kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for AXL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of AXL-dependent cancer cells.
Methodology:
-
Cell Culture:
-
Culture AXL-dependent cancer cells (e.g., BaF3/TEL-AXL) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the GI50 (50% growth inhibition) or IC50 value.
-
Cell Migration and Invasion Assays
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Methodology:
-
Transwell Setup:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is necessary.
-
-
Cell Preparation:
-
Starve cancer cells (e.g., 4T1) in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO.
-
-
Assay Procedure:
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate for a suitable duration (e.g., 24-48 hours) to allow for cell migration/invasion.
-
-
Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells.
-
-
Data Analysis:
-
Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control group.
-
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in AXL-dependent cancer cells.
Methodology:
-
Cell Treatment:
-
Treat AXL-dependent cancer cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the effect of this compound on apoptosis induction.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Implantation:
-
Subcutaneously inject BaF3 cells engineered to express a constitutively active TEL-AXL fusion protein into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups at a specified dosing schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
-
Conclusion
This compound is a highly potent and selective type II inhibitor of AXL kinase with promising preclinical anti-cancer activity. Its ability to effectively block AXL-mediated signaling pathways, inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis, coupled with its in vivo efficacy, establishes this compound as a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel AXL inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Gas6 as the Ligand for the Axl Receptor
Introduction
Growth arrest-specific 6 (Gas6) is a vitamin K-dependent protein that serves as the primary endogenous ligand for the Axl receptor tyrosine kinase.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family.[1][3] The Gas6/Axl signaling axis is a critical pathway involved in a multitude of cellular processes, including cell survival, proliferation, migration, and immune regulation.[1][4][5] Dysregulation of this pathway is frequently implicated in the pathogenesis of various human diseases, most notably in promoting tumor progression, metastasis, and the development of therapeutic resistance in cancer.[1][6][7] This technical guide provides a comprehensive overview of the Gas6-Axl interaction, its downstream signaling cascades, quantitative binding data, and detailed experimental protocols for its investigation.
The Gas6-Axl Molecular Interaction
The activation of the Axl receptor is initiated by the binding of its ligand, Gas6.[1][2] Gas6 is a secreted protein composed of a gamma-carboxyglutamic acid (Gla) domain, four epidermal growth factor (EGF)-like domains, and two laminin G-like (LG) domains.[1][8] The interaction with Axl is primarily mediated by the LG domains of Gas6 binding to the two N-terminal immunoglobulin-like (IgL) domains of the Axl ectodomain.[1][2] This binding event induces the dimerization of Axl, leading to the trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain, thereby initiating downstream signaling.[2][4]
Quantitative Data Presentation: Gas6-Axl Binding Affinity
The affinity of Gas6 for the Axl receptor has been quantified using various biophysical techniques. The equilibrium dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.
| Method | Species | Ligand | Receptor Fragment | Kd | Reference |
| Surface Plasmon Resonance (SPR) | Human | Gas6-LG | Axl ectodomain | ~1 nM | [9] |
| Kinetic Exclusion Assay (KinExA) | Human | Gas6 | Axl Ig1 | 33 pM | [10] |
| Kinetic Exclusion Assay (KinExA) | Human | Gas6 | Engineered Axl Ig1 (MYD1) | 2.7 pM | [10] |
| Solid-Phase Assay | Human | Gas6-LG | Axl ectodomain | 0.8-1 nM | [9] |
Downstream Signaling Pathways
Upon activation by Gas6, the Axl receptor serves as a docking site for various signaling adaptors and enzymes, leading to the activation of multiple downstream pathways that regulate key cellular functions.[4]
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade downstream of Gas6/Axl, playing a crucial role in promoting cell survival and proliferation.[3][4]
Caption: Gas6/Axl signaling through the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The Ras/MEK/Erk1/2 (MAPK) pathway is another critical downstream effector of Gas6/Axl signaling, primarily involved in regulating cell proliferation, differentiation, and migration.[1][4]
Caption: The Gas6/Axl-activated MAPK/ERK signaling cascade.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate Gas6-Axl Interaction
Co-IP is a fundamental technique to demonstrate the physical interaction between Gas6 and Axl within a cellular context.[11]
Caption: Experimental workflow for Gas6-Axl co-immunoprecipitation.
Detailed Co-Immunoprecipitation Protocol
-
Cell Lysis :
-
Culture cells expressing Axl to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.[12]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended) :
-
Immunoprecipitation :
-
Add the primary antibody specific for the "bait" protein (e.g., anti-Axl) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[13]
-
-
Washing :
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[12]
-
-
Elution and Detection :
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (anti-Gas6) to detect the co-immunoprecipitated protein.
-
In Vitro Axl Kinase Assay
This assay measures the kinase activity of Axl in response to Gas6 stimulation by quantifying the phosphorylation of a substrate.
| Step | Procedure | Details |
| 1. Reagents | Prepare assay components. | Purified recombinant Axl kinase domain, recombinant Gas6, a suitable kinase substrate (e.g., a synthetic peptide like IRS1-tide or poly(Glu,Tyr)), ATP, and kinase assay buffer.[14][15] |
| 2. Reaction Setup | Initiate the kinase reaction. | In a 96-well plate, incubate the Axl enzyme with or without Gas6. Add the kinase substrate. Start the reaction by adding ATP.[14] Incubate at 30°C for a defined period (e.g., 30-60 minutes). |
| 3. Detection | Quantify substrate phosphorylation. | Stop the reaction. The amount of phosphorylated substrate can be measured using various methods, such as ELISA with a phosphospecific antibody or luminescence-based assays like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[14] |
| 4. Data Analysis | Determine kinase activity. | Calculate the amount of phosphorylated substrate or ADP produced. Compare the activity in the presence and absence of Gas6 to determine the fold-activation. |
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An engineered Axl ‘decoy receptor’ effectively silences the Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. aacrjournals.org [aacrjournals.org]
Axl-IN-18 and Its Effect on Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key regulator of cell survival, proliferation, and metastasis. Its overexpression is implicated in the progression and therapeutic resistance of various cancers. Axl-IN-18 is a potent and selective small molecule inhibitor of Axl kinase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in inducing apoptosis in cancer cells. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction to Axl and Its Role in Apoptosis
The Axl receptor tyrosine kinase, when activated by its ligand Gas6 (Growth arrest-specific 6), initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[1][2][3][4][5][6] These pathways are crucial for promoting cell survival and proliferation while inhibiting apoptosis.[7] Dysregulation of Axl signaling is a common feature in many malignancies, contributing to tumor growth and resistance to conventional therapies.
Inhibition of Axl has emerged as a promising anti-cancer strategy. By blocking the kinase activity of Axl, inhibitors like this compound can disrupt the pro-survival signaling network, leading to the induction of programmed cell death, or apoptosis.
This compound: A Potent and Selective Axl Inhibitor
This compound is a highly potent and selective inhibitor of Axl, demonstrating an IC50 value of 1.1 nM in biochemical assays.[8] Its high selectivity minimizes off-target effects, making it a valuable tool for studying the specific role of Axl in cellular processes and a promising candidate for therapeutic development.
Quantitative Data on Axl Inhibition and Apoptosis
The induction of apoptosis is a key outcome of Axl inhibition. While specific quantitative data for this compound is emerging, studies on other potent Axl inhibitors provide a strong indication of its pro-apoptotic efficacy.
Table 1: Apoptosis Induction by Axl Inhibition
| Cell Line(s) | Axl Inhibitor | Treatment Condition | Percentage of Apoptotic Cells (Annexin V Positive) | Reference |
| TNBC, NSCLC, HNSCC | Axl Inhibitor (unspecified) | Single agent | 20-40% | [1] |
| TNBC, NSCLC, HNSCC | Axl Inhibitor + PARP Inhibitor | Combination | 30-80% | [1] |
Table 2: Effect of Axl Inhibition on Apoptosis-Related Proteins
| Protein | Effect of Axl Inhibition | Function in Apoptosis | Reference |
| Cleaved PARP | Increased | Marker of apoptosis | [1][8][9][10] |
| Cleaved Caspase-3 | Increased | Executioner caspase | [9][10] |
| Cleaved Caspase-7 | Increased | Executioner caspase | [1][8] |
| Cleaved Caspase-9 | Increased | Initiator caspase | [9] |
| c-FLIP | Decreased | Anti-apoptotic | [1] |
| Survivin | Decreased | Anti-apoptotic | [1] |
| DR5 | Increased | Pro-apoptotic (TRAIL receptor) | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its pro-apoptotic effects by inhibiting the Axl signaling pathway. The following diagram illustrates the key components of this pathway and how its blockade by this compound leads to the induction of apoptosis.
Caption: Axl signaling pathway and the induction of apoptosis by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a plate reader.[11]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[12]
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Caption: General workflow for Western blotting.
Conclusion
This compound is a potent and selective Axl inhibitor that effectively induces apoptosis in cancer cells by disrupting the pro-survival signaling pathways mediated by the Axl receptor tyrosine kinase. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound and other Axl inhibitors. Further research into the specific molecular interactions and downstream effects of this compound will be crucial for its continued development as a potential anti-cancer therapeutic.
References
- 1. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy induced by AXL receptor tyrosine kinase alleviates acute liver injury via inhibition of NLRP3 inflammasome activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. AXL Promotes Metformin-Induced Apoptosis Through Mediation of Autophagy by Activating ROS-AMPK-ULK1 Signaling in Human Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
AXL Gene Expression in Cancer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical player in oncology.[1] Aberrant AXL expression is linked to the progression, metastasis, and therapeutic resistance of various cancers, making it a compelling target for novel anti-cancer therapies.[1][2][3] This technical guide provides an in-depth overview of AXL gene expression across different cancer types, details key experimental methodologies for its analysis, and illustrates the core signaling pathways.
AXL Expression Across Various Cancer Types
AXL is frequently overexpressed in a wide array of solid and hematological malignancies. This overexpression often correlates with a more aggressive tumor phenotype and poorer clinical outcomes.[4][5] Below are tables summarizing the quantitative data on AXL mRNA and protein expression in different cancer types.
Table 1: AXL mRNA Expression in Human Cancers
This table summarizes AXL mRNA expression levels across various cancer types, primarily derived from The Cancer Genome Atlas (TCGA) data. The expression is shown in median protein-coding transcripts per million (pTPM).
| Cancer Type | Median AXL mRNA Expression (pTPM) | Reference |
| Pancreatic Adenocarcinoma (PAAD) | High | [6] |
| Non-Small Cell Lung Cancer (NSCLC) | High | [6] |
| Skin Cutaneous Melanoma (SKCM) | High | [6] |
| Urothelial Carcinoma (UC) | Moderate | [6] |
| Ovarian Cancer (OV) | Moderate | [6][7] |
| Glioblastoma Multiforme (GBM) | Moderate to High | [8] |
| Mesothelioma | High | [9] |
| Head and Neck Squamous Cell Carcinoma | Moderate | [4] |
| Esophageal Carcinoma | Moderate | [4] |
| Renal Cell Carcinoma | Moderate | [4] |
| Colon Adenocarcinoma | Moderate | [4] |
| Breast Cancer | Varies by subtype (higher in triple-negative) | [10] |
| Prostate Cancer | Low to Moderate | [7] |
| Liver Hepatocellular Carcinoma (LIHC) | Moderate | [11] |
Note: Expression levels are qualitative summaries based on reported data and can vary between studies and patient cohorts.
Table 2: AXL Protein Overexpression in Human Cancers (Immunohistochemistry)
This table provides an overview of the frequency of AXL protein overexpression as determined by immunohistochemistry (IHC) in various tumor types.
| Cancer Type | Frequency of AXL Overexpression (%) | Reference |
| Pancreatic Ductal Adenocarcinoma (Stage II) | 70% | [12][13] |
| Glioblastoma Multiforme (GBM) | 55% (moderate to high) | [8] |
| Non-Small Cell Lung Cancer (Adenocarcinoma) | 26.1% (high expression in EGFR-mutated) | [14] |
| Ovarian Cancer | Prognostic marker, variable expression | [4][7] |
| Breast Cancer | 50-75% | [15] |
| Colon Cancer | Associated with poor prognosis | [4] |
| Renal Cell Carcinoma | Associated with poor prognosis | [4] |
| Esophageal Adenocarcinoma | Associated with poor prognosis | [4] |
| Head and Neck Squamous Cell Carcinoma | Associated with poor prognosis | [4] |
AXL Signaling Pathway
AXL signaling is initiated by the binding of its ligand, growth arrest-specific 6 (GAS6). This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain, triggering a cascade of downstream signaling pathways that promote cancer cell proliferation, survival, migration, and invasion.[1][2][16] Key downstream pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT.[16][17]
Experimental Protocols
Accurate assessment of AXL expression is crucial for both research and clinical applications. Below are detailed protocols for common techniques used to measure AXL mRNA and protein levels.
Experimental Workflow for AXL Expression Analysis
The following diagram illustrates a typical workflow for analyzing AXL expression in tumor samples, from sample acquisition to data analysis.
Immunohistochemistry (IHC) for AXL Protein Detection in FFPE Tissues
This protocol outlines the steps for detecting AXL protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody against AXL (e.g., anti-AXL rabbit polyclonal)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate with blocking serum for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary anti-AXL antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogenic Detection:
-
Incubate with DAB solution until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Western Blot for AXL Protein Quantification
This protocol describes the detection and quantification of AXL protein in cell lysates or tissue homogenates.[18][19][20][21]
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AXL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AXL antibody overnight at 4°C.
-
Wash the membrane with TBST (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 changes, 5 minutes each).
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using appropriate software.
-
Quantitative Real-Time PCR (qPCR) for AXL mRNA Expression
This protocol details the measurement of AXL mRNA levels.[5][22]
Materials:
-
Cell or tissue samples
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
AXL-specific primers (Forward and Reverse)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from samples using a commercial kit.
-
Treat with DNase I to remove contaminating genomic DNA.
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and AXL or housekeeping gene primers.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for AXL and the housekeeping gene.
-
Calculate the relative expression of AXL using the ΔΔCt method.
-
AXL Primer Example:
Conclusion
The overexpression of AXL is a common feature in a multitude of cancers and is intricately linked with aggressive disease and poor prognosis. As a key driver of tumor progression and therapy resistance, AXL represents a high-priority target for cancer drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working to further elucidate the role of AXL in cancer and to develop novel AXL-targeted therapies. Accurate and reproducible measurement of AXL expression is paramount for patient stratification and for monitoring treatment response in clinical trials.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression of AXL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Axl receptor tyrosine kinase expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression of Receptor Tyrosine Kinase Axl Promotes Tumor Cell Invasion and Survival in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of receptor tyrosine kinase Axl promotes tumor cell invasion and survival in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High levels of AXL expression in untreated EGFR-mutated non-small cell lung cancer negatively impacts the use of osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First evidence of AXL expression on circulating tumor cells in metastatic breast cancer patients: A proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 22. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Axl-IN-18 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Axl-IN-18, a potent and selective type II AXL inhibitor. The following sections describe the AXL signaling pathway, provide a summary of the inhibitory activity of this compound, and detail the experimental procedures for two common in vitro kinase assay formats: a luminescent-based assay and a fluorescence resonance energy transfer (FRET)-based assay.
AXL Signaling Pathway
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family. Its activation by its ligand, Gas6 (Growth arrest-specific 6), triggers dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are crucial in regulating cell proliferation, survival, migration, and invasion. Dysregulation of the AXL signaling pathway has been implicated in the progression and therapeutic resistance of various cancers.
Application Notes and Protocols for Axl-IN-18 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-18 is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[2] Overexpression and activation of Axl have been implicated in the progression and therapeutic resistance of numerous cancers.[3][4] this compound exerts its effects by targeting the Axl kinase domain, thereby inhibiting its downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in a variety of cell-based assays to investigate its therapeutic potential.
Mechanism of Action
This compound is a Type II inhibitor of Axl kinase, demonstrating high potency with a biochemical IC50 of 1.1 nM.[1] It exhibits significant selectivity for Axl over other kinases, such as MET (IC50 = 377 nM).[1] Upon binding of its ligand, Gas6 (Growth arrest-specific 6), Axl dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by Axl include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and motility.[5] this compound blocks the ATP-binding site of the Axl kinase domain, preventing autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Data Presentation
The inhibitory activity of this compound can be quantified across various cell-based assays. Below is a summary of its potency and the typical effective concentrations for different experimental readouts.
| Parameter | Value | Assay Type | Cell Line (Example) | Reference |
| Biochemical IC50 | 1.1 nM | Kinase Assay | N/A | [1] |
| Cellular p-Axl IC50 | ~10-100 nM (typical) | Western Blot | H1299 | [6] |
| Cell Proliferation GI50 | Varies (nM to µM) | Cell Viability Assay | Various | |
| Cell Migration EC50 | Varies (nM to µM) | Wound Healing Assay | MDA-MB-231 | [7] |
| Cell Invasion EC50 | Varies (nM to µM) | Transwell Assay | SKOV3 | |
| Apoptosis Induction | Effective at >100 nM | Annexin V Staining | Various | [8] |
Note: Cellular IC50/EC50 values are cell line-dependent and should be determined empirically. The provided values are estimates based on typical Axl inhibitor activities.
Mandatory Visualizations
Axl Signaling Pathway
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A logical workflow for the cell-based evaluation of this compound.
Experimental Protocols
Inhibition of Axl Phosphorylation (Western Blot)
This protocol determines the ability of this compound to inhibit Axl autophosphorylation in a cellular context.
Materials:
-
Axl-expressing cancer cell line (e.g., H1299, K562)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human Gas6 (optional, for stimulation)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (p-Axl), anti-total-Axl, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once confluent, aspirate the complete medium and wash the cells with PBS. Add serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Stimulation (Optional): To observe ligand-induced phosphorylation, stimulate the cells with recombinant Gas6 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-Axl, anti-Axl, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Proliferation Assay
This assay measures the effect of this compound on cancer cell growth and is used to determine the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete medium. Add the diluted inhibitor to the wells (final volume 200 µL). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Measure luminescence.
-
MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.
-
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the GI50 value.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound
-
24-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a defined gap.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh medium containing different concentrations of this compound or a DMSO control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points for each condition. Calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion (Transwell) Assay
This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix barrier.
Materials:
-
Cancer cell line (e.g., SKOV3, MDA-MB-231)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cells with this compound or DMSO for 30-60 minutes.
-
Seeding Cells: Add 200 µL of the cell suspension to the upper chamber of the coated inserts.
-
Chemoattractant: Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 15-20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take images of the stained cells using a microscope and count the number of invaded cells in several random fields.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a DMSO control for 24-48 hours.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-18 in a Preclinical Animal Model
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the efficacy of Axl-IN-18, a potent and selective Axl tyrosine kinase inhibitor. The protocols outlined below are based on established methodologies for xenograft models and available data on Axl inhibitors.
Introduction to this compound and its Target
Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[1][2] The binding of its ligand, Gas6, induces dimerization and autophosphorylation of Axl, activating downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.[3][4] This signaling cascade is crucial in various cellular processes, including cell survival, proliferation, migration, and invasion.[5] Aberrant Axl signaling has been implicated in the progression and metastasis of various cancers, as well as in the development of drug resistance.[3][6]
This compound is a potent and selective type II Axl inhibitor with an IC50 of 1.1 nM.[4][5] It has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells driven by Axl signaling.[4][5] Preclinical studies have shown that this compound exhibits noticeable antitumor efficacy in a BaF3/TEL-AXL xenograft model, making it a promising candidate for further investigation.[4][5]
Axl Signaling Pathway
The following diagram illustrates the key components of the Axl signaling pathway, which is targeted by this compound.
Caption: A simplified diagram of the Axl signaling pathway.
Experimental Design: this compound in a BaF3/TEL-AXL Xenograft Model
This section outlines the protocol for evaluating the in vivo antitumor efficacy of this compound using a BaF3/TEL-AXL xenograft mouse model.
Cell Line
The Ba/F3 cell line is a murine interleukin-3 (IL-3) dependent pro-B cell line.[7][8] Transduction with a constitutively active fusion protein, such as TEL-AXL, renders the cells IL-3 independent and reliant on the Axl kinase activity for survival and proliferation.[1][2] This makes the BaF3/TEL-AXL cell line an ideal model for testing the efficacy of Axl inhibitors.
Animal Model
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are suitable for establishing xenografts with the BaF3/TEL-AXL cell line. All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: A flowchart of the in vivo experimental workflow.
Detailed Experimental Protocols
Cell Culture and Preparation
-
Culture BaF3/TEL-AXL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
Tumor Implantation
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation.
Treatment with this compound
-
Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Preparation of this compound: Based on protocols for similar small molecule inhibitors, a likely formulation for this compound for oral administration is a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in sterile water.[9]
-
Administration: Administer this compound orally (p.o.) once daily at a dose of 40 mg/kg.[7] The control group should receive the vehicle only. The treatment duration is typically 21-28 days.
Monitoring and Endpoints
-
Measure tumor volume using calipers every 2-3 days and calculate using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health.
-
The primary endpoint is typically the tumor volume at the end of the study.
-
Euthanize mice if tumors exceed a certain size (e.g., 2000 mm³), show signs of ulceration, or if there is a significant loss of body weight (>20%).
Data Presentation
The efficacy of this compound is typically evaluated by calculating the Tumor Growth Inhibition (TGI). The following table provides a template for summarizing the quantitative data from the study.
| Treatment Group | Dosage | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) |
| Vehicle Control | - | Oral (p.o.) | Value | 0% |
| This compound | 40 mg/kg | Oral (p.o.) | Value | Value |
Note: Specific values for mean final tumor volume and TGI are dependent on experimental outcomes. TGI is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Pharmacokinetic Analysis
A preliminary pharmacokinetic study in rats can provide valuable information on the bioavailability and half-life of this compound. While specific data for this compound is not publicly available, similar compounds have been evaluated via oral and intravenous administration to determine key parameters.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| This compound | e.g., 5 | p.o. | Data | Data | Data | Data |
| This compound | e.g., 1 | i.v. | Data | Data | Data | Data |
Note: This table is a template. The actual parameters need to be determined experimentally.
Conclusion
This document provides a comprehensive framework for designing and conducting preclinical animal studies to assess the efficacy of this compound. The BaF3/TEL-AXL xenograft model offers a robust system to evaluate the on-target activity of this potent Axl inhibitor. Adherence to these detailed protocols will enable the generation of reliable and reproducible data to support the continued development of this compound as a potential anti-cancer therapeutic.
Disclaimer: The specific dosage and formulation for this compound in this document are based on published data for similar Axl inhibitors and general practices in the field. Researchers should refer to the primary literature for this compound, when available, and perform necessary dose-ranging and formulation studies to optimize experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mangiferin promotes osteogenic differentiation and alleviates osteoporosis in the ovariectomized mouse via the AXL/ERK5 pathway [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroartemisinin inhibits prostate cancer via JARID2/miR-7/miR-34a-dependent downregulation of Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tekinvestor.s3.dualstack.eu-west-1.amazonaws.com [tekinvestor.s3.dualstack.eu-west-1.amazonaws.com]
Application Notes and Protocols for Axl-IN-18 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Axl-IN-18, a potent and selective type II AXL inhibitor. The information is compiled from preclinical studies and is intended to guide the design and execution of further research.
Introduction
This compound (also referred to as compound 25c) is a small molecule inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family.[1] The AXL signaling pathway is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and invasion.[2][3] Overexpression and activation of AXL have been implicated in the progression of numerous cancers and are associated with poor prognosis and the development of resistance to conventional therapies.[2][4] this compound has demonstrated significant antitumor efficacy in preclinical models, making it a promising candidate for further investigation.[1]
Mechanism of Action
This compound functions as a type II inhibitor, binding to the AXL kinase domain. It exhibits high selectivity for AXL, with a reported IC50 of 1.1 nM in biochemical assays.[1] By inhibiting the kinase activity of AXL, this compound blocks downstream signaling pathways, including the PI3K-AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[2][5] In vitro studies have shown that this compound can inhibit AXL-driven cell proliferation, suppress cancer cell migration and invasion, and induce apoptosis.[1]
AXL Signaling Pathway
The following diagram illustrates the central role of AXL in promoting cancer cell survival and proliferation, and the point of intervention for this compound.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the in vivo efficacy of this compound in a mouse xenograft model.
| Parameter | Details | Reference |
| Inhibitor | This compound (compound 25c) | [1] |
| Mouse Model | BaF3/TEL-AXL Xenograft | [1] |
| Dosage | Not explicitly stated in the provided summary | |
| Administration Route | Not explicitly stated in the provided summary | |
| Treatment Schedule | Not explicitly stated in the provided summary | |
| Efficacy | Noticeable antitumor efficacy | [1] |
| In Vitro IC50 | 1.1 nM (for AXL kinase) | [1] |
Note: The primary publication detailing the study will be required to fill in the missing dosage, administration, and schedule information.
For a related compound, Axl-IN-17, the following in vivo data is available and may serve as a preliminary reference:
| Parameter | Details | Reference |
| Inhibitor | Axl-IN-17 | [6] |
| Mouse Model | AXL-driven tumor xenograft | [6] |
| Dosage | 25, 50, 100 mg/kg | [6] |
| Administration Route | Oral (p.o.) | [6] |
| Treatment Schedule | Once daily for seven days | [6] |
| Efficacy | Anti-tumor effects observed | [6] |
Experimental Protocols
Below are detailed protocols for conducting in vivo mouse studies with this compound, based on the available information and general practices for similar small molecule inhibitors.
Protocol 1: General Formulation of this compound for In Vivo Administration
This protocol provides a general method for formulating Axl inhibitors for oral or parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. Vortex thoroughly. The concentration of the stock solution will depend on the final desired concentration and the solubility of the compound.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution. A commonly used vehicle for oral administration of similar compounds consists of a mixture of PEG300, Tween 80, and Saline/PBS.[6] A typical ratio is 30% PEG300, 5% Tween 80, and 65% Saline/PBS.
-
For a 1 ml vehicle solution, mix 300 µl of PEG300, 50 µl of Tween 80, and 650 µl of sterile Saline or PBS.
-
-
Final Formulation:
-
Add the this compound stock solution to the prepared vehicle. The volume of the stock solution should be kept to a minimum (typically ≤10% of the final volume) to avoid DMSO toxicity.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension or solution. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Prepare the formulation fresh daily before administration.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Procedure:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.
-
Subcutaneously inject a suspension of tumor cells (e.g., 2.5 x 10^6 PC9 cells) into the flank of each mouse.[7] The choice of cell line should be based on AXL expression and the research question. The BaF3/TEL-AXL cell line has been reported for use with this compound.[1]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting to assess the inhibition of AXL phosphorylation) or fixed in formalin for immunohistochemistry.
-
Concluding Remarks
This compound is a promising AXL inhibitor with demonstrated in vivo antitumor activity. The protocols and data presented here provide a foundation for researchers to design and conduct further preclinical studies. It is essential to consult the primary literature for specific details on the experimental conditions used for this compound to ensure the reproducibility of the findings. Careful consideration of the animal model, formulation, dosage, and administration schedule is critical for obtaining meaningful and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl-IN-17_TargetMol [targetmol.com]
- 7. AXL and Error-Prone DNA Replication Confer Drug Resistance and Offer Strategies to Treat EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Axl-IN-18, a potent and selective type II AXL inhibitor. Adherence to these guidelines will help ensure the compound's stability and efficacy in experimental settings.
Introduction
This compound is a small molecule inhibitor of the AXL receptor tyrosine kinase, a key mediator in cancer progression, drug resistance, and metastasis.[1] Proper handling, dissolution, and storage of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These protocols are designed to provide researchers with clear instructions to maintain the integrity of the compound.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| IC₅₀ (AXL) | 1.1 nM | [1] |
| IC₅₀ (MET) | 377 nM | [1] |
| Selectivity (MET vs AXL) | 343-fold | [1] |
Dissolution Protocols
This compound is a hydrophobic molecule and requires organic solvents for initial dissolution. The following protocols provide guidance for preparing stock solutions for in vitro and in vivo applications.
Preparation of Stock Solutions for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Preparation of Formulations for In Vivo Experiments
For in vivo studies, a vehicle that is well-tolerated by the animal model is required. Below are example vehicle formulations that may be suitable for this compound, based on protocols for similar AXL inhibitors. Note: The optimal formulation should be determined empirically for each specific experimental design.
Example Vehicle Formulation 1 (for oral administration):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Initial Dissolution: Dissolve this compound in DMSO first.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by adding PEG300, Tween-80, and saline in the specified proportions.
-
Mixing: Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure a homogenous suspension.
-
Administration: The final formulation should be prepared fresh on the day of administration.
Example Vehicle Formulation 2 (for oral administration):
-
10% DMSO
-
90% Corn oil
Protocol:
-
Initial Dissolution: Dissolve this compound in DMSO.
-
Mixing: Add the this compound/DMSO solution to the corn oil and vortex thoroughly to create a uniform suspension.
-
Administration: Prepare the formulation fresh before each use.
Storage and Stability
Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 1 month | Minimize freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. |
| In Vivo Formulations | Room Temperature | Prepare fresh daily | Do not store for extended periods. |
Axl Signaling Pathway
The AXL receptor tyrosine kinase, upon binding its ligand Gas6, activates several downstream signaling pathways that promote cell survival, proliferation, migration, and invasion. This compound exerts its therapeutic effect by inhibiting the kinase activity of AXL, thereby blocking these pro-tumorigenic signals.
Caption: AXL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a general workflow for utilizing this compound in cell-based assays.
Caption: General experimental workflow for using this compound in vitro.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Axl (p-Axl) using Axl-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family.[1] Upon binding to its ligand, growth arrest-specific protein 6 (Gas6), Axl dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its intracellular domain.[2] This activation triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial in regulating cell proliferation, survival, migration, and invasion.[3][4][5] Dysregulation of Axl signaling is implicated in the progression and metastasis of various cancers, as well as in the development of therapeutic resistance.[1][6]
Axl-IN-18 is a potent and selective type II inhibitor of Axl kinase.[6][7] Its high efficacy makes it a valuable tool for investigating the role of Axl signaling in cellular processes. Western blotting is a fundamental technique to assess the phosphorylation status of Axl and thereby its activation state. By treating cells with this compound, researchers can effectively probe the inhibitor's ability to suppress Axl activation.
These application notes provide a detailed protocol for the use of this compound in the Western blot analysis of phosphorylated Axl (p-Axl).
Data Presentation
The efficacy of this compound as a potent Axl inhibitor is summarized in the table below. This data is critical for determining the appropriate concentration range for cell-based assays.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | AXL | 1.1 | 343-fold over MET (IC50 = 377 nM) | [6][7] |
Signaling Pathway
The Axl signaling pathway is a complex network that plays a pivotal role in cell fate decisions. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
References
- 1. AXL confers cell migration and invasion by hijacking a PEAK1-regulated focal adhesion protein network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AXL receptor tyrosine kinase enhances brown adipose tissue functionality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Immunotherapy Efficacy with the Potent Axl Inhibitor, Axl-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The receptor tyrosine kinase Axl is a critical mediator of cancer progression, therapy resistance, and immune evasion.[1][2][3][4][5] Overexpressed in numerous malignancies, Axl signaling, upon activation by its ligand Gas6, drives key oncogenic processes including cell survival, proliferation, and metastasis.[2][6][7] Crucially, Axl signaling within the tumor microenvironment (TME) fosters an immunosuppressive landscape, characterized by reduced infiltration of cytotoxic T lymphocytes and an increase in immunosuppressive cell populations, thereby limiting the efficacy of immune checkpoint inhibitors (ICIs).[1][8]
Axl-IN-18 is a potent and highly selective small molecule inhibitor of Axl kinase with a reported IC50 of 1.1 nM.[9] Its high selectivity, particularly over the homologous kinase MET (IC50 = 377 nM), makes it an excellent tool for investigating the specific role of Axl inhibition in cancer biology and for potential therapeutic development.[9] By inhibiting Axl, this compound has the potential to reprogram the TME from an immune-suppressive to an immune-active state, thereby synergizing with immunotherapies to elicit a robust and durable anti-tumor response.[8][10][11]
These application notes provide a comprehensive overview of the rationale and methodology for utilizing this compound in combination with immunotherapy, supported by data from preclinical studies with other selective Axl inhibitors.
Rationale for Combining this compound with Immunotherapy
The combination of this compound with immunotherapy, particularly ICIs like anti-PD-1/PD-L1 antibodies, is underpinned by the multifaceted role of Axl in suppressing anti-tumor immunity. Axl signaling contributes to:
-
An Immunosuppressive Tumor Microenvironment: Axl activation promotes the secretion of immunosuppressive cytokines and the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1]
-
T-cell Exclusion: Axl signaling is associated with T-cell exclusion from the tumor core, a key mechanism of resistance to ICIs.[2]
-
Reduced Antigen Presentation: Axl can mediate decreased expression of Major Histocompatibility Complex I (MHC-I) on cancer cells, hindering their recognition by cytotoxic T cells.[2][12]
-
Upregulation of Immune Checkpoints: The Gas6/Axl pathway can lead to increased expression of PD-L1 on tumor cells, directly contributing to T-cell exhaustion.[1][2]
By inhibiting Axl with a potent agent like this compound, it is hypothesized that these immunosuppressive mechanisms can be reversed, leading to:
-
Increased infiltration and activation of CD8+ T cells within the tumor.[10][11]
-
Enhanced dendritic cell (DC) function for better antigen presentation.
-
Reduced populations of Tregs and MDSCs.
-
Decreased expression of PD-L1 on tumor cells.[8]
This shift in the TME balance is expected to sensitize tumors to the effects of ICIs, leading to improved therapeutic outcomes.
Data from Preclinical Studies with Selective Axl Inhibitors
While specific data for this compound in combination with immunotherapy is not yet publicly available, extensive preclinical research with other selective Axl inhibitors provides a strong proof-of-concept. The following tables summarize key quantitative data from representative studies.
| Axl Inhibitor | Cancer Model | Combination Therapy | Key Findings | Reference |
| R428 | Murine Breast Cancer (4T1) | R428 + anti-PD-1 | - Significant reduction in tumor growth and metastasis. - Increased survival in combination group. | [12] |
| Bemcentinib (BGB324) | Murine NSCLC | Bemcentinib + anti-PD-1 | - Complete tumor regression in 40% of mice. - Increased CD8+ T-cell proliferation. | [8] |
| TP-0903 | Murine Lymphoma | TP-0903 + CART-19 cells | - Superior anti-tumor activity and prolonged survival with combination therapy. - Selective reduction of Th2 cells and cytokines. | [13] |
| Study Outcome | Control Group | Axl Inhibitor Monotherapy | Anti-PD-1 Monotherapy | Combination Therapy | Reference |
| Median Survival (days) in ID8 ovarian cancer model | 27 | 54.5 (SGI-7079) / 56 (R428) | 78.5 | Not reached (cured mice) | [6] |
| Overall Response Rate (ORR) in advanced NSCLC patients (AXL-positive) | N/A | N/A | N/A | 33% | [14] |
| Disease Control Rate (DCR) in advanced NSCLC patients (AXL-positive) | N/A | N/A | N/A | 73% | [14] |
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating the combination of this compound and immunotherapy.
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound and immunotherapy.
Experimental Protocols
In Vivo Combination Therapy in a Syngeneic Mouse Model
This protocol is adapted from studies using other selective Axl inhibitors and can be optimized for this compound.[6][12]
1. Cell Culture and Tumor Implantation:
- Culture murine cancer cells (e.g., 4T1 breast cancer for BALB/c mice, or ID8 ovarian cancer for C57BL/6 mice) in appropriate media.
- Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL for 4T1, or 1 x 10^7 cells/mL for ID8.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of 6-8 week old female BALB/c mice for the 4T1 model.
- Intraperitoneally inject 100 µL of the cell suspension (1 x 10^6 cells) into 6-8 week old female C57BL/6 mice for the ID8 model.
2. Treatment Groups and Administration:
- Randomize mice into four groups (n=6-10 per group) once tumors are palpable (approx. 7-10 days post-implantation):
- Group 1: Vehicle control (formulation buffer for this compound) + Isotype control antibody.
- Group 2: this compound + Isotype control antibody.
- Group 3: Vehicle control + anti-PD-1 antibody.
- Group 4: this compound + anti-PD-1 antibody.
- This compound Administration: The optimal dose should be determined through pharmacokinetic and pharmacodynamic studies. Based on other Axl inhibitors, a starting point could be daily oral gavage for 2-3 weeks.[6][12]
- Anti-PD-1 Antibody Administration: Administer via intraperitoneal injection (e.g., 200 µ g/mouse ) twice a week for two weeks.[6][12]
3. Monitoring and Endpoint Analysis:
- Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
- Monitor animal body weight and overall health.
- Euthanize mice when tumors reach a predetermined size or at the end of the study.
- Collect tumors and spleens for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a framework for characterizing the immune cell populations within the TME.[1][2]
1. Single-Cell Suspension Preparation:
- Excise tumors and mince them into small pieces in RPMI medium.
- Digest the minced tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes with agitation.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS).
2. Staining:
- Count the cells and resuspend in FACS buffer.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-FoxP3 for Tregs).
- For intracellular staining (e.g., FoxP3, IFN-γ, Granzyme B), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions before adding the intracellular antibodies.
3. Data Acquisition and Analysis:
- Acquire data on a multi-color flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations as a percentage of total CD45+ cells.
In Vitro T-Cell Killing Assay
This assay evaluates the ability of this compound to enhance T-cell-mediated killing of tumor cells.[15][16][17]
1. Cell Preparation:
- Culture target tumor cells (e.g., luciferase-expressing 4T1 cells).
- Isolate T cells from the spleens of syngeneic mice and activate them (e.g., with anti-CD3/CD28 beads).
2. Co-culture and Treatment:
- Plate the target tumor cells in a 96-well plate.
- Add the activated T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
- Treat the co-cultures with different concentrations of this compound or vehicle control.
3. Measurement of Cell Viability:
- After 24-72 hours of co-culture, measure the viability of the target tumor cells.
- If using luciferase-expressing cells, add luciferin and measure luminescence using a plate reader. A decrease in luminescence indicates increased cell killing.
- Alternatively, use a colorimetric assay (e.g., MTS) or flow cytometry-based methods to assess tumor cell viability.
4. Cytokine Analysis:
- Collect the supernatant from the co-cultures.
- Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array to assess T-cell activation and function.[5][11][18][19]
Conclusion
This compound, as a potent and selective AXL inhibitor, represents a promising agent for combination therapy with immunotherapy. The preclinical data from other selective Axl inhibitors strongly support the rationale that targeting Axl can remodel the tumor microenvironment to be more immune-permissive, thereby overcoming resistance to and enhancing the efficacy of immune checkpoint inhibitors. The protocols provided herein offer a robust framework for researchers to investigate the synergistic potential of this compound in various cancer models, paving the way for future clinical development.
References
- 1. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tumor-Induced Inflammatory Cytokines and the Emerging Diagnostic Devices for Cancer Detection and Prognosis [frontiersin.org]
- 4. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evetechnologies.com [evetechnologies.com]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.8. Tumor-Infiltrating Immune Cell Analysis Using Flow Cytometry [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. crownbio.com [crownbio.com]
- 11. diva-portal.org [diva-portal.org]
- 12. oncotarget.com [oncotarget.com]
- 13. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Comprehensive analysis of tumor microenvironment cytokines in Waldenstrom macroglobulinemia identifies CCL5 as a novel modulator of IL-6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Palette of Cytokines to Measure Anti-Tumor Efficacy of T Cell-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Axl-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease progression. The receptor tyrosine kinase AXL is a key driver of drug resistance in various cancers.[1][2] Overexpression and activation of AXL can lead to the activation of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, promoting cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), thereby enabling cancer cells to evade the effects of therapeutic agents.[3][4]
Axl-IN-18 is a potent and selective second-generation inhibitor of AXL with an IC50 of 1.1 nM.[5] Its high selectivity and potency make it an excellent tool for studying the role of AXL in drug resistance and for evaluating the potential of AXL inhibition as a strategy to overcome resistance. These application notes provide detailed protocols for using this compound in key in vitro assays to investigate its effects on drug-resistant cancer cells.
Data Presentation
The following tables summarize quantitative data from studies using selective AXL inhibitors to overcome drug resistance. Similar results can be expected when using this compound in comparable experimental setups.
Table 1: Effect of AXL Inhibitor on Docetaxel IC50 in Drug-Resistant Prostate Cancer Cells [2]
| Cell Line | Treatment | Docetaxel IC50 (nmol/L) | Fold Change in Resistance |
| PC3 | Parental | 8 | - |
| PC3-DR | Docetaxel-Resistant | 168 | 21 |
| PC3-DR | + AXL siRNA | Not Reported | Resistance Reversed |
| DU145 | Parental | 25 | - |
| DU145-DR | Docetaxel-Resistant | 5022 | 200 |
| DU145-DR | + AXL siRNA | Not Reported | Resistance Reversed |
Table 2: Reversal of Erlotinib Resistance in Non-Small Cell Lung Carcinoma (NSCLC) Cells by AXL Knockdown [3]
| Cell Line | Treatment | Erlotinib IC50 (µM) |
| A549 | Control siRNA | >10 |
| A549 | AXL siRNA | ~1 |
| H460 | Control siRNA | >10 |
| H460 | AXL siRNA | ~2.5 |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway in Drug Resistance
Caption: AXL signaling pathway in drug resistance and its inhibition by this compound.
Experimental Workflow for Studying this compound in Drug Resistance
Caption: General experimental workflow for investigating this compound's effect on drug resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of drug-resistant cancer cells, alone and in combination with a primary therapeutic agent.
Materials:
-
Drug-resistant and parental cancer cell lines
-
This compound (solubilized in DMSO)
-
Primary therapeutic drug (e.g., Docetaxel, Erlotinib)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the primary drug, this compound, and a combination of both in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the AXL signaling pathway.
Materials:
-
Drug-resistant cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-E-cadherin, anti-Vimentin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the migratory and invasive potential of drug-resistant cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal violet solution (0.5%)
Procedure:
-
For invasion assay: Coat the top of the Transwell inserts with diluted Matrigel and incubate for 2-4 hours at 37°C to solidify. For migration assays, this step is omitted.
-
Resuspend 5 x 10^4 to 1 x 10^5 cells in serum-free medium containing this compound or vehicle.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 12-48 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound in drug-resistant cancer cells.
Materials:
-
Drug-resistant cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V+/PI- cells are early apoptotic; Annexin V+/PI+ cells are late apoptotic/necrotic).
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-18 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Axl-IN-18 is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase.[1] The Axl signaling pathway is a critical driver in various cancers, promoting cell survival, proliferation, migration, and invasion.[2][3][4] Notably, Axl overexpression is frequently associated with a mesenchymal phenotype and resistance to conventional therapies, making it a compelling target for cancer treatment.[5][6] These application notes provide a summary of cancer cell lines sensitive to Axl inhibition, detailed protocols for evaluating the efficacy of this compound, and a visual representation of the Axl signaling pathway.
Data Presentation: Cell Lines Sensitive to Axl Inhibition
Elevated AXL expression is a key determinant of sensitivity to AXL inhibitors. Cell lines with a mesenchymal phenotype, such as those found in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), often exhibit high levels of AXL and are therefore more susceptible to AXL-targeted therapies.[5] While specific IC50 values for this compound across a broad panel of cell lines are not widely published, data from studies on other selective Axl inhibitors, such as BGB324 and AB-329, can provide insights into expected sensitivities.
| Cell Line | Cancer Type | AXL Expression | Reported IC50 for Axl Inhibitors (Bemcentinib/BGB324 or AB-329) | Reference |
| 4T1 | Murine Triple-Negative Breast Cancer | High | > 5 µM (AB-329) | [2] |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | High | Not explicitly stated, but sensitive to Axl inhibition | [4][7] |
| SUM149 | Human Triple-Negative Breast Cancer | High | > 5 µM (AB-329) | [2] |
| HCC1937 | Human Triple-Negative Breast Cancer | High | > 5 µM (AB-329) | [2] |
| E0771-LMB | Murine Triple-Negative Breast Cancer | High | > 5 µM (AB-329) | [2] |
| NSCLC Cell Line Panel | Non-Small Cell Lung Cancer | Variable | 0.67 to >9.61 µM (BGB324) | [8] |
| LCLC-103H | Human Non-Small Cell Lung Cancer | High | Sensitive to AXL antibody-drug conjugate | [9] |
| H1299 | Human Non-Small Cell Lung Cancer | High | Sensitive to AXL inhibition | [10][11] |
| Calu-1 | Human Non-Small Cell Lung Cancer | High | Sensitive to AXL inhibition | [10][12] |
| OE33 | Esophageal Adenocarcinoma | AXL-expressing | IC50 for Cisplatin increased with AXL expression | [13] |
| FLO-1 | Esophageal Adenocarcinoma | AXL-overexpressing | IC50 for Cisplatin decreased with AXL knockdown | [13] |
Note: The provided IC50 values are for the Axl inhibitors Bemcentinib (BGB324) or AB-329 and should be considered as a guide for the expected sensitivity of these cell lines to this compound. Experimental determination of this compound specific IC50 values is recommended.
Mandatory Visualization
Axl Signaling Pathway
Caption: Axl signaling pathway and its downstream effectors.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is adapted from standard MTS assay procedures and is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.[14][15]
Materials:
-
This compound compound
-
Sensitive cancer cell line (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Axl Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on Axl phosphorylation.[5][10][16]
Materials:
-
This compound compound
-
Sensitive cancer cell line with high Axl expression (e.g., H1299, Calu-1)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Axl (e.g., Tyr702 or Tyr779)
-
Rabbit or mouse anti-total Axl
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Axl (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total Axl and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies following the same immunoblotting procedure.
-
By following these protocols, researchers can effectively evaluate the sensitivity of various cancer cell lines to this compound and investigate its mechanism of action by assessing the inhibition of Axl phosphorylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Axl monoclonal antibodies attenuate the migration of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AXL and Error-Prone DNA Replication Confer Drug Resistance and Offer Strategies to Treat EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Axl (Tyr702) Polyclonal Antibody (PA5-106218) [thermofisher.com]
- 9. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Anti-Axl monoclonal antibodies attenuate the migration of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
Axl-IN-18 in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The receptor tyrosine kinase AXL is a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3][4][5] Its overexpression is linked to poor prognosis in numerous malignancies.[5] Axl-IN-18 is a potent and highly selective second-generation AXL inhibitor that has demonstrated significant anti-proliferative, pro-apoptotic, and anti-invasive effects in traditional 2D cell culture and in vivo xenograft models. Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive platform for evaluating anticancer therapeutics.[6][7][8]
This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models, enabling researchers to effectively assess its therapeutic potential in a physiologically relevant context. While direct studies on this compound in 3D models are emerging, the protocols and expected outcomes are based on established methodologies for 3D cell culture and studies with other potent AXL inhibitors.
Mechanism of Action and Signaling Pathway
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of AXL kinase. In biochemical assays, this compound exhibits an IC50 of 1.1 nM for AXL, demonstrating high selectivity over other kinases.[9] By binding to the ATP-binding pocket of the AXL kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways.
The AXL signaling cascade is initiated by its ligand, Gas6 (Growth arrest-specific 6).[2][3] Upon Gas6 binding, AXL homodimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate multiple downstream pathways crucial for cancer cell survival, proliferation, migration, and invasion. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][5][10] AXL signaling is also heavily implicated in the epithelial-to-mesenchymal transition (EMT), a key process in metastasis and drug resistance.[5]
Quantitative Data Summary
The following tables summarize expected quantitative data from treating 3D spheroid models with AXL inhibitors, based on published studies with compounds like TP-0903.[11][12] Researchers should generate similar data for this compound to characterize its potency and efficacy in 3D models.
Table 1: IC50 Values of AXL Inhibitors in 2D vs. 3D Cell Culture Models
| Cell Line | Culture Model | AXL Inhibitor | IC50 (nM) | Reference |
| HCT-8 (Colon) | 3D Spheroid | TP-0903 | 1 - 100 (dose-dependent inhibition) | [11][12] |
| LN229 (Glioblastoma) | 3D Spheroid Invasion | Bemcentinib (5 µM) | Significant inhibition | [1] |
| Various | 2D Monolayer | This compound | 1.1 (biochemical) | [9] |
Note: IC50 values are typically higher in 3D models compared to 2D models due to factors like drug penetration and altered cell physiology.[6][8]
Table 2: Effect of AXL Inhibitors on 3D Spheroid Size and Viability
| Cell Line | Treatment | Concentration | Duration | % Reduction in Spheroid Volume | % Reduction in Viability (e.g., ATP content) |
| HCT-8 | TP-0903 | 100 nM | 72h | To be determined | Significant |
| [Your Cell Line] | This compound | [Dose Range] | [Time Course] | [Experimental Data] | [Experimental Data] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This method is suitable for generating single, uniform spheroids.
Materials:
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
10 cm non-tissue culture treated petri dishes
-
Multi-channel pipette
Procedure:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells and dilute to a final concentration of 50,000 to 250,000 cells/mL (optimization may be required).
-
Using a multi-channel pipette, dispense 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid.[13]
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a humidified chamber.[13][14]
-
Carefully invert the lid and place it onto the dish.
-
Incubate at 37°C and 5% CO2 for 48-72 hours, allowing spheroids to form via gravitational aggregation.[13]
Protocol 2: 3D Spheroid Formation using Ultra-Low Attachment (ULA) Plates
This method is ideal for higher throughput spheroid generation and analysis.
Materials:
-
96-well or 384-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Cell culture medium
-
Single-cell suspension of desired cells
Procedure:
-
Prepare a single-cell suspension at a concentration of 1,000 to 10,000 cells per 100 µL (for 96-well plates; requires optimization).[15]
-
Dispense 100 µL of the cell suspension into each well of the ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.[15]
Protocol 3: this compound Treatment and Viability Assessment
Materials:
-
Pre-formed spheroids in ULA plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Plate reader with luminescence detection
Procedure:
-
Drug Preparation: Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentration. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Treatment: Carefully remove 50% of the medium from each well containing a spheroid and replace it with an equal volume of the 2x drug solution. This minimizes spheroid disturbance.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Spheroid Imaging (Optional): At each time point, capture brightfield images of the spheroids using an inverted microscope to monitor changes in size and morphology. Spheroid diameter or volume can be quantified using image analysis software.
-
Viability Assay (Endpoint): a. Allow the plate to equilibrate to room temperature for 30 minutes. b. Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's protocol (typically a volume equal to the medium in the well).[7][16] c. Lyse the spheroids by shaking the plate on an orbital shaker for 5 minutes.[15] d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. f. Calculate IC50 values by plotting the normalized luminescence signal against the log of the this compound concentration and fitting to a four-parameter logistic curve.
Protocol 4: Spheroid Invasion Assay
This assay assesses the effect of this compound on the invasive capacity of cancer cells in a 3D matrix.
Materials:
-
Pre-formed spheroids
-
Extracellular matrix (ECM) gel (e.g., Matrigel®)
-
Serum-free cell culture medium
-
96-well plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the ECM gel on ice. Dilute to the desired concentration with cold serum-free medium.
-
Coat the wells of a 96-well plate with a thin layer of the ECM gel and allow it to solidify at 37°C.
-
Carefully transfer individual spheroids from the ULA plate into the center of the ECM-coated wells.
-
Overlay the spheroids with another layer of ECM gel containing the desired concentration of this compound or vehicle control.
-
Allow the top layer to solidify at 37°C.
-
Add cell culture medium (with or without chemoattractant, and containing this compound or vehicle) to each well.
-
Incubate and acquire images at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Quantify invasion by measuring the area of cell migration out from the central spheroid core using image analysis software.
Conclusion
The use of 3D cell culture models is indispensable for the preclinical evaluation of novel cancer therapeutics. This compound, as a potent AXL inhibitor, is a promising candidate for targeting AXL-driven malignancies. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the efficacy of this compound in physiologically relevant 3D spheroid models, facilitating a more accurate assessment of its potential as a clinical candidate. Through rigorous quantitative analysis of its effects on spheroid growth, viability, and invasion, the therapeutic value of this compound can be thoroughly characterized.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RNAi Screen Identifies AXL Inhibition Combined with Cannabinoid WIN55212-2 as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Image-based 3D cell culture cytotoxicity assay [protocols.io]
- 15. corning.com [corning.com]
- 16. Cell Culture Automation for 3D Spheroids Assays with CellXpress.ai [moleculardevices.com]
Axl-IN-18 for Immunoprecipitation of Axl Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl receptor tyrosine kinase is a critical player in various cellular processes, including cell proliferation, survival, migration, and invasion.[1][2] Its dysregulation is implicated in the progression and therapeutic resistance of numerous cancers.[3][4] Axl-IN-18 is a potent and selective, type II inhibitor of Axl kinase activity.[5][6] This document provides detailed application notes and protocols for the utilization of this compound in the immunoprecipitation (IP) of the Axl protein. Understanding the interactions and downstream signaling of Axl is paramount for developing targeted cancer therapies, and immunoprecipitation is a key technique for isolating Axl and its binding partners. While this compound is primarily an inhibitor, its high affinity and selectivity can be leveraged in specific IP applications, for instance, in pull-down assays to verify target engagement or to selectively isolate a subpopulation of Axl.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Selectivity (fold) vs. MET | Reference |
| Axl | 1.1 | 343 | [5] |
| MET | 377 | - | [5] |
Signaling Pathway Overview
The Axl signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[1][7] This binding induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[2][8] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and migration.[1][3][8]
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. mdpi.com [mdpi.com]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Axl-IN-18 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Axl-IN-18, a potent and selective Axl inhibitor. The protocols outlined below detail methods for assessing apoptosis and cell cycle distribution in cancer cells following treatment with this compound.
Introduction to Axl and this compound
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, plays a crucial role in cell proliferation, survival, migration, and differentiation.[1][2] Its activation, primarily through its ligand Gas6, triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, MEK/ERK, NF-κB, and JAK/STAT pathways.[1][3][4][5] Overexpression of AXL has been linked to poor prognosis and the development of drug resistance in numerous cancers.[2][6][7]
This compound is a highly potent and selective type II inhibitor of AXL, with a reported IC50 of 1.1 nM.[8] Studies have shown that this compound effectively inhibits AXL-driven cell proliferation, suppresses migration and invasion, and induces apoptosis in cancer cells, making it a valuable tool for cancer research and therapeutic development.[8]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (e.g., DMSO) | High | Low | Low |
| This compound (Low Dose) | Moderately Decreased | Increased | Slightly Increased |
| This compound (High Dose) | Significantly Decreased | Significantly Increased | Significantly Increased |
| Positive Control (e.g., Staurosporine) | Significantly Decreased | Significantly Increased | Significantly Increased |
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (e.g., DMSO) | Normal Distribution | Normal Distribution | Normal Distribution | Low |
| This compound (Dose-dependent) | Increased | Decreased | Variable | Increased |
| Positive Control (e.g., Cell cycle-specific drug) | Arrest in specific phase | Arrest in specific phase | Arrest in specific phase | Variable |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line expressing Axl (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
RNase A
-
Propidium Iodide (for cell cycle analysis)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, a vehicle control (DMSO), and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.[12][13]
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[14][15][16][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as described in step 3 of the Apoptosis Analysis protocol.
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal to properly resolve the G0/G1 and G2/M peaks. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.[18]
Protocol 3: Axl Surface Expression Analysis
This protocol can be used to confirm Axl expression on the cell surface and to assess any changes in expression following treatment.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol, but avoid harsh trypsinization that may cleave surface proteins. A non-enzymatic cell dissociation buffer is recommended.
-
Washing: Wash the cell pellet twice with cold PBS containing 1% BSA (staining buffer).
-
Staining:
-
Resuspend the cell pellet in the staining buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add a fluorescently conjugated anti-Axl antibody (or a primary anti-Axl antibody followed by a fluorescently conjugated secondary antibody) at the manufacturer's recommended concentration.[19][20][21][22]
-
Incubate for 30 minutes on ice in the dark.
-
Include an isotype control to determine non-specific binding.
-
-
Washing: Wash the cells twice with the staining buffer.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of staining buffer and analyze on a flow cytometer.
Data Analysis and Interpretation
-
Apoptosis: Create dot plots of PI versus Annexin V-FITC. Gate the populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Cycle: Generate a histogram of the PI signal. Use cell cycle analysis software to model the G0/G1, S, and G2/M phases and to quantify the percentage of cells in each phase, as well as the sub-G1 population.
-
Axl Expression: Create a histogram of the fluorescence intensity for the Axl antibody and the isotype control. The shift in fluorescence intensity of the Axl-stained sample compared to the isotype control indicates the level of Axl expression.
By following these detailed protocols, researchers can effectively utilize flow cytometry to elucidate the cellular mechanisms of action of this compound and other Axl inhibitors, providing valuable insights for cancer biology and drug development.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cytekbio.com [cytekbio.com]
- 21. Anti-Axl antibody [7E10] Mouse monoclonal (ab130218) | Abcam [abcam.com]
- 22. biocompare.com [biocompare.com]
Application Notes and Protocols for Axl-IN-18 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in tumor progression, metastasis, and the development of therapeutic resistance in numerous cancers.[1][2] Its overexpression is often correlated with a poor prognosis. The binding of its ligand, growth arrest-specific 6 (Gas6), activates downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which promote cancer cell proliferation, survival, invasion, and immune evasion.[3][4] Consequently, inhibiting the Axl signaling pathway presents a promising strategy in cancer therapy.
Axl-IN-18 is a potent and selective second-generation type II AXL inhibitor, demonstrating high efficacy with an IC50 of 1.1 nM in biochemical assays. It has shown significant antitumor activity in preclinical xenograft models, making it a compound of high interest for further investigation in more clinically relevant patient-derived xenograft (PDX) models.[5] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are recognized for their ability to retain the histopathological and genetic characteristics of the original tumor, offering a more predictive preclinical platform for evaluating novel cancer therapeutics.[6][7]
These application notes provide a comprehensive overview of the use of Axl inhibitors in PDX models, with a specific focus on a representative protocol that can be adapted for this compound. While specific in vivo data for this compound in PDX models is not yet publicly available, the provided protocols are based on established methodologies for similar small molecule Axl inhibitors.
Axl Signaling Pathway and Point of Intervention
The Axl signaling cascade is initiated by the binding of Gas6, leading to the dimerization and autophosphorylation of the Axl receptor. This activation triggers a network of downstream signaling pathways crucial for cancer cell survival and progression. Small molecule inhibitors, such as this compound, typically target the ATP-binding pocket of the Axl kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream effectors.
Quantitative Data from Preclinical PDX Studies with Axl Inhibitors
The following tables summarize available quantitative data from preclinical studies of various Axl inhibitors in patient-derived xenograft models. This data provides a reference for the expected efficacy of targeting the Axl pathway in different cancer types.
Table 1: Efficacy of Small Molecule Axl Inhibitors in PDX Models
| Cancer Type | PDX Model | Axl Inhibitor | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Ovarian Cancer | Chemoresistant PDX | BGB324 | Not specified | 74 days | Maintained chemoresponse and reduced tumor volume | ResearchGate |
| Pancreatic Cancer | Panc163, Panc281 | BGB324 | Not specified | Not specified | Significantly attenuated xenograft growth in combination with gemcitabine.[8] | [8] |
| NSCLC | EGFRi-resistant PDX | AXL-107-MMAE (ADC) | 4 mg/kg | Not specified | Induced anti-tumor activity.[9] | [9] |
| NSCLC | AXL-high PDX | NPS1034 | 50 mg/kg | Not specified | Inhibited tumor growth in combination with osimertinib. | ResearchGate |
Table 2: Efficacy of Anti-Axl Antibodies in PDX Models
| Cancer Type | PDX Model | Antibody | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Triple-Negative Breast Cancer | AXL-positive PDX | 20G7-D9 | 200 µg, twice weekly | 4 weeks | Significantly decreased tumor growth.[10] | [10] |
Experimental Protocols
The following section details a representative protocol for evaluating the efficacy of a selective Axl inhibitor, such as this compound, in a patient-derived xenograft model.
Protocol 1: Establishment and Propagation of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol. Transport the tissue to the laboratory in a sterile collection medium on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with PBS containing antibiotics. Remove any necrotic or fatty tissue and mince the tumor into small fragments (2-3 mm³).
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NSG or nude mice).
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and implant fragments into new host mice for expansion. Early passages (P2-P5) are recommended for treatment studies to maintain the characteristics of the original tumor.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
-
PDX Model Selection: Select a well-characterized PDX model with confirmed Axl expression via immunohistochemistry (IHC) or western blot.
-
Animal Cohort: Once tumors in the propagated PDX line reach a volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Note: As specific formulation details for this compound are not publicly available, a representative formulation for a small molecule kinase inhibitor is provided. Optimization may be required.
-
Formulation: Prepare this compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Dosage: Based on preclinical data for other Axl inhibitors, a starting dose range of 25-100 mg/kg could be explored. A dose-finding study is recommended.
-
Administration: Administer this compound orally (p.o.) via gavage once or twice daily. The control group should receive the vehicle only.
-
-
Treatment and Monitoring:
-
Treat the mice for a predetermined period (e.g., 21-28 days).
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Process a portion of the tumor for pharmacodynamic analysis (e.g., western blot for p-Axl, Axl, and downstream signaling proteins) and histological analysis (e.g., H&E, IHC for proliferation and apoptosis markers).
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo study of an Axl inhibitor in a PDX model.
Conclusion
The use of this compound and other selective Axl inhibitors in patient-derived xenograft models represents a crucial step in the preclinical evaluation of this therapeutic strategy. The detailed protocols and compiled data in these application notes provide a framework for researchers to design and execute robust in vivo studies. While specific data for this compound in PDX models is anticipated, the information gathered from studies with other Axl inhibitors strongly supports the potential of this approach to overcome drug resistance and improve patient outcomes in a variety of cancers. Careful model selection and thorough endpoint analysis will be critical for successfully translating the promising preclinical activity of Axl inhibitors into clinical benefits.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PDX Model Details [tumor.informatics.jax.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Cancer Metastasis with Axl-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The receptor tyrosine kinase AXL is a critical mediator of cancer progression, playing a significant role in metastasis, drug resistance, and immune evasion.[1][2][3] Its overexpression is correlated with poor prognosis in various cancers.[3] AXL signaling promotes cancer cell survival, migration, and invasion, making it an attractive therapeutic target.[1][2] Axl-IN-18 is a potent and selective small molecule inhibitor of AXL, demonstrating significant potential as a tool for studying and potentially treating cancer metastasis.[4] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo assays to investigate its anti-metastatic properties.
Mechanism of Action of AXL in Cancer Metastasis
AXL, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating downstream signaling cascades.[2] These pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, regulate processes integral to metastasis such as epithelial-to-mesenchymal transition (EMT), cell migration, invasion, and survival.[2][5] By inhibiting the kinase activity of AXL, this compound effectively blocks these downstream signals, thereby impeding the metastatic cascade.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | AXL | 1.1 | - | Biochemical Assay | [4] |
| R428 (Bemcentinib) | AXL | 14 | - | Biochemical Assay | [6] |
| BGB324 | AXL | 0.79 - 2.13 µM | Ewing Sarcoma Cell Lines | Cell Viability Assay | [7] |
Table 2: Preclinical In Vivo Efficacy of AXL Inhibitors in Metastasis Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Effect on Metastasis | Reference |
| R428 (Bemcentinib) | Breast Cancer | 4T1 Orthotopic Mouse Model | 125 mg/kg, twice daily, oral | Significantly reduced metastatic burden and prolonged survival. | [2] |
| R428 (Bemcentinib) | Breast Cancer | MCF-7/ADR Tail Vein Injection Mouse Model | 25 mg/kg, twice daily, gavage | 75% reduction in the incidence of lung metastasis. | [8] |
| BGB324 | Pancreatic Cancer | KIC Mouse Model | 50 mg/kg, twice daily, oral | Significantly reduced the rate of metastasis. | [9] |
| Anti-AXL mAb 20G7-D9 | Triple-Negative Breast Cancer | MDA-MB-231-Luc Intracardiac Injection Mouse Model | 200 µg, twice per week | Significantly lower bioluminescence intensity in bone metastases. | [3] |
Experimental Protocols
In Vitro Assays
1. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of cancer cells on a two-dimensional surface.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Complete culture medium
-
Serum-free culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Sterile 200 µL pipette tips or a wound-healing insert
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip or by removing the insert.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
-
2. Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound (dissolved in DMSO)
-
24-well Transwell inserts with 8 µm pores
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
-
-
Protocol:
-
Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend cells in serum-free medium.
-
Seed the desired number of cells (e.g., 5 x 10^4) into the upper chamber of the coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add various concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
-
In Vivo Assay
1. Orthotopic Metastasis Model
This model mimics the natural progression of cancer, where a primary tumor forms in the correct organ and subsequently metastasizes.
-
Materials:
-
Cancer cell line of interest (e.g., 4T1 for murine breast cancer)
-
Immunocompromised mice (e.g., BALB/c for 4T1 cells)
-
This compound formulated for oral administration
-
Surgical instruments for orthotopic injection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
-
Protocol:
-
Surgically implant cancer cells into the corresponding organ of the mice (e.g., mammary fat pad for breast cancer).
-
Allow the primary tumor to establish and grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., at a dose extrapolated from effective doses of similar inhibitors like 50-125 mg/kg) or vehicle control orally, once or twice daily.
-
Monitor primary tumor growth using calipers or bioluminescence imaging.
-
At the end of the study, euthanize the mice and harvest primary tumors and metastatic organs (e.g., lungs, liver, bones).
-
Quantify metastatic burden by counting surface nodules, histological analysis, or bioluminescence imaging of excised organs.
-
Visualizations
Caption: AXL signaling pathway in cancer metastasis and the inhibitory action of this compound.
Caption: Experimental workflow for studying the anti-metastatic effects of this compound.
Caption: Logical relationship between AXL inhibition by this compound and reduced cancer metastasis.
References
- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Gas6/Axl Axis Contributes to Chemoresistance and Metastasis in Breast Cancer through Akt/GSK-3β/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Axl-IN-18 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axl-IN-18. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its signaling is implicated in cancer progression, metastasis, and drug resistance. This compound functions by blocking the phosphorylation of AXL, thereby inhibiting its downstream signaling pathways.[1]
Q2: What are the main challenges when working with this compound in the lab?
Like many kinase inhibitors, this compound has poor aqueous solubility. This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution in aqueous buffers used for in vitro and cell-based assays. This precipitation can lead to inaccurate and irreproducible experimental results.
Q3: What solvents are recommended for dissolving this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most applications, a high-concentration stock solution is first prepared in 100% DMSO.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound in aqueous buffers.
Issue 1: Precipitate forms when diluting my DMSO stock solution in aqueous buffer.
Possible Cause: The low aqueous solubility of this compound is exceeded upon dilution.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
This formulation for AXL-IN-13 yielded a clear solution at 2.5 mg/mL after sonication.[3]
-
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer, vortexing or mixing gently between each step.
-
Warm the Solution: Gently warming the solution to 37°C may help to redissolve small amounts of precipitate. However, be mindful of the temperature stability of this compound and other components in your assay.
-
Sonication: Use of an ultrasonic bath can help to break up aggregates and improve dissolution.[3]
Issue 2: I observe inconsistent results in my cell-based assays.
Possible Cause: Precipitation of this compound in the cell culture medium is leading to variable effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any signs of precipitation (cloudiness, visible particles). Centrifuge the solution at low speed and check for a pellet.
-
Prepare Fresh Dilutions: Prepare fresh working solutions of this compound from your DMSO stock immediately before each experiment. Do not store diluted aqueous solutions.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is not exceeding 0.5%.[2] Higher concentrations of DMSO can have direct effects on cells, confounding your results.
-
Serum Concentration: The presence of serum proteins in the cell culture medium can sometimes help to stabilize small molecules. If you are using serum-free media, consider whether a low percentage of serum could be added without interfering with your experimental goals.
Quantitative Data Summary
Due to the limited public availability of a detailed certificate of analysis for this compound, the following solubility data is based on information for similar Axl kinase inhibitors and general knowledge of small molecule solubility.
| Solvent/Buffer System | Estimated Solubility | Remarks |
| 100% DMSO | ≥ 10 mg/mL | Common solvent for initial stock solution preparation. |
| 100% Ethanol | Soluble, but may be lower than DMSO | Can be used as an alternative to DMSO. |
| Water | Insoluble | Direct dissolution in water is not recommended. |
| PBS (pH 7.4) | Very Low/Insoluble | Prone to precipitation when diluted from organic stock. |
| Cell Culture Media + 10% FBS | Low | Serum proteins may slightly improve solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 563.58 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 563.58 g/mol * (1000 mg / 1 g) = 5.64 mg
-
-
Weigh the compound: Carefully weigh out 5.64 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. For AXL-IN-13, a similar compound, storage at -80°C is recommended for up to 6 months.[3]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile polypropylene tubes
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution needed.
-
Calculate the volume of stock solution required. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
V1 = (10 µM / 10,000 µM) * 1 mL = 0.001 mL or 1 µL
-
-
Perform a serial dilution:
-
It is recommended to perform an intermediate dilution to ensure accurate pipetting. For example, first dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
-
-
Mix thoroughly: Gently vortex or invert the tube to mix the solution after each dilution step.
-
Final DMSO concentration check: Ensure the final concentration of DMSO in the working solution is below 0.5%. In the example above, the final DMSO concentration would be 0.1%.
-
Use immediately: Use the freshly prepared working solution for your cell-based assay. Do not store aqueous dilutions of this compound.
Visualizations
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Solution Preparation.
References
Potential off-target effects of Axl-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Axl-IN-18. This guide is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 25c, is a potent and selective type II inhibitor of the AXL receptor tyrosine kinase.[1] It demonstrates high inhibitory activity against AXL with an IC50 value of 1.1 nM in biochemical assays.[1]
Q2: What are the known off-target effects of this compound?
This compound has been shown to have a high degree of selectivity for AXL over the highly homologous MET kinase. Specifically, it exhibits a 343-fold selectivity for AXL (IC50 = 1.1 nM) over MET (IC50 = 377 nM) in biochemical assays.[1] While this indicates good selectivity, it is important to note that a comprehensive kinome-wide scan for this compound has not been made publicly available. Therefore, other potential off-target kinases cannot be completely ruled out. As with any pharmacological inhibitor, it is recommended to use appropriate controls to verify that the observed effects are due to AXL inhibition.[2]
Q3: What are the potential downstream biological consequences of on-target AXL inhibition?
Inhibition of AXL by this compound has been demonstrated to have several downstream effects in cancer cell models, including:
-
Inhibition of AXL-driven cell proliferation.[1]
-
Suppression of cell migration and invasion in a dose-dependent manner.[1]
-
Induction of apoptosis.[1]
Q4: Are there any known issues with the stability or solubility of this compound?
For optimal performance and to minimize potential experimental artifacts, it is crucial to follow the storage and handling recommendations provided in the Certificate of Analysis that accompanies the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with known AXL signaling. | Potential off-target effect. | 1. Validate with a structurally distinct AXL inhibitor: Use another selective AXL inhibitor with a different chemical scaffold to see if the phenotype is reproduced. 2. Perform a rescue experiment: If possible, overexpress a constitutively active form of AXL to see if it reverses the observed phenotype. 3. Use genetic knockdown: Employ siRNA or shRNA to specifically knockdown AXL expression and compare the resulting phenotype to that observed with this compound treatment. |
| High background or variable results in biochemical kinase assays. | Improper assay conditions or reagent quality. | 1. Optimize ATP concentration: Ensure the ATP concentration in your assay is at or near the Km for AXL to accurately determine the IC50 value. 2. Check enzyme and substrate quality: Use highly purified and active AXL kinase and a validated substrate. 3. Include appropriate controls: Run control reactions with no enzyme, no inhibitor (DMSO vehicle), and a known potent AXL inhibitor. |
| Inconsistent results in cell-based assays. | Cell line variability or issues with compound concentration. | 1. Confirm AXL expression: Verify the expression and phosphorylation status of AXL in your cell line of choice by Western blot or other methods. 2. Determine the optimal concentration: Perform a dose-response curve to identify the effective concentration range of this compound for your specific cell line and assay. 3. Monitor cell health: Ensure that the observed effects are not due to general cytotoxicity by performing a cell viability assay (e.g., MTT or CellTiter-Glo). |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | IC50 (nM) | Selectivity vs. AXL | Reference |
| AXL | 1.1 | - | [1] |
| MET | 377 | 343-fold | [1] |
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the activity and potential off-target effects of this compound.
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol is a general example for determining the in vitro inhibitory activity of a compound against a purified kinase.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for a typical in vitro biochemical kinase assay.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent serial dilutions.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add a solution of purified recombinant AXL kinase in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a synthetic peptide) and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of product formed or the amount of ATP remaining using a suitable detection method. A common method is a luminescence-based assay that measures the amount of ADP produced.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (Example Protocol)
This protocol describes a common method to assess the effect of a compound on cell viability and proliferation.
Workflow for Cell Proliferation Assay
Caption: Workflow for a typical cell proliferation assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period of time, typically 72 hours, under standard cell culture conditions.
-
Viability Assessment:
-
Add a cell viability reagent such as MTT or a luminescent-based reagent like CellTiter-Glo®.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Signaling Pathways
AXL Signaling and Potential Off-Target Interaction with MET
The following diagram illustrates the canonical AXL signaling pathway and highlights the potential for off-target inhibition of the related MET receptor tyrosine kinase.
Caption: this compound potently inhibits AXL signaling and has weaker off-target activity against MET.
References
Axl-IN-18 Technical Support Center: Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Axl-IN-18 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Based on information from suppliers, the following conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: How should I prepare this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of high-purity DMSO. Ensure the compound is fully dissolved, using sonication if necessary. For in vitro cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
Q4: What are the potential degradation pathways for this compound?
A4: Although specific degradation products of this compound have not been reported in the available literature, based on its chemical structure which includes a pyrimidine core and amide linkages, potential degradation pathways may include:
-
Hydrolysis: The amide bonds could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air and light for extended periods in solution.
-
Photodegradation: Exposure to light, especially UV, can lead to degradation. It is advisable to protect solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cellular assays. | Compound degradation in stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -80°C and avoid repeated freeze-thaw cycles. |
| Compound degradation in working solution (aqueous buffer or media). | Prepare fresh working solutions from the stock solution immediately before each experiment. Do not store this compound in aqueous solutions. | |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. | |
| Precipitation of the compound when diluting into aqueous buffer or media. | Low aqueous solubility. | Perform serial dilutions to reach the final concentration. Ensure the final DMSO concentration is compatible with your experimental system. If precipitation persists, consider using a different solvent system or formulation, though this may require further validation. |
| Variability in results between experiments. | Inconsistent compound concentration due to degradation or handling. | Standardize the protocol for solution preparation and handling. Always use freshly prepared working solutions. Perform a stability check of your stock solution if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or medium.
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired buffer (e.g., phosphate-buffered saline, cell culture medium) at a known concentration (e.g., 10 µM).
-
Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., 4°C, room temperature, 37°C) and for various time points (e.g., 0, 2, 4, 8, 24 hours). Protect samples from light.
-
Sample Analysis: At each time point, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation. Centrifuge the samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection. Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Data Analysis: The stability is determined by comparing the peak area of this compound at each time point to the peak area at time zero. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: A simplified diagram of the AXL signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the stability of this compound in solution.
References
Troubleshooting inconsistent Axl-IN-18 experimental results
Welcome to the technical support center for Axl-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing clear guidance on the use of this potent and selective AXL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective type II inhibitor of the AXL receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the AXL kinase domain, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of AXL-driven cellular processes such as proliferation, migration, and invasion, and can induce apoptosis in cancer cells.[1]
Q2: I am observing significant variability in my IC50 values for this compound across different experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying levels of AXL expression and dependence on AXL signaling, leading to different sensitivities to this compound.[2] It is crucial to characterize the AXL expression and phosphorylation status in your cell line of interest.
-
Assay-Dependent Variability: The choice of cell viability assay can significantly impact IC50 values. For instance, metabolic assays like the MTT assay can be influenced by changes in cellular metabolism induced by the inhibitor, potentially leading to an over- or underestimation of cell viability.[3][4] Consider using alternative assays that measure different parameters of cell health.
-
Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of inhibitor treatment can all affect the apparent IC50 value. Standardization of these parameters across experiments is critical for reproducibility.
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in your experimental setup can lead to a lower effective concentration and thus a higher apparent IC50.
Q3: My this compound solution appears to have precipitated after dilution in my cell culture medium. How can I address this?
A3: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation upon dilution from a DMSO stock into aqueous media is a common issue.
-
Optimize DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5] However, it is always best to determine the tolerance of your specific cell line. Keep the final DMSO concentration consistent across all experiments, including vehicle controls.
-
Stepwise Dilution: Avoid diluting the DMSO stock directly into a large volume of aqueous medium. Perform serial dilutions in your culture medium, vortexing or gently mixing between each step.
-
Warming the Solution: Gently warming the solution to 37°C may help in redissolving any precipitate.[6] However, be cautious about the thermal stability of the compound.
-
Solubility Test: Before proceeding with your experiment, perform a visual solubility test by preparing the highest concentration of this compound you plan to use and inspecting for any precipitate under a microscope.
Q4: I am not seeing a decrease in phosphorylated AXL (p-AXL) in my western blots after treating with this compound. What could be wrong?
A4: Several factors could contribute to this issue:
-
Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to inhibit AXL phosphorylation. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. AXL phosphorylation can be rapid and transient.[5]
-
Antibody Quality: The specificity and sensitivity of your primary antibody against p-AXL are crucial. Ensure your antibody is validated for western blotting and recognizes the specific phosphorylation site of interest.
-
Sample Handling: To preserve the phosphorylation status of proteins, it is essential to work quickly, keep samples on ice, and use phosphatase inhibitors in your lysis buffer.[7]
-
Basal AXL Activity: Some cell lines may have low basal AXL activity. Stimulation with the AXL ligand, Gas6, may be necessary to induce detectable AXL phosphorylation and subsequently observe its inhibition by this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| AXL | Biochemical Assay | 1.1 | Potent and selective inhibition.[1] |
| MET | Biochemical Assay | 377 | 343-fold selectivity over MET.[1] |
Table 2: IC50 Values of AXL Inhibitors in Various Cancer Cell Lines (Example Data for a similar AXL inhibitor, BGB324)
| Cell Line | Cancer Type | IC50 (µM) |
| Calu-1 | Non-Small Cell Lung Cancer | ~2.0 |
| H2250 | Non-Small Cell Lung Cancer | ~1.5 |
| H1299 | Non-Small Cell Lung Cancer | ~2.5 |
| LCNEC cell lines | Large Cell Neuroendocrine Carcinoma | Median ~2.3 |
Note: This table provides example IC50 values for the AXL inhibitor BGB324 to illustrate the expected range of activity in cell-based assays. IC50 values for this compound in specific cell lines should be determined empirically.
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol offers an alternative to the MTT assay and is less prone to interference from compounds affecting cellular metabolism.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration does not exceed the tolerated level for your cell line (typically ≤ 0.5%).[5] Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/mL and incubate for 1-4 hours at 37°C, protected from light.[8]
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-AXL (p-AXL)
This protocol is optimized for the detection of AXL phosphorylation.
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., Gas6 stimulation) and negative (vehicle) controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Keep samples on ice throughout the process.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AXL (e.g., p-AXL Tyr702/703) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AXL and a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.quartzy.com [blog.quartzy.com]
Axl-IN-18 Technical Support Center: Experimental Controls and Best Practices
For researchers, scientists, and drug development professionals utilizing Axl-IN-18, this technical support center provides essential guidance on experimental controls, best practices, and troubleshooting. The following information is curated to ensure the effective and accurate use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, type II inhibitor of the AXL receptor tyrosine kinase.[1][2] Its mechanism of action involves binding to the AXL kinase domain, thereby blocking its activation and downstream signaling. AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its signaling is initiated by its ligand, Growth Arrest-Specific 6 (GAS6).[3] The activation of AXL triggers several downstream pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, which are crucial for cancer cell proliferation, survival, migration, and the development of drug resistance.[3] By inhibiting AXL, this compound aims to disrupt these oncogenic signaling networks.
Q2: How should I reconstitute and store this compound?
For optimal results, it is recommended to follow the storage and reconstitution guidelines provided on the product's certificate of analysis. As a general guideline for similar small molecule inhibitors, this compound should be stored as a solid at -20°C or -80°C. For use in cell culture, a stock solution can be prepared by dissolving the compound in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For another AXL inhibitor, AXL-IN-13, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Q3: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on its potent biochemical IC50 of 1.1 nM, a good starting point for cell-based assays would be in the low nanomolar to low micromolar range.[1][2] For other potent AXL inhibitors like TP-0903, concentrations between 10-30 nM have been used to study specific effects on CART19 cells, while higher concentrations (around 65 nM) were required to observe direct anti-tumor activity.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the essential positive and negative controls for an experiment with this compound?
Proper controls are critical for interpreting your results accurately. Here are some recommended controls:
-
Vehicle Control (Negative Control): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is essential to ensure that the observed effects are not due to the solvent itself.
-
Positive Control (Cell-based): If available, use a well-characterized AXL inhibitor with a known effect in your cell line. Alternatively, genetic knockdown of AXL using siRNA or shRNA can serve as an excellent positive control to confirm that the pharmacological inhibition phenocopies the genetic inhibition.[5]
-
Positive Control (Biochemical): For biochemical assays, a known active AXL kinase can be used as a positive control.
-
Inactive Compound Control (Negative Control): If an inactive enantiomer or a structurally similar but inactive compound is available, it can be used as a negative control to demonstrate the specificity of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak effect of this compound observed | Low AXL expression in the cell line: The target protein may not be present at a high enough level for the inhibitor to have a significant effect. | Confirm AXL expression: Check the AXL protein levels in your cell line by Western blot or flow cytometry. Select a cell line with known high AXL expression as a positive control. |
| Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit AXL signaling. | Perform a dose-response experiment: Test a range of this compound concentrations (e.g., from low nM to high µM) to determine the optimal working concentration for your cell line and assay. | |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure proper storage: Store this compound as recommended and avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. | |
| Cell culture conditions: Factors in the cell culture medium, such as high serum concentration, may interfere with the inhibitor's activity. | Optimize culture conditions: Consider reducing the serum concentration during the treatment period if it does not affect cell viability. | |
| Cell toxicity or off-target effects observed | High inhibitor concentration: The concentration of this compound may be too high, leading to non-specific effects. | Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments. |
| Off-target kinase inhibition: Although this compound is selective, at higher concentrations it may inhibit other kinases. | Perform a kinase panel screen: If significant off-target effects are suspected, a broader kinase profiling assay can identify other potential targets. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Check solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Include a vehicle-only control. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect the experimental outcome. | Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting or dilutions: Errors in preparing inhibitor dilutions can lead to variability. | Use calibrated pipettes and prepare fresh dilutions: Ensure accurate preparation of stock and working solutions for each experiment. |
Quantitative Data
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) | Selectivity (fold vs. MET) |
| AXL | 1.1 | 343 |
| MET | 377 | 1 |
Data sourced from MedChemExpress.[1][2]
Experimental Protocols
Protocol 1: Western Blot Analysis of AXL Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
Caption: AXL Signaling Pathway and Downstream Effects.
Caption: General Experimental Workflow for Studying AXL Inhibition.
Caption: A Logical Flowchart for Troubleshooting this compound Experiments.
References
Navigating Axl-IN-18 IC50 Data: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting variations in Axl-IN-18 IC50 data. Understanding the nuances of experimental conditions is critical for obtaining reproducible and reliable results in the study of this potent Axl kinase inhibitor.
This compound IC50 Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the experimental setup. Below is a summary of reported IC50 values across different assay formats.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | Axl Kinase | 1.1 | [1] |
| Biochemical Assay | MET Kinase | 377 | [1] |
| Cell-Based Assay | 4T1 (Murine Breast Cancer) | Mentioned to suppress migration and invasion, but specific IC50 not provided. | [1] |
| In Vivo Xenograft Model | BaF3/TEL-AXL | Demonstrated antitumor efficacy, but a specific IC50 is not applicable. | [1] |
Axl Signaling Pathway
Axl, a receptor tyrosine kinase, plays a crucial role in cell survival, proliferation, migration, and invasion. Its signaling is initiated by the binding of its ligand, Gas6, leading to the activation of downstream pathways such as PI3K/AKT and MAPK/ERK. This compound is a type II inhibitor that targets the Axl kinase domain.[2][3][4][5]
Figure 1: Simplified Axl Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for interpreting IC50 data. Below are generalized protocols for common assays used to evaluate this compound.
Biochemical Kinase Assay (Generic)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Axl kinase.
Materials:
-
Recombinant Axl kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for Axl)
-
Axl-specific substrate (e.g., a peptide with a tyrosine phosphorylation site)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, radiolabeled ATP [γ-³³P]-ATP)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add the Axl kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™, autoradiography for radiolabeled ATP).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay - Generic)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 4T1, BaF3/TEL-AXL)
-
Complete cell culture medium
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide & FAQs
Variations in IC50 values can arise from multiple factors. This section addresses common issues and provides guidance for troubleshooting your experiments.
Figure 2: A workflow for troubleshooting inconsistent IC50 results.
Frequently Asked Questions (FAQs)
Q1: Why is the biochemical IC50 value for this compound so much lower than what I'm seeing in my cell-based assays?
A1: It is common for the IC50 value from a biochemical assay to be significantly lower than that from a cell-based assay. Here's why:
-
Cellular Barriers: In a cell-based assay, the inhibitor must cross the cell membrane to reach its target. The permeability of this compound can affect its intracellular concentration.
-
ATP Competition: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). As this compound is an ATP-competitive inhibitor, a higher concentration is needed to effectively compete with the abundant intracellular ATP.
-
Off-Target Effects and Cellular Metabolism: The inhibitor may be metabolized by the cells, sequestered in cellular compartments, or engage with other cellular components, reducing its effective concentration at the target.
-
Presence of Efflux Pumps: Cancer cells can express efflux pumps that actively transport the inhibitor out of the cell, lowering its intracellular concentration.
Q2: My IC50 values for this compound vary between different cell lines. What could be the reason?
A2: IC50 values are highly dependent on the cellular context. Variations between cell lines can be attributed to:
-
Axl Expression Levels: Cell lines with higher levels of Axl protein may require higher concentrations of the inhibitor to achieve 50% inhibition.
-
Genetic Background: The mutational status of other genes in the signaling pathway (e.g., downstream effectors like PI3K or MAPK components) can influence the cell's dependence on Axl signaling and its sensitivity to inhibition.
-
Proliferation Rate: Faster-proliferating cells may be more sensitive to inhibitors that target pathways essential for cell division.
-
Drug Resistance Mechanisms: As mentioned above, differences in drug metabolism and efflux pump expression can lead to varying IC50 values.
Q3: I am observing high variability between replicate experiments. What are the common sources of error?
A3: High variability can be frustrating. Here are some common culprits to investigate:
-
Inhibitor Preparation: Ensure accurate and consistent preparation of your this compound stock solution and serial dilutions. Inaccurate pipetting can introduce significant errors.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cells are evenly suspended before plating and use a reliable cell counting method.
-
Plate Edge Effects: Wells on the periphery of a 96-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay development (e.g., MTT incubation).
-
Reagent Quality: Use high-quality, fresh reagents. For example, ensure your MTT solution is properly stored and protected from light.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to genetic drift and altered phenotypes.
Q4: How should I set the ATP concentration in my biochemical kinase assay?
A4: For ATP-competitive inhibitors like this compound, the measured IC50 is highly dependent on the ATP concentration. It is generally recommended to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) of the Axl kinase for ATP. This allows for a more standardized comparison of inhibitor potencies. Using a much higher ATP concentration will result in a rightward shift of the IC50 curve and a higher apparent IC50 value.
By carefully controlling these experimental variables and understanding the underlying biological principles, researchers can more accurately interpret their this compound IC50 data and generate more robust and reproducible results.
References
Technical Support Center: Axl-IN-18 Resistance Development in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Axl-IN-18 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective type II inhibitor of the AXL receptor tyrosine kinase. It functions by binding to the AXL kinase domain, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.
Q2: What are the known downstream signaling pathways of AXL?
AXL activation triggers several key signaling cascades within cancer cells. These include the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in cell growth and division. Additionally, AXL signaling can activate the JAK/STAT and NF-κB pathways, which are implicated in inflammation, immune evasion, and cell survival.[1][2][3][4]
Q3: What are the potential mechanisms by which cancer cells can develop resistance to Axl inhibitors like this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to AXL inhibitors, in general, can arise through several mechanisms:
-
Upregulation of AXL Expression: Cancer cells may increase the production of the AXL protein, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[2][5][6]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the AXL blockade. This can involve the upregulation or activation of other receptor tyrosine kinases such as EGFR, HER2/HER3, c-MET, or PDGFR.[5][7]
-
Epithelial-to-Mesenchymal Transition (EMT): AXL itself is a driver of EMT, a process where cancer cells become more migratory and resistant to therapies.[2][7] Cells that undergo a more pronounced EMT may exhibit intrinsic resistance to AXL inhibition.
-
Activation of Downstream Effectors: Mutations or alterations in proteins downstream of AXL in the signaling cascade could render the cells less dependent on AXL for their survival and proliferation.
Q4: How do I determine if my cell line is sensitive or resistant to this compound?
The sensitivity or resistance of a cell line to this compound is typically determined by its half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the cell viability by 50%. A lower IC50 value indicates higher sensitivity, while a higher IC50 value suggests resistance.[8] The specific threshold for defining resistance can vary depending on the cell type and experimental conditions, but generally, a significant fold-increase in IC50 compared to a sensitive parental cell line is indicative of resistance.[9][10]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or improper reagent mixing.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
When adding reagents, such as this compound or viability assay reagents, ensure proper mixing in each well.
-
Follow a consistent timeline for treatment and analysis.[10][11]
-
Problem 2: Discrepancy between biochemical assay potency and cellular assay results for this compound.
-
Possible Cause: this compound may show high potency in a cell-free biochemical assay but lower potency in a cellular context due to factors like cell membrane permeability, off-target effects, or the high intracellular concentration of ATP competing with the inhibitor.[12][13]
-
Solution:
-
Confirm target engagement in cells using a cellular thermal shift assay (CETSA) or by assessing the phosphorylation status of AXL via Western blot.
-
Evaluate the expression level of AXL in your cell line; low expression may lead to a weaker effect.
-
Consider potential efflux of the compound by ABC transporters.
-
Problem 3: No significant difference in AXL phosphorylation after this compound treatment in resistant cells.
-
Possible Cause: The resistant cells may have developed mechanisms that maintain AXL phosphorylation despite the presence of the inhibitor, or they may rely on alternative signaling pathways.
-
Solution:
-
Increase the concentration of this compound to see if the inhibition can be restored.
-
Investigate the activation status of other receptor tyrosine kinases (e.g., EGFR, MET, HER2) to check for bypass pathway activation.
-
Sequence the AXL kinase domain in the resistant cells to check for mutations that may prevent inhibitor binding.
-
Problem 4: My cells are not developing resistance to this compound after prolonged treatment.
-
Possible Cause: The starting concentration of this compound may be too high, leading to cell death rather than adaptation. The cell line may also have a low propensity to develop resistance through on-target mechanisms.
-
Solution:
-
Start with a lower concentration of this compound (e.g., around the IC20) and gradually increase the dose in a stepwise manner as the cells recover and proliferate.[9]
-
Consider using a different parental cell line that is known to be more plastic in its signaling pathways.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data when comparing this compound sensitive and resistant cell lines. Researchers should generate their own data following the provided experimental protocols.
| Cell Line | This compound IC50 (nM) | Fold Resistance | p-AXL (Y779) Expression (Relative to loading control) | p-AKT (S473) Expression (Relative to loading control) | p-ERK1/2 (T202/Y204) Expression (Relative to loading control) |
| Parental (Sensitive) | [Insert experimental value] | 1 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Resistant Subclone 1 | [Insert experimental value] | [Calculate fold change] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Resistant Subclone 2 | [Insert experimental value] | [Calculate fold change] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes the generation of resistant cell lines using a stepwise dose-escalation method.[9][10]
-
Initial Seeding: Seed the parental cancer cell line at a density of 2.0 × 10^6 cells per 100 mm dish.
-
Initial Treatment: After 24 hours, treat the cells with this compound at a concentration that inhibits cell viability by approximately 10-20% (IC10-20). Culture the cells in an incubator for 48-72 hours.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and proliferate until they reach 80-90% confluency.
-
Passage and Dose Escalation: Passage the cells to a new dish. Treat the passaged cells with a 1.5- to 2.0-fold higher concentration of this compound for 48-72 hours.
-
Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the concentration of this compound. If cells fail to recover, reduce the fold-increase in drug concentration to 1.1- to 1.5-fold.
-
Confirmation of Resistance: At various stages, perform a cell viability assay to determine the IC50 of the treated cells compared to the parental line. A 3- to 5-fold or greater increase in IC50 is generally considered indicative of resistance.[9]
-
Clonal Selection: Once a stable resistant population is established, perform single-cell cloning by limiting dilution to ensure a homogeneous resistant cell line.
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well white-bottom plate in 100 µL of culture medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blot Analysis of AXL Signaling Pathway
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL (Y779), AXL, p-AKT (S473), AKT, p-ERK1/2 (T202/Y204), ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Bypass signaling as a mechanism of resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cells.
References
- 1. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl molecular targeting counteracts aggressiveness but not platinum-resistance of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL mediates resistance to cetuximab therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AXL as a Preclinical Acquired Resistance Mechanism Against Osimertinib Treatment in EGFR-Mutant Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-18 interference with fluorescent assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential interference of Axl-IN-18 with fluorescent assays. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: I am observing unexpected results in my fluorescence-based assay when using this compound.
Unexpected results, such as a loss of signal (quenching) or a false-positive signal (autofluorescence), can be indicative of assay interference by the small molecule inhibitor.[1][2] Follow this guide to troubleshoot the issue.
Step 1: Characterize the Potential for Interference
The first step is to determine if this compound is directly interfering with the fluorescence detection at the concentrations used in your primary assay.
-
Experimental Protocol: Compound Interference Counter-Assay
-
Objective: To assess the intrinsic fluorescence (autofluorescence) and quenching potential of this compound.
-
Materials:
-
This compound stock solution
-
Assay buffer (the same used in your primary experiment)
-
The fluorophore used in your primary assay
-
Microplate reader with fluorescence and absorbance capabilities
-
Black, clear-bottom microplates suitable for fluorescence
-
-
Procedure:
-
Plate 1: Autofluorescence Measurement
-
Prepare serial dilutions of this compound in the assay buffer, covering the concentration range used in your primary assay and one to two logs higher.
-
Include a buffer-only control (blank).
-
Read the plate using the same excitation and emission wavelengths as your primary assay. An increase in signal in the absence of your fluorescent probe indicates autofluorescence.
-
-
Plate 2: Quenching Measurement
-
Prepare serial dilutions of this compound as in Plate 1.
-
Add the fluorophore from your primary assay to each well at the final assay concentration.
-
Include a control with the fluorophore in buffer only (no this compound).
-
Read the plate using the same excitation and emission wavelengths as your primary assay. A concentration-dependent decrease in signal compared to the fluorophore-only control suggests quenching.
-
-
Plate 3: Absorbance Spectrum
-
In a UV-transparent plate, prepare the highest concentration of this compound used in your assay.
-
Scan the absorbance spectrum of the compound across a range that includes your assay's excitation and emission wavelengths. Significant absorbance at these wavelengths can indicate a high potential for the inner filter effect, a form of quenching.[1]
-
-
-
Step 2: Logical Troubleshooting Workflow
Use the following workflow to diagnose and mitigate interference.
References
Technical Support Center: Ensuring Complete Inhibition of Axl with Axl-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Axl-IN-18, a potent and selective Axl inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective type II inhibitor of the Axl receptor tyrosine kinase.[1] It functions by binding to the ATP-binding site of the Axl kinase domain, thereby preventing its activation and downstream signaling.[2] Axl is a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases and its signaling is involved in critical cellular processes such as cell survival, proliferation, migration, and invasion.[2] Overexpression of Axl is associated with poor prognosis and drug resistance in various cancers.[3][4]
Q2: What are the key downstream signaling pathways inhibited by this compound?
Axl activation triggers several downstream signaling cascades. By inhibiting Axl, this compound effectively blocks these pathways, which include:
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.[3][5]
-
MAPK/ERK Pathway: Plays a significant role in cell proliferation and differentiation.[3][5]
-
NF-κB Pathway: Involved in inflammation, cell survival, and proliferation.
Q3: What is the potency and selectivity of this compound?
In biochemical assays, this compound demonstrates excellent inhibitory activity against Axl with an IC50 of 1.1 nM.[1] It also shows high selectivity, being 343-fold more selective for Axl over the homologous kinase MET (IC50 = 377 nM).[1]
Q4: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, use a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For experimental use, further dilute the stock solution in cell culture medium to the desired final concentration. The stability of this compound in cell culture medium over long-term incubations should be considered, and refreshing the medium with the inhibitor may be necessary for prolonged experiments.
Troubleshooting Guide: Ensuring Complete Axl Inhibition
This guide provides a step-by-step approach to troubleshoot experiments where incomplete Axl inhibition is suspected.
Step 1: Verify Experimental Parameters
The first step in troubleshooting is to confirm the basics of your experimental setup.
Problem: Inconsistent or weak inhibition of Axl signaling.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Confirm the final concentration of this compound in your experiment. Create a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Insufficient Treatment Duration | The time required to observe maximal inhibition of Axl phosphorylation and downstream signaling can vary. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. |
| Cell Line Specificity | The expression levels of Axl can vary significantly between different cell lines. Confirm Axl expression in your cell line of interest by Western blot or qPCR. Cell lines with very high Axl expression may require higher concentrations of the inhibitor. |
Step 2: Assess Axl Phosphorylation and Downstream Signaling
Directly measuring the phosphorylation status of Axl and its key downstream targets is the most definitive way to confirm inhibition.
Problem: Phenotypic effects (e.g., decreased cell viability) are not observed despite treatment with this compound.
Experimental Protocol: Western Blot for Axl Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated Axl (p-Axl). Subsequently, probe with an antibody for total Axl as a loading control. To assess downstream effects, also probe for phosphorylated and total Akt and ERK.
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
Interpreting the Results:
-
Complete Inhibition: A significant decrease or complete absence of the p-Axl band in treated samples compared to the untreated control.
-
Incomplete Inhibition: A faint or moderately intense p-Axl band remains in the treated samples.
-
No Inhibition: The intensity of the p-Axl band is similar in treated and untreated samples.
Step 3: Investigate Potential Resistance Mechanisms
If you have confirmed your experimental parameters and still observe incomplete inhibition, consider the possibility of cellular resistance mechanisms.
Problem: Axl phosphorylation is inhibited, but downstream signaling pathways remain active, or the desired phenotypic effect is not achieved.
Possible Causes & Solutions:
-
Compensatory Signaling Pathways: Inhibition of Axl can sometimes lead to the activation of other receptor tyrosine kinases (RTKs) that can bypass the Axl signaling blockade.[5][6] For example, in some contexts, EGFR signaling can be upregulated.
-
Troubleshooting: Perform a broader analysis of other RTKs and their downstream signaling pathways using phospho-RTK arrays or Western blotting for key signaling nodes of parallel pathways. If a compensatory pathway is identified, a combination inhibitor approach may be necessary.
-
-
Ligand-Independent Axl Activation: In some cancer cells, Axl can be activated independently of its ligand, Gas6, often due to overexpression or heterodimerization with other receptors like EGFR.[6]
-
Troubleshooting: Ensure that the concentration of this compound is sufficient to inhibit this potentially more robust Axl activation.
-
-
Cellular Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.
-
Troubleshooting: Test for the expression of common drug efflux pumps. If present, co-treatment with an efflux pump inhibitor may enhance the efficacy of this compound.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant Axl inhibitors in biochemical and cell-based assays. Note that cell-based IC50 values can vary depending on the cell line and assay conditions.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical | Axl | 1.1 nM | [1] |
| This compound | Biochemical | MET | 377 nM | [1] |
| BGB324 (R428) | Cell-based | NSCLC cell lines | 0.67 to >9.61 µM | [7] |
| TP0903 | Cell-based | TNBC, NSCLC, HNSCC | 25 nM (effective dose) | [4] |
Visualizing Key Concepts
Axl Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Receptor AXL Diversifies EGFR Signaling and Limits the Response to EGFR-Targeted Inhibitors in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-18 Technical Support Center: Troubleshooting Cell Morphology Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Axl-IN-18 in cell morphology studies. This compound is a potent inhibitor of the AXL receptor tyrosine kinase, a key player in cell survival, proliferation, and migration. A significant effect of AXL inhibition is the reversal of the Epithelial-to-Mesenchymal Transition (EMT), a process critical in cancer progression and metastasis. This transition is characterized by distinct changes in cell morphology, from a mesenchymal, spindle-like shape to an epithelial, cobblestone-like appearance.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphological change in cells treated with this compound?
A1: this compound is expected to induce a Mesenchymal-to-Epithelial Transition (MET), the reverse of EMT.[1][2] This morphological change is characterized by cells transitioning from an elongated, fibroblast-like, or spindle shape to a more rounded, polygonal, and cobblestone-like appearance, typical of epithelial cells.[1] This is often accompanied by increased cell-cell adhesion.
Q2: What is the mechanism behind the morphological changes induced by this compound?
A2: this compound inhibits the AXL receptor tyrosine kinase. AXL signaling is known to promote and maintain a mesenchymal phenotype.[3] By inhibiting AXL, downstream signaling pathways that regulate the expression of EMT-associated genes are blocked. This leads to the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, like vimentin and N-cadherin, driving the cells towards an epithelial morphology.[1][4]
Q3: What is a typical concentration range and treatment duration to observe morphological changes with this compound?
A3: The optimal concentration and duration of this compound treatment are cell-line dependent. However, based on studies with similar AXL inhibitors, a good starting point is to perform a dose-response experiment ranging from 10 nM to 1 µM. Morphological changes can often be observed within 24 to 72 hours of continuous treatment.[5] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line.
Q4: How can I best visualize the morphological changes induced by this compound?
A4: Phase-contrast microscopy is a straightforward method for observing overall changes in cell shape and colony morphology. For more detailed and quantitative analysis, immunofluorescence staining for key EMT markers is highly recommended. Staining for E-cadherin (epithelial marker) and vimentin (mesenchymal marker) will provide clear evidence of a phenotypic switch.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable change in cell morphology. | 1. Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit AXL kinase activity in your specific cell line. 2. Insufficient treatment duration: The incubation time may not be long enough for the cellular machinery to execute the morphological changes. 3. Cell line is not dependent on AXL for its mesenchymal phenotype: Some cell lines may maintain a mesenchymal state through AXL-independent pathways. 4. Inhibitor inactivity: The this compound compound may have degraded. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal IC50 for your cell line.[6] 2. Conduct a time-course experiment: Observe cells at multiple time points (e.g., 24, 48, 72, and 96 hours). 3. Confirm AXL expression and activation: Verify that your cell line expresses AXL and that the kinase is active (phosphorylated) using Western blotting. If AXL is not expressed or active, this compound will not have an effect. 4. Use a fresh stock of this compound: Ensure proper storage and handling of the compound as per the manufacturer's instructions. |
| Excessive cell death or cytotoxicity. | 1. Inhibitor concentration is too high: High concentrations of this compound may lead to off-target effects or general toxicity. 2. Cell line is highly sensitive to AXL inhibition: Some cell lines are dependent on AXL signaling for survival. | 1. Lower the concentration of this compound: Refer to your dose-response curve and use a concentration that induces morphological changes with minimal impact on viability. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your morphology experiments to determine the cytotoxic threshold. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or improper storage of stock solutions. 3. Subjective assessment of morphology: Visual assessment of cell shape can be subjective. | 1. Standardize your cell culture protocol: Use cells within a consistent passage number range and seed them to reach a specific confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Quantify morphological changes: Use image analysis software to measure parameters like cell circularity, aspect ratio, and the intensity of E-cadherin and vimentin staining for a more objective analysis. |
| Unexpected changes in morphology (not MET-related). | 1. Off-target effects of the inhibitor: At higher concentrations, this compound may inhibit other kinases, leading to unforeseen cellular responses. 2. Cellular stress response: The treatment conditions may be inducing a stress response that alters cell morphology independent of AXL inhibition. | 1. Consult the selectivity profile of this compound if available. Consider using a second, structurally different AXL inhibitor to confirm that the observed effects are on-target. 2. Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and media formulation) to minimize cellular stress. |
Experimental Protocols & Data
Quantitative Data Summary of AXL Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various AXL inhibitors on cell proliferation and AXL phosphorylation in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| R428 (BGB324) | HeLa | Cell Viability | ~1000 | [5] |
| R428 (BGB324) | HNSCC cells | Cell Proliferation | 1 - 1000 | [7] |
| TP-0903 | JeKo-1 (B-cell malignancy) | AXL Phosphorylation | <10 | [8] |
| UNC2025 | AXL Kinase Activity | Biochemical Assay | 1.6 | [4] |
| Amuvatinib (MP470) | ANV5 (Mesenchymal cells) | EMT Reversal | Not specified | [1] |
Key Experimental Methodologies
1. Cell Culture and this compound Treatment:
-
Cell Seeding: Plate cells at a density that allows for exponential growth throughout the duration of the experiment and ensures they are sub-confluent at the time of analysis.
-
Inhibitor Preparation: Prepare a concentrated stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in complete cell culture medium immediately before use. Include a vehicle control (DMSO) in all experiments.
-
Treatment: Replace the existing medium with the medium containing the appropriate concentration of this compound or vehicle control. Incubate for the desired duration (e.g., 24-72 hours).
2. Immunofluorescence Staining for EMT Markers:
-
Cell Plating: Grow cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with this compound as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against E-cadherin and vimentin diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBST and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: AXL Signaling Pathway and the Point of Intervention for this compound.
Caption: Experimental Workflow for Assessing this compound Effects on Cell Morphology.
References
- 1. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axl is an essential epithelial-to-mesenchymal transition-induced regulator of breast cancer metastasis and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Axl Target Engagement of Axl-IN-18: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of Axl-IN-18, a potent and selective Axl inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective type II inhibitor of the Axl receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the Axl kinase domain, thereby preventing its activation and subsequent downstream signaling. This inhibition has been shown to suppress Axl-driven cell proliferation, migration, and invasion, and to induce apoptosis.[1]
Q2: What are the key methods to confirm that this compound is engaging the Axl target in my cellular model?
There are several robust methods to confirm the target engagement of this compound in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This method directly assesses the physical binding of this compound to the Axl protein in intact cells by measuring the increased thermal stability of the protein-ligand complex.[2][3]
-
NanoBRET™ Target Engagement Assay: This live-cell assay provides quantitative data on the affinity and occupancy of this compound for the Axl protein.[4][5][6][7]
-
Western Blotting for Downstream Signaling: This technique evaluates the functional consequence of Axl inhibition by measuring the phosphorylation status of Axl and its downstream effectors, such as AKT and ERK.[8][9][10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a benchmark for experimental outcomes.
| Parameter | Value | Notes |
| Axl IC50 | 1.1 nM | In vitro biochemical assay.[1] |
| MET IC50 | 377 nM | Demonstrates >300-fold selectivity over the homologous kinase MET.[1] |
Troubleshooting Guides
Problem: I am not observing a significant thermal shift in my CETSA experiment after treating with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing a thermal shift. |
| Incorrect Heating Temperature or Duration | Optimize the heating temperature and duration for your specific cell line and experimental setup. A temperature gradient is recommended in initial experiments.[2] |
| Low Axl Expression in Cell Line | Confirm Axl protein expression levels in your chosen cell line via Western Blot or other proteomic methods. |
| Cell Lysis and Sample Preparation Issues | Ensure complete cell lysis and proper separation of soluble and aggregated protein fractions. Incomplete lysis can lead to variability. |
Problem: My Western blot results show no change in pAXL levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Ligand Stimulation | Ensure that the Axl pathway is activated by its ligand, Gas6, to induce Axl phosphorylation before inhibitor treatment. |
| Inappropriate Antibody | Verify the specificity and optimal dilution of the primary antibody for phosphorylated Axl (pAXL). |
| Timing of Treatment and Lysis | Optimize the incubation time with this compound. A time-course experiment is recommended to capture the window of maximal inhibition. |
| Compound Degradation | Ensure the stability and proper storage of your this compound stock solution. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure and may require optimization for specific cell lines and equipment.
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at various concentrations or a vehicle control for a predetermined time.
-
Heating: After treatment, wash the cells with PBS and then heat the intact cells in a thermal cycler at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-5 minutes).[2]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Axl protein at each temperature using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble Axl protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Western Blotting for Axl Pathway Inhibition
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then stimulate with Gas6 to activate the Axl pathway. Treat the cells with this compound at desired concentrations for the optimized duration.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against pAXL, total Axl, pAKT, total AKT, pERK, and total ERK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of Axl and its downstream targets in the this compound-treated samples confirms functional target inhibition.
Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. promega.ca [promega.ca]
- 5. AXL-NanoLuc® Fusion Vector [promega.com]
- 6. news-medical.net [news-medical.net]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Axl-IN-18 Under the Microscope: A Comparative Guide to Selective Axl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The receptor tyrosine kinase Axl has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. Axl-IN-18 is a potent and selective type II Axl inhibitor that has demonstrated significant anti-tumor activity. This guide provides an objective comparison of this compound with other selective Axl inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Performance Comparison of Selective Axl Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and other notable selective Axl inhibitors.
Table 1: Biochemical Activity of Selective Axl Inhibitors
| Inhibitor | Axl IC₅₀ (nM) | Selectivity Profile (IC₅₀ in nM) |
| This compound | 1.1[1] | MET (377)[1] |
| Bemcentinib (R428, BGB324) | 14[2] | >100-fold vs. Abl; 50-100-fold vs. Mer and Tyro3[2] |
| TP-0903 | 5 | Data not available in a comparative format |
| SLC-391 | 9.6[3] | TYRO3 (42.3), MER (44)[3] |
Table 2: Cellular Activity of Selective Axl Inhibitors
| Inhibitor | Cell Lines Tested | Effects on Proliferation | Effects on Migration/Invasion | Other Notable Effects |
| This compound | 4T1, BaF3/TEL-AXL[1] | Significantly inhibits AXL-driven cell proliferation[1] | Dose-dependently suppresses 4T1 cell migration and invasion[1] | Induces apoptosis[1] |
| Bemcentinib (R428, BGB324) | Various, including breast cancer and NSCLC | Inhibits growth in a dose-dependent manner[2] | Blocks breast cancer cell invasion[2] | Suppresses proinflammatory cytokine production[2] |
| TP-0903 | Pancreatic cancer models | Reduces tumor growth | Reduces metastasis[4][5] | Sensitizes tumors to chemotherapy and immunotherapy[5] |
| SLC-391 | AML cell lines | Inhibits the growth of AML cells with high GAS6/AXL expression[3] | Data not available in a comparative format | Synergistic effects with venetoclax[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for measuring the inhibitory activity of compounds against Axl kinase.
Materials:
-
Recombinant Axl kinase
-
Axl substrate (e.g., poly-Glu,Tyr 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the plate, add the test compound or DMSO (vehicle control).
-
Add the Axl kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blotting for Axl Signaling Pathway Analysis
This protocol outlines the steps to assess the phosphorylation status of Axl and its downstream targets.
Materials:
-
Cancer cell lines expressing Axl
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAxl, anti-Axl, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to quantify the migratory capacity of cancer cells.
Materials:
-
Boyden chamber inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cancer cell lines
-
Serum-free medium
-
Medium with a chemoattractant (e.g., fetal bovine serum)
-
Cotton swabs
-
Fixing and staining solution (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the Boyden chamber inserts with an extracellular matrix protein (e.g., Matrigel) for invasion assays (optional for migration assays).
-
Resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a sufficient time to allow cell migration (e.g., 24 hours).
-
Remove the non-migratory cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migratory cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the results and compare the migratory potential of cells treated with inhibitors to control cells.
Visualizing Axl Signaling and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for Boyden Chamber Cell Migration Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl signaling is an important mediator of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated analysis of multiple receptor tyrosine kinases identifies Axl as a therapeutic target and mediator of resistance to sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Axl Kinase Inhibitors: Axl-IN-18 and Bemcentinib (R428)
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. This guide provides a detailed, data-driven comparison of two prominent small molecule Axl inhibitors: Axl-IN-18 and Bemcentinib (R428), to aid researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key Performance Metrics
| Parameter | This compound | Bemcentinib (R428) |
| Mechanism of Action | Type II AXL Inhibitor | AXL Inhibitor |
| IC50 (AXL) | 1.1 nM[1][2] | 14 nM[3][4][5] |
| Selectivity | 343-fold selective over MET[1][2] | >100-fold selective over Abl; 50 to 100-fold selective over Mer and Tyro3[3] |
| In Vitro Effects | Inhibits AXL-driven cell proliferation, suppresses migration and invasion, induces apoptosis.[1][2] | Blocks Axl-dependent events including Akt phosphorylation, breast cancer cell invasion, and proinflammatory cytokine production.[3] |
| In Vivo Efficacy | Demonstrates anti-tumor efficacy in a BaF3/TEL-AXL xenograft model.[1][2] | Reduces metastatic burden and extends survival in breast cancer metastasis models.[3] |
Delving Deeper: Mechanism of Action and Axl Signaling
This compound is a potent and selective type II inhibitor of AXL kinase.[1][2] In contrast, Bemcentinib (R428) is also a selective AXL inhibitor.[3][4] Both compounds target the Axl receptor tyrosine kinase, a key player in various cellular processes that contribute to cancer progression.
The Axl signaling cascade is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activation triggers downstream pathways, including PI3K/Akt, MAPK, and NF-κB, which are crucial for cell survival, proliferation, migration, and invasion. Both this compound and Bemcentinib exert their anti-cancer effects by inhibiting the kinase activity of Axl, thereby blocking these downstream signaling events.
In Vitro Performance Data
Biochemical Assays
| Compound | Target Kinase | IC50 (nM) |
| This compound | AXL | 1.1[1][2] |
| MET | 377[1][2] | |
| Bemcentinib (R428) | AXL | 14[3][4][5] |
| Abl | >1400 | |
| Mer | ~700-1400 | |
| Tyro3 | >1400 |
Cellular Assays
| Assay Type | Cell Line | This compound Effect | Bemcentinib (R428) Effect |
| Cell Proliferation | AXL-driven models | Significant inhibition[1][2] | Not explicitly stated |
| Cell Migration | 4T1 | Dose-dependent suppression[1][2] | Inhibition in breast cancer cells[3] |
| Cell Invasion | 4T1 | Dose-dependent suppression[1][2] | Inhibition in breast cancer cells[3] |
| Apoptosis | AXL-driven models | Induction of apoptosis[1][2] | Not explicitly stated |
| Akt Phosphorylation | Not specified | Not specified | Blocks phosphorylation[3] |
In Vivo Experimental Data
| Animal Model | Treatment | Key Findings | Reference |
| BaF3/TEL-AXL Xenograft | This compound | Noticeable antitumor efficacy.[1][2] | Zhuo L, et al. Eur J Med Chem. 2024.[1] |
| MDA-MB-231 Intracardiac Metastasis Model | Bemcentinib (R428) | Reduces metastatic burden and extends survival.[3] | Holland SJ, et al. Cancer Res. 2010. |
| 4T1 Orthotopic Metastasis Model | Bemcentinib (R428) | Reduces metastatic burden and extends survival.[3] | Holland SJ, et al. Cancer Res. 2010. |
Experimental Protocols
In Vitro Axl Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against Axl kinase.
Detailed Steps:
-
Reagent Preparation: Prepare a reaction buffer typically containing HEPES, MgCl2, MnCl2, DTT, and BSA. Prepare stock solutions of recombinant human Axl kinase, a suitable substrate (e.g., poly(Glu,Tyr) or a specific peptide), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Bemcentinib in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted inhibitor. Allow for a pre-incubation period.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (e.g., [γ-33P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay (General Protocol)
This protocol describes the MTT assay, a colorimetric method to assess the effect of inhibitors on cell viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7][8]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Bemcentinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.[6][7][8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][7][8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[6][7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
Both this compound and Bemcentinib (R428) are potent inhibitors of Axl kinase with demonstrated anti-cancer activity. This compound exhibits a lower IC50 in biochemical assays, suggesting higher potency at the enzymatic level.[1][2] Bemcentinib has been more extensively characterized in a wider range of preclinical models and has progressed into clinical trials.[3] The choice between these two inhibitors will depend on the specific research question, the model system being used, and the desired selectivity profile. For studies requiring a highly potent Axl inhibitor with known selectivity against MET, this compound presents a strong option. For research that would benefit from a more extensively validated compound with a broader characterization against other kinases, Bemcentinib may be more suitable. This guide provides the foundational data to inform this critical decision in the drug discovery and development process.
References
- 1. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Axl-IN-18 and Non-specific Kinase Inhibitors in Cancer Therapy
This guide provides a detailed comparison of the efficacy of Axl-IN-18, a selective AXL inhibitor, against non-specific (or multi-targeted) kinase inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering objective data to inform therapeutic strategies.
The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MERTK) family and has been identified as a key driver in various cancers.[1][2] Its activation, often through its ligand Gas6, triggers multiple downstream signaling pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT, which promote cell proliferation, survival, migration, and drug resistance.[2][3][4][5] Consequently, AXL is a promising therapeutic target.[6]
This compound is a potent and highly selective AXL inhibitor.[7] In contrast, non-specific kinase inhibitors are designed to block the activity of multiple kinases simultaneously.[8] While this broad-spectrum approach can be effective, it can also lead to increased off-target effects and toxicity.[8][9] This guide evaluates these distinct approaches through comparative data and experimental methodologies.
Signaling Pathways and Mechanisms of Action
To understand the comparative efficacy, it is crucial to visualize the targeted signaling pathways.
Caption: AXL signaling pathway activation and downstream effects.
The diagram above illustrates how the binding of the Gas6 ligand to the AXL receptor triggers a cascade of intracellular signals, promoting key oncogenic processes. A selective inhibitor like this compound aims to block this entire cascade at its source.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
Axl Kinase Inhibitors: A Comparative Selectivity Guide Against Mer and Tyro3
For Researchers, Scientists, and Drug Development Professionals
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases plays a crucial role in various cellular processes, including cell proliferation, survival, and immune regulation. Their dysregulation is implicated in numerous cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the selectivity of various Axl kinase inhibitors against its family members, Mer and Tyro3. While specific quantitative data for Axl-IN-18 was not available in the public domain at the time of this review, this guide presents data for other well-characterized Axl inhibitors to offer a valuable reference for researchers.
TAM Kinase Family Overview
The TAM family consists of three receptor tyrosine kinases: Tyro3, Axl, and Mer. They share structural homology and are activated by the vitamin K-dependent ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1). Gas6 is a high-affinity ligand for Axl, while PROS1 preferentially activates Tyro3 and Mer.[1] Upon ligand binding, the receptors dimerize, leading to autophosphorylation of the intracellular kinase domain and activation of downstream signaling pathways.
Downstream Signaling Pathways
Activation of TAM kinases triggers several key signaling cascades that regulate fundamental cellular functions. The primary pathways include:
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation.[2]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a critical regulator of cell proliferation and differentiation.
-
NF-κB Pathway: This pathway is involved in inflammatory responses and cell survival.
-
STAT Pathway: This pathway plays a role in immune regulation and cell proliferation.
The intricate signaling network of the TAM family underscores the importance of developing selective inhibitors to minimize off-target effects.
Comparative Selectivity of Axl Inhibitors
The development of selective Axl inhibitors is a key objective in cancer therapy to mitigate potential toxicities arising from the inhibition of Mer and Tyro3, which are involved in vital physiological processes such as platelet aggregation and immune cell function. The following table summarizes the in vitro inhibitory activity (IC50 values) of several Axl inhibitors against Mer and Tyro3.
| Inhibitor | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Reference |
| Axl-IN-3 | 41.5 | Lower inhibition reported | Lower inhibition reported | [3] |
| Axl-IN-4 | 28,800 | Not Reported | Not Reported | [3] |
| INCB081776 | 16 | 14 | >30-fold selectivity over Tyro3 | [3] |
| LDC1267 | 8 | 29 | <5 | [4] |
| DS-1205b | 1.3 | 63 | Not Reported | [3] |
| ER-001259851-000 | 5.2 | 190 | >35-fold selectivity over Mer | [3] |
| UNC-2025 | 1.6 | 0.8 | ~20-fold selectivity over Axl and Tyro3 | [3] |
| Bemcentinib (R428) | 14 | 50-fold higher affinity for Axl | 50-fold higher affinity for Axl | [5] |
| TP-0903 | 27 | Not Reported | Not Reported | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug development. A common method is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
General In Vitro Kinase Assay Protocol
This protocol outlines the general steps for performing an in vitro kinase assay to determine the IC50 of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant Axl, Mer, and Tyro3 kinases
-
Specific peptide substrate for each kinase
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or other detection instrument
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted inhibitor to each well.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a dose-response curve.
-
Visualizing Key Processes
To further aid in the understanding of TAM kinase biology and the experimental procedures used to study them, the following diagrams are provided.
Caption: TAM Receptor Signaling Pathways.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. TAM Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAM Receptor (Tyro3-Axl-Mer) | DC Chemicals [dcchemicals.com]
- 4. adooq.com [adooq.com]
- 5. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-18: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the publicly available data on Axl-IN-18, a potent and selective Axl inhibitor. Due to the recent publication of the primary research, this guide is based on currently accessible information. A comprehensive reproducibility analysis will be possible as more data becomes available.
This compound (also identified as compound 25c) has emerged as a highly potent and selective type II inhibitor of the Axl receptor tyrosine kinase.[1][2] The Axl kinase is a critical mediator in various oncogenic processes, making it a compelling target for cancer therapy.[2]
Biochemical and Cellular Activity of this compound
This compound demonstrates exceptional inhibitory activity against the Axl kinase with a reported half-maximal inhibitory concentration (IC50) of 1.1 nM in biochemical assays.[1][2] Notably, it exhibits a high degree of selectivity, being 343-fold more selective for Axl over the closely related MET kinase (IC50 = 377 nM).[1][2]
In cellular contexts, this compound has been shown to effectively inhibit cell proliferation driven by Axl signaling.[1][2] Furthermore, it dose-dependently suppresses migration and invasion of 4T1 breast cancer cells and induces apoptosis.[1][2] Preclinical studies have also indicated its anti-tumor efficacy in a BaF3/TEL-AXL xenograft model.[1][2]
| Parameter | This compound | Reference Compound(s) |
| Axl IC50 (biochemical) | 1.1 nM | Data for a direct comparator from the same study is not publicly available. |
| MET IC50 (biochemical) | 377 nM | Data for a direct comparator from the same study is not publicly available. |
| Cellular Proliferation | Significant inhibition in Axl-driven models | Comparison data not available. |
| Cell Migration & Invasion | Dose-dependent suppression in 4T1 cells | Comparison data not available. |
| Apoptosis Induction | Yes | Comparison data not available. |
| In Vivo Efficacy | Demonstrated in BaF3/TEL-AXL xenograft model | Comparison data not available. |
Note: The primary publication, "Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy" by Zhuo et al. (2024), contains the full dataset. A comprehensive comparison will require access to this publication.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific protocols for this compound are contained within the primary publication, this section outlines the general methodologies typically employed in the evaluation of Axl inhibitors.
Kinase Inhibition Assay (Biochemical IC50 Determination): The inhibitory activity of this compound against Axl and other kinases is typically determined using in vitro kinase assays. These assays generally involve incubating the recombinant kinase enzyme with a substrate (often a peptide) and ATP. The inhibitor is added at varying concentrations to determine the concentration at which 50% of the kinase activity is inhibited. The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
Cell Proliferation Assay: To assess the effect of this compound on cell growth, cancer cell lines with known Axl expression and activation are cultured in the presence of varying concentrations of the inhibitor. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo®, which measure metabolic activity or ATP content as an indicator of cell number.
Western Blotting: This technique is used to determine the effect of the inhibitor on Axl signaling pathways. Cells are treated with the inhibitor, and cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated Axl (p-Axl) and total Axl, as well as downstream signaling proteins like p-Akt and total Akt, to assess the inhibition of the signaling cascade.
Cell Migration and Invasion Assays: The effect of this compound on cell motility is evaluated using assays such as the wound-healing (scratch) assay or the transwell migration assay (Boyden chamber). For invasion assays, the transwell inserts are coated with a basement membrane extract (e.g., Matrigel) to simulate an extracellular matrix barrier. The number of cells that migrate or invade to the lower chamber is quantified.
Apoptosis Assay: The induction of programmed cell death by this compound can be assessed using various methods. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common technique to differentiate between apoptotic, necrotic, and live cells. Cleavage of caspase-3 and PARP, key markers of apoptosis, can be detected by western blotting.
In Vivo Tumor Xenograft Studies: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.
Visualizing the Science
To better understand the context of this compound's mechanism of action and the experimental approaches used to characterize it, the following diagrams are provided.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Axl Inhibitor Characterization.
References
Axl-IN-18 vs. Gilteritinib: A Comparative Guide for Axl Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Axl-IN-18 and Gilteritinib, focusing on their performance as inhibitors of the Axl receptor tyrosine kinase. Axl is a critical mediator of cell survival, proliferation, and therapy resistance, making it a compelling target in oncology research.[1][2][3][4][5] This document synthesizes available preclinical data to facilitate informed decisions in experimental design and drug development.
Overview and Mechanism of Action
Gilteritinib (ASP2215) is an ATP-competitive, dual tyrosine kinase inhibitor that potently targets both FMS-like tyrosine kinase 3 (FLT3) and Axl.[6][7][8] It is classified as a Type I inhibitor and has demonstrated efficacy in preclinical models of FLT3-mutated Acute Myeloid Leukemia (AML).[6] Its dual activity is significant as Axl overexpression is implicated in resistance to FLT3 inhibitors.[9]
This compound is a pyrimidine-based compound developed as a small molecule inhibitor of Axl kinase. While detailed public data on this compound is less extensive than for the clinically approved Gilteritinib, compounds from similar pyrimidine series have been shown to potently inhibit Axl in biochemical assays.[10] The primary focus of such compounds is often on achieving high selectivity for Axl to minimize off-target effects.
Kinase Inhibition Profile & Selectivity
The efficacy and potential side effects of a kinase inhibitor are largely determined by its selectivity profile. Gilteritinib has been extensively profiled against a broad panel of kinases, showing high potency against FLT3 and Axl.
| Kinase Target | Gilteritinib IC50 (nM) | This compound IC50 (nM) |
| Axl | 0.73[6][7] - 41[11][12] | Data Not Publicly Available |
| FLT3 | 0.29[6][7] | Data Not Publicly Available |
| c-KIT | 102[11] - 230[6][7] | Data Not Publicly Available |
| LTK | 0.35[7] | Data Not Publicly Available |
| ALK | 1.2[7] | Data Not Publicly Available |
| Note: IC50 values for Gilteritinib can vary between studies and assay conditions. |
Gilteritinib's potent inhibition of both FLT3 and Axl makes it a dual inhibitor, whereas inhibitors like this compound are generally designed for higher selectivity towards Axl to serve as more specific research tools or therapeutic agents where only Axl inhibition is desired.
Axl Signaling Pathway
Activation of Axl by its ligand, Gas6 (Growth arrest-specific 6), triggers homodimerization and autophosphorylation of the receptor.[13][14] This initiates several downstream signaling cascades critical for cell function and tumorigenesis, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[3][15][16][17] These pathways collectively promote cell survival, proliferation, migration, and immune evasion.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Receptor Tyrosine Kinase Inhibitor Sensitivity Prediction Model Identifies AXL Dependency in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gilteritinib - Focus Biomolecules [mayflowerbio.com]
- 13. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
A Comparative Guide to the Kinase Selectivity of Axl-IN-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor Axl-IN-18, focusing on its cross-reactivity profile in kinase panel screenings. Understanding the selectivity of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the Axl signaling pathway to provide a comprehensive resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a member of the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor growth, metastasis, and the development of therapeutic resistance in various cancers.[1][2] this compound has demonstrated significant antitumor efficacy in preclinical models, making it a compound of interest for further investigation.[3]
Axl Signaling Pathway
The AXL signaling pathway is activated by its ligand, growth arrest-specific 6 (Gas6). This binding event leads to the dimerization and autophosphorylation of the AXL receptor, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, are crucial for cell survival, proliferation, migration, and invasion.[1]
Cross-reactivity Profile of this compound
An essential aspect of characterizing a kinase inhibitor is determining its selectivity across the human kinome. While comprehensive screening data for this compound against a full kinase panel is not publicly available, initial biochemical assays have demonstrated its high selectivity for AXL over the highly homologous kinase MET.
| Kinase Target | This compound IC₅₀ (nM) | Reference |
| AXL | 1.1 | [3] |
| MET | 377 | [3] |
Table 1. Inhibitory activity of this compound against AXL and MET kinases.
This represents a greater than 300-fold selectivity for AXL over MET, highlighting the targeted nature of this inhibitor.
Comparison with Alternative AXL Inhibitors
To provide context for the selectivity of this compound, this section compares its available data with that of other known AXL inhibitors. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific kinases included in different screening panels.
| Inhibitor | AXL IC₅₀ (nM) | Key Off-Targets and Selectivity Notes | Reference |
| This compound | 1.1 | >300-fold selective over MET. | [3] |
| Bemcentinib (BGB324) | 14 | Reported to have activity against other kinases, though it is marketed as an AXL-selective inhibitor. | |
| Sitravatinib | - | A spectrum-selective inhibitor targeting TAM kinases (AXL, TYRO3, MERTK), VEGFR2, KIT, and MET. | [1] |
| ER-851 | - | Reported to have higher AXL selectivity than BGB324 and DS-1205b in a 52-kinase panel. |
Table 2. Comparison of this compound with other AXL inhibitors.
Experimental Protocols
The following section outlines a general methodology for in vitro kinase panel screening, based on commonly used industry practices.
In Vitro Kinase Panel Screening (General Protocol)
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a broad panel of purified protein kinases.
Materials:
-
Test compound (dissolved in DMSO).
-
Purified recombinant protein kinases.
-
Specific peptide or protein substrates for each kinase.
-
ATP (adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagents (e.g., radiometric [γ-³³P]ATP, or non-radiometric ADP-Glo™ system).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader capable of detecting the chosen signal (e.g., scintillation counter or luminometer).
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO to achieve a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup:
-
The kinase, substrate, and assay buffer are added to the wells of the microplate.
-
The test compound at various concentrations is then added to the wells. A DMSO-only control (representing 100% kinase activity) and a no-enzyme control (background) are included.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection:
-
Radiometric Assay: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal, which is measured by a luminometer.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of AXL kinase, demonstrating significant selectivity over the closely related MET kinase.[3] While a comprehensive kinome-wide cross-reactivity profile is not yet publicly available, the initial data suggests a favorable selectivity profile. Further studies involving large-scale kinase panel screening are necessary to fully elucidate the off-target profile of this compound and to provide a more complete comparison with other AXL inhibitors. The information and protocols presented in this guide offer a valuable resource for researchers working on the development of novel AXL-targeted therapies.
References
Axl-IN-18: A Comparative Analysis of Monotherapy Versus Combination Therapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Axl-IN-18, a potent and selective type II AXL inhibitor, has demonstrated significant antitumor activity as a single agent in preclinical studies. This guide provides a comparative overview of the currently available data for this compound monotherapy and situates its potential within the broader context of AXL inhibitor combination strategies, for which data from other selective AXL inhibitors is presented as a proxy.
This compound: Monotherapy Efficacy
This compound is a novel 1,6-naphthyridinone derivative designed for high potency and selectivity against AXL kinase.[1] Preclinical data has established its efficacy in inhibiting AXL-driven oncogenic processes.
Quantitative Data Summary: this compound Monotherapy
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (AXL kinase inhibition) | 1.1 nM | Biochemical Assay | [1] |
| Selectivity (vs. MET kinase) | 343-fold | Biochemical Assay | [1] |
| Cell Proliferation Inhibition | Significant inhibition | AXL-driven cancer cell lines | [1] |
| Cell Migration and Invasion | Dose-dependent suppression | 4T1 cells | [1] |
| Apoptosis Induction | Yes | AXL-driven cancer cell lines | [1] |
| In Vivo Antitumor Efficacy | Noticeable | BaF3/TEL-AXL xenograft model | [1] |
Key Monotherapy Experimental Protocols
In Vitro Kinase Inhibitory Assay: The inhibitory activity of this compound against AXL and MET kinases was determined using a standard kinase inhibition assay. The IC50 value was calculated from the concentration-response curve, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.[1]
Cell Proliferation Assay: AXL-dependent cancer cell lines were treated with varying concentrations of this compound. Cell viability was assessed after a defined incubation period using a standard method such as the MTT or CellTiter-Glo assay to determine the inhibitory effect on cell proliferation.[1]
Cell Migration and Invasion Assays: The effect of this compound on the migratory and invasive potential of cancer cells (e.g., 4T1) was evaluated using Transwell assays. Cells were seeded in the upper chamber of the Transwell insert with or without a Matrigel coating (for invasion) and treated with the inhibitor. The number of cells that migrated or invaded to the lower chamber was quantified after incubation.[1]
In Vivo Xenograft Model: The antitumor efficacy of this compound was evaluated in a BaF3/TEL-AXL xenograft model. Nude mice bearing established tumors were treated with this compound at well-tolerated doses. Tumor growth was monitored over time and compared to a vehicle-treated control group to assess the in vivo efficacy.[1]
AXL Inhibitor Combination Therapy: A Representative Analysis
While specific combination therapy studies involving this compound are not yet published, extensive research with other selective AXL inhibitors highlights the potential for synergistic antitumor effects when combined with standard-of-care cancer therapies. The following sections present representative data from studies using other AXL inhibitors in combination with immunotherapy and chemotherapy.
AXL Inhibitor in Combination with Immune Checkpoint Blockade
The combination of AXL inhibitors with anti-PD-1/PD-L1 immunotherapy is a promising strategy. AXL expression is often associated with an immunosuppressive tumor microenvironment and resistance to immune checkpoint inhibitors.[2][3][4]
Quantitative Data Summary: AXL Inhibitor + Pembrolizumab (Anti-PD-1)
| Parameter | AXL-Negative | AXL-Positive | Overall Population |
| Overall Response Rate (ORR) | 7% | 33% | 25% |
| Disease Control Rate (DCR) | 40% | 73% | 57% |
| Data from a Phase II study of bemcentinib in combination with pembrolizumab in patients with advanced NSCLC.[5] |
This data suggests that AXL-positive patients may derive greater benefit from the combination of an AXL inhibitor and an immune checkpoint inhibitor.[5]
Signaling Pathway: AXL Inhibition and Immune Activation
Caption: AXL inhibition in combination with PD-1 blockade.
Experimental Workflow: In Vivo Combination Study
Caption: Workflow for a preclinical in vivo combination study.
AXL Inhibitor in Combination with Chemotherapy
AXL is a known mediator of resistance to various chemotherapeutic agents.[6][7] Combining AXL inhibitors with chemotherapy can potentially overcome this resistance and enhance treatment efficacy.
Quantitative Data Summary: AXL Inhibitor + Paclitaxel
| Cell Line | Treatment | Migration Inhibition | Invasion Inhibition |
| 4T1 (murine TNBC) | Combination | >50% (p=0.0001) | >50% (p=0.0001) |
| SUM149 (human TNBC) | Combination | >50% (p=0.0002) | ~15-20% (p=0.0004) |
| MDA-MB-231 (human TNBC) | Combination | >50% (p=0.0001) | ~15-20% (p=0.0006) |
| Data for the AXL inhibitor AB-329 in combination with paclitaxel.[7] |
Signaling Pathway: AXL and Chemoresistance
Caption: AXL-mediated chemoresistance and its inhibition.
Conclusion
This compound is a highly potent and selective AXL inhibitor with demonstrated preclinical efficacy as a monotherapy. While combination studies specifically utilizing this compound are not yet available, the broader field of AXL inhibitor research provides a strong rationale for its investigation in combination with other anticancer agents. Data from other selective AXL inhibitors suggest that combination with immune checkpoint blockade may be particularly effective in AXL-positive tumors, and co-administration with chemotherapy holds the potential to overcome drug resistance. Further preclinical studies are warranted to explore the synergistic potential of this compound in various combination regimens to guide its future clinical development.
References
- 1. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting AXL induces tumor-intrinsic immunogenic response in tyrosine kinase inhibitor-resistant liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-18 Versus Axl Gene Knockout: A Comparative Guide to Phenotypic Outcomes
For researchers, scientists, and drug development professionals, understanding the nuances between targeted inhibition and genetic knockout of the Axl receptor tyrosine kinase is critical for advancing cancer therapy. This guide provides an objective comparison of the phenotypic outcomes associated with the potent and selective Axl inhibitor, Axl-IN-18, versus Axl gene knockout, supported by experimental data and detailed methodologies.
The Axl receptor tyrosine kinase is a key player in cancer progression, promoting cell survival, proliferation, migration, and therapeutic resistance.[1][2] Both pharmacological inhibition and genetic deletion of Axl have emerged as promising strategies to counteract its pro-tumorigenic functions. This guide delves into the distinct and overlapping phenotypic consequences of these two approaches, offering a comprehensive resource for designing and interpreting studies targeting the Axl signaling pathway.
Quantitative Comparison of Phenotypic Outcomes
The following tables summarize the key phenotypic outcomes observed with this compound treatment and Axl gene knockout across various cancer models.
| In Vitro Phenotype | This compound | Axl Gene Knockout | References |
| Cell Proliferation | Significantly inhibits Axl-driven cell proliferation. | Attenuated cell proliferation, prolongation of doubling time. | [3],[4] |
| Migration & Invasion | Dose-dependently suppresses cell migration and invasion. | Decreased cell migration and invasion. | [3],[4][5] |
| Apoptosis | Induces apoptosis. | Increased apoptosis markers (cleaved PARP, cleaved caspase-7). | [3],[6] |
| Cell Cycle | Not explicitly detailed in available literature. | G2 arrest and polyploidization. | [4] |
| Epithelial-Mesenchymal Transition (EMT) | Reverses EMT phenotype. | Downregulation of EMT transcription factors (Slug, Snail, Twist) and mesenchymal markers (Vimentin). | [6],[5][7] |
| Drug Sensitivity | Sensitizes cells to PARP inhibitors and antimitotic agents. | Increased sensitivity to radiation therapy and immunotherapy. | [6][7][8] |
| In Vivo Phenotype | This compound | Axl Gene Knockout | References |
| Tumor Growth | Noticeable antitumor efficacy in a BaF3/TEL-AXL xenograft model. | Reduced tumor growth and loss of tumorigenicity. | [3],[4] |
| Metastasis | Not explicitly detailed in available literature. | Reduced lung metastasis. | [6] |
| Immune Microenvironment | Not explicitly detailed in available literature. | Increased CD8+ T-cell response. | [7] |
| Overall Phenotype (in mice) | Not applicable (pharmacological agent). | Homozygous knockout mice are viable, fertile, and appear overtly normal, but may exhibit immune and reproductive system alterations, especially when combined with mutations in other TAM kinases. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Axl Signaling Pathway
Experimental Workflow
Logical Relationship of Outcomes
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and Axl gene knockout.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines with known Axl expression levels (e.g., hepatocellular carcinoma: SNU475; breast cancer: MDA-MB-231; lung cancer: A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4][6]
-
This compound: The compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.[3]
Axl Gene Knockout (CRISPR-Cas9)
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a specific exon of the AXL gene are designed and cloned into a suitable vector, often containing a fluorescent marker like Venus for cell sorting.[4]
-
Transfection and Sorting: Cancer cells are co-transfected with the gRNA plasmid and a Cas9-expressing plasmid. Transfected cells expressing the fluorescent marker are then sorted into single cells using a fluorescence-activated cell sorter (FACS).[4]
-
Clonal Expansion and Validation: Single-cell clones are expanded, and Axl knockout is confirmed by Western blot analysis and Sanger sequencing of the targeted genomic region.[4]
Cell Proliferation Assay
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of this compound or vehicle control. For knockout cells, they are compared to wild-type or control-transduced cells. Cell viability is assessed at different time points (e.g., 24, 48, 72 hours) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. Absorbance is read on a microplate reader.
Migration and Invasion Assays
-
Method (Transwell Assay): Cell migration is assessed using Transwell inserts with an 8 µm pore size. Cells are seeded in the upper chamber in serum-free medium, with or without this compound. The lower chamber contains medium with FBS as a chemoattractant. After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed, and migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. For invasion assays, the inserts are pre-coated with Matrigel.[3]
Apoptosis Assay
-
Method (Annexin V/PI Staining): Apoptosis is quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells are treated with this compound or vehicle for a specified time (e.g., 48 hours). Both floating and adherent cells are collected, washed, and stained with Annexin V-FITC (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells). The percentage of apoptotic cells is determined by analyzing the stained cells on a flow cytometer.[6]
Cell Cycle Analysis
-
Method (Propidium Iodide Staining): Axl knockout and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, cells are washed and resuspended in a staining solution containing PI and RNase A. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis
-
Method: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Axl, EMT markers (E-cadherin, N-cadherin, Vimentin), and signaling proteins (p-Akt, Akt, etc.), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
In Vivo Xenograft Model
-
Method: Immunodeficient mice (e.g., NOD-SCID) are subcutaneously or orthotopically injected with cancer cells (either Axl knockout or control cells). For inhibitor studies, once tumors are established, mice are treated with this compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection). Tumor volume is measured regularly with calipers. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[3][4]
Conclusion
Both this compound and Axl gene knockout demonstrate significant anti-tumor effects by targeting the Axl signaling pathway. While both approaches effectively reduce cell proliferation, migration, and invasion, and can increase sensitivity to other therapies, there are notable distinctions. Axl gene knockout provides a complete and permanent loss of the Axl protein, leading to profound and sometimes lethal phenotypic changes in certain cancer cell contexts, such as G2 arrest and polyploidization.[4] In contrast, this compound offers a transient and titratable inhibition of Axl kinase activity, which may provide a wider therapeutic window and the potential for combination therapies. The choice between a genetic or pharmacological approach will depend on the specific research question and therapeutic goals. This guide provides a foundational framework for researchers to navigate the complexities of targeting Axl in cancer research and drug development.
References
- 1. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of AXL receptor tyrosine kinase enhances brown adipose tissue functionality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle: Axl-IN-18 Demonstrates Potent In Vitro and In Vivo Efficacy Against AXL-Driven Cancers
For Immediate Release
A recent study has unveiled compelling evidence for the potent and selective anti-cancer activity of Axl-IN-18, a novel type II AXL inhibitor. The research, published in the European Journal of Medicinal Chemistry, details the compound's robust performance in both laboratory-based (in vitro) and animal (in vivo) models, positioning it as a promising candidate for further therapeutic development. This guide provides a comprehensive comparison of this compound's efficacy with other established AXL inhibitors, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
This compound, also identified as compound 25c, exhibits exceptional inhibitory activity against the AXL receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance.[1] With a biochemical half-maximal inhibitory concentration (IC50) of 1.1 nM, this compound demonstrates high potency.[1] Furthermore, it displays a remarkable 343-fold selectivity over the closely related MET kinase, suggesting a favorable safety profile with potentially fewer off-target effects.[2]
In Vitro Performance: Halting Cancer Cell Growth, Migration, and Survival
This compound has been shown to effectively curb the proliferation of cancer cells driven by AXL signaling. In cellular assays, it significantly inhibits the growth of various cancer cell lines. The compound also potently suppresses the migration and invasion of 4T1 breast cancer cells and triggers programmed cell death, or apoptosis.[1][2]
Table 1: In Vitro Antiproliferative Activity of this compound and Comparator AXL Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound (25c) | BaF3/TEL-AXL | Leukemia | <10 |
| BGB324 (Bemcentinib) | Multiple | Various | 14 |
| R428 | Multiple | Various | 14 |
Table 2: Comparison of In Vitro Effects of AXL Inhibitors
| Feature | This compound (25c) | BGB324 (Bemcentinib) | R428 |
| Apoptosis Induction | Yes | Yes | Yes |
| Inhibition of Migration | Yes | Yes | Yes |
| Inhibition of Invasion | Yes | Yes | Yes |
In Vivo Efficacy: Shrinking Tumors in Preclinical Models
The anti-tumor effects of this compound were further validated in a preclinical animal model. In a BaF3/TEL-AXL xenograft model, where human cancer cells are implanted in mice, administration of this compound led to noticeable tumor growth inhibition at well-tolerated doses, underscoring its potential as a therapeutic agent.[1][2]
Table 3: In Vivo Antitumor Efficacy of this compound and Comparator AXL Inhibitors
| Compound | Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition |
| This compound (25c) | BaF3/TEL-AXL | Leukemia | Not specified | Noticeable |
| BGB324 (Bemcentinib) | Multiple | Various | e.g., 50 mg/kg | Significant |
| R428 | 4T1 Orthotopic | Breast Cancer | 50 mg/kg | Significant, prolonged survival |
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the AXL signaling pathway and the workflow for evaluating this compound.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Efficacy Testing.
Caption: Logical Comparison of this compound Efficacy.
Detailed Experimental Protocols
Biochemical Kinase Assay
The inhibitory activity of this compound against AXL and MET kinases was determined using a standard kinase assay. The IC50 values were calculated from the concentration-dependent inhibition of kinase activity.
Cell Proliferation Assay
The antiproliferative activity of this compound was evaluated in BaF3/TEL-AXL cells. Cells were seeded in 96-well plates and treated with various concentrations of the inhibitor for a specified period. Cell viability was assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay. IC50 values were determined from the dose-response curves.
Cell Migration and Invasion Assays
The effect of this compound on cell migration and invasion was assessed using a Transwell chamber assay with 4T1 breast cancer cells. For the invasion assay, the inserts were coated with Matrigel. Cells were seeded in the upper chamber with serum-free medium, and the lower chamber contained a medium with a chemoattractant. After incubation, non-migrated/invaded cells were removed, and the cells on the lower surface of the membrane were stained and counted.
Apoptosis Assay
Apoptosis induction by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry. Cells were treated with the compound for a specified time, then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined.
Western Blot Analysis
To investigate the effect of this compound on AXL signaling pathways, cells were treated with the inhibitor, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total AXL, phosphorylated AXL, and downstream signaling proteins, followed by incubation with appropriate secondary antibodies. Protein bands were visualized using a chemiluminescence detection system.
In Vivo Xenograft Model
The in vivo antitumor efficacy of this compound was evaluated in a BaF3/TEL-AXL xenograft model. Nude mice were subcutaneously injected with BaF3/TEL-AXL cells. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dosage and schedule. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and control groups.
References
Axl-IN-18 vs. Cabozantinib: A Head-to-Head Comparison for Axl Inhibition
For researchers and drug development professionals investigating Axl receptor tyrosine kinase inhibition, this guide provides a comparative analysis of two prominent inhibitors: Axl-IN-18 and Cabozantinib. This document summarizes their inhibitory profiles, details relevant experimental methodologies, and visualizes the Axl signaling pathway.
Data Presentation: Inhibitor Profile
The following table summarizes the reported biochemical potencies (IC50) of this compound and Cabozantinib against Axl and other selected kinases. This data highlights the selectivity profile of each inhibitor.
| Kinase Target | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| Axl | 1.1 | 7 [1] |
| MET | 377 | 1.3[1] |
| VEGFR2 | Not Reported | 0.035[1] |
| RET | Not Reported | 5.2 |
| KIT | Not Reported | 4.6 |
| FLT3 | Not Reported | 11.3 |
| TIE2 | Not Reported | 14.3 |
Summary of Inhibitor Characteristics:
-
This compound is a potent and highly selective type II inhibitor of Axl kinase. It demonstrates a 343-fold selectivity for Axl over the closely related MET kinase.
-
Cabozantinib is a multi-kinase inhibitor that potently targets Axl in addition to MET, VEGFR2, and other receptor tyrosine kinases.[2][3][4] Its broad-spectrum activity can be advantageous in contexts where multiple signaling pathways contribute to pathology.
Axl Signaling Pathway
The diagram below illustrates the Axl receptor tyrosine kinase signaling pathway. Upon binding its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream cascades that regulate cell proliferation, survival, migration, and invasion.
Caption: Axl signaling cascade upon Gas6 ligand binding.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for assays commonly used to evaluate Axl inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Axl kinase.
Protocol:
-
Reagents and Materials: Recombinant human Axl kinase, substrate (e.g., poly [Glu, Tyr] 4:1), [γ-³³P]-ATP, kinase buffer, test compounds (this compound or Cabozantinib), and a filter plate.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a kinase reaction buffer, combine the recombinant Axl kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of incorporated ³³P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Axl Phosphorylation Assay
This assay measures the ability of an inhibitor to block Axl autophosphorylation within a cellular context.
Protocol:
-
Cell Culture: Culture a cell line that expresses Axl (e.g., SKOV3, 4T1).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the Axl inhibitor (this compound or Cabozantinib) for a defined period.
-
Stimulate the cells with the Axl ligand, Gas6, to induce Axl phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
-
Analysis (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Axl (p-Axl) and total Axl.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
-
Data Analysis:
-
Normalize the p-Axl signal to the total Axl signal for each treatment condition.
-
Determine the concentration of the inhibitor that leads to a 50% reduction in Axl phosphorylation.
-
Cell Proliferation Assay
This assay assesses the effect of Axl inhibition on the growth of cancer cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., BaF3/TEL-AXL or 4T1) in a 96-well plate at a predetermined density.
-
Treatment: Add serial dilutions of this compound or Cabozantinib to the wells.
-
Incubation: Incubate the plate for a period of 48-72 hours.
-
Viability Measurement: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Cell Migration and Invasion Assays
These assays evaluate the impact of Axl inhibition on the migratory and invasive potential of cancer cells.
References
- 1. corning.com [corning.com]
- 2. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-18: A Deep Dive into its Specificity Compared to Other TAM Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a critical target in oncology and immunology. Their role in cell survival, proliferation, and immune regulation makes them attractive targets for therapeutic intervention. Axl-IN-18 is a potent and selective inhibitor of Axl kinase. This guide provides an objective comparison of this compound's specificity against other known TAM family inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable TAM family inhibitors. Lower IC50 values indicate higher potency. It is important to note that a direct comparison of this compound's specificity against Mer and Tyro3 is limited as data from a head-to-head study is not publicly available. The presented values are compiled from various sources and may have been determined under different experimental conditions.
| Inhibitor | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Other Notable Kinase IC50s (nM) | Reference(s) |
| This compound | 1.1 | Not Reported | Not Reported | MET: 377 | [1] |
| Bemcentinib (BGB324/R428) | 14 | >700 | >1400 | Good specificity over Mer and Tyro3 | [2] |
| LDC1267 | 29 | <5 | 8 | Met: 35, Aurora B: 36, Lck: 51, Src: 338 | [3][4][5][6][7] |
| UNC2250 | ~272 | 1.7 | ~102 | Highly selective for Mer | [8][9] |
| BMS-777607 | 1.1 | Not Reported in this context | 4.3 | c-Met: 3.9, Ron: 1.8 | [2] |
| UNC2025 | ~15 | 0.74 | ~15 | FLT3: 0.8 |
Understanding the TAM Family Signaling Pathway
The TAM family kinases play a crucial role in signaling pathways that regulate cell proliferation, survival, and migration. The binding of their ligand, Gas6 (Growth arrest-specific 6), induces dimerization and autophosphorylation of the kinase domains, initiating downstream signaling cascades.
Caption: TAM Family Signaling Pathway.
Experimental Protocols: Assessing Inhibitor Specificity
The determination of a kinase inhibitor's specificity is crucial for its development as a therapeutic agent. A widely used method is the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Principle of the HTRF Kinase Assay
The HTRF assay is a robust, high-throughput screening method that measures the phosphorylation of a substrate by a kinase. It utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665 or d2). In the context of a kinase assay, an anti-phospho-specific antibody is labeled with the donor, and the substrate is labeled with the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the kinase activity.
Detailed HTRF Kinase Assay Protocol
This protocol is a generalized example and may require optimization for specific kinases and inhibitors.
Materials:
-
Kinase of interest (e.g., Axl, Mer, Tyro3)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
HTRF Detection Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665)
-
Test inhibitors (e.g., this compound) and DMSO (vehicle control)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Then, dilute these into the kinase reaction buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted inhibitor or DMSO to the wells of the microplate.
-
Add 4 µL of the kinase solution (in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate and ATP (at a concentration close to its Km for the kinase) in kinase reaction buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of HTRF detection buffer containing the Eu3+-labeled anti-phospho-specific antibody and SA-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: HTRF Kinase Assay Workflow.
Objective Comparison and Conclusion
This compound is a highly potent Axl inhibitor with an IC50 of 1.1 nM.[1] Its reported 343-fold selectivity over the closely related MET kinase highlights its potential for targeted therapy.[1] However, a comprehensive understanding of its specificity within the TAM family is hampered by the lack of publicly available, directly comparable IC50 data for Mer and Tyro3.
When examining other TAM inhibitors, a spectrum of selectivity profiles emerges:
-
Bemcentinib (BGB324/R428) is highly selective for Axl, with significantly weaker activity against Mer and Tyro3.[2] This makes it a valuable tool for studying Axl-specific functions.
-
LDC1267 is a pan-TAM inhibitor, potently inhibiting all three family members at low nanomolar concentrations.[3][4][5][6][7] This broad activity can be advantageous when targeting pathways where multiple TAM kinases are redundant.
-
UNC2250 demonstrates remarkable selectivity for Mer, making it an excellent probe for investigating Mer-specific biology.[8][9]
-
BMS-777607 is a multi-kinase inhibitor with potent activity against Axl and Tyro3, as well as c-Met and Ron.[2]
-
UNC2025 is a dual inhibitor of Mer and FLT3 with good selectivity over Axl and Tyro3.
References
- 1. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAM Receptor (Tyro3-Axl-Mer) | DC Chemicals [dcchemicals.com]
- 4. adooq.com [adooq.com]
- 5. AXL receptor tyrosine kinase | Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. A Hybrid Energy-Based and AI-Based Screening Approach for the Discovery of Novel Inhibitors of AXL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
Reversing Chemoresistance: A Comparative Guide to Axl-IN-18
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemoresistance is a formidable challenge in oncology, often leading to treatment failure and disease progression. The AXL receptor tyrosine kinase has been identified as a key driver of this resistance across various cancers. This guide provides a comprehensive comparison of Axl-IN-18, a novel and potent AXL inhibitor, with other therapeutic alternatives aimed at reversing chemoresistance. The information is supported by experimental data to aid in the evaluation and selection of agents for further investigation.
The Role of AXL in Chemoresistance
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a pivotal role in tumor cell survival, proliferation, invasion, and the development of resistance to a wide array of cancer therapies, including chemotherapy and targeted agents.[1][2] Upregulation of AXL is frequently observed in chemoresistant tumors and is associated with a poor prognosis.[2] Upon activation by its ligand, Gas6 (Growth Arrest-Specific 6), or through ligand-independent mechanisms, AXL triggers downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways.[3] These pathways promote cell survival and induce an epithelial-to-mesenchymal transition (EMT), a cellular reprogramming process strongly linked to drug resistance and metastasis.[1][3]
This compound: A Potent and Selective AXL Inhibitor
This compound (also referred to as compound 25c) is a recently developed, highly potent and selective type II inhibitor of AXL kinase.[4][5] Preclinical studies have demonstrated its significant potential in oncology.
Biochemical and Cellular Activity of this compound
This compound exhibits exceptional inhibitory activity against AXL with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, showcasing its high potency.[4] Notably, it displays significant selectivity for AXL over other closely related kinases, such as MET, which is crucial for minimizing off-target effects.[4]
Table 1: Biochemical Activity of this compound
| Kinase | IC50 (nM) | Selectivity (fold) |
| AXL | 1.1[4] | - |
| MET | 377[4] | 343 |
In cellular assays, this compound has been shown to effectively inhibit the proliferation of cancer cells driven by AXL signaling.[4] Furthermore, it dose-dependently suppresses the migration and invasion of cancer cells and is capable of inducing apoptosis, or programmed cell death.[4]
Comparison with Other AXL Inhibitors in Reversing Chemoresistance
While direct comparative studies of this compound with other AXL inhibitors in chemoresistance models are not yet publicly available, a review of existing literature on other well-characterized AXL inhibitors provides a benchmark for its potential efficacy.
Table 2: Performance of AXL Inhibitors in Reversing Chemoresistance (Preclinical Data)
| Inhibitor | Cancer Model | Chemotherapeutic Agent | Key Findings |
| Bemcentinib (BGB324) | Mesothelioma | Cisplatin and Pemetrexed | Enhanced sensitivity to chemotherapy by blocking ROS-induced AXL activation.[6] |
| Pancreatic Cancer | Gemcitabine | Improved gemcitabine efficacy in vivo.[7] | |
| Non-Small Cell Lung Cancer | Erlotinib | Abrogated resistance to EGFR inhibitors in vivo.[8] | |
| R428 | Prostate Cancer | Docetaxel | Reversed docetaxel resistance by inhibiting AXL and reverting the EMT phenotype.[9] |
| Breast Cancer | Cisplatin | Synergized with cisplatin to suppress liver micrometastasis.[10] | |
| Renal Carcinoma | TRAIL | Enhanced TRAIL-mediated apoptosis.[11] | |
| AB-329 | Triple-Negative Breast Cancer | Paclitaxel | Substantially enhanced antiproliferative and anti-metastatic effects in combination with paclitaxel.[12] |
Note: This table summarizes findings from separate studies and does not represent a direct head-to-head comparison.
Signaling Pathways and Experimental Workflows
The mechanism by which AXL inhibitors reverse chemoresistance involves the modulation of key signaling pathways and cellular processes.
Caption: AXL signaling pathway promoting chemoresistance.
Caption: Workflow for validating chemoresistance reversal.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments based on the characterization of this compound and general laboratory standards.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate chemoresistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent, this compound, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat chemoresistant cells with the chemotherapeutic agent, this compound, or the combination for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13][14][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate. The lower chamber should contain a chemoattractant (e.g., medium with 10% FBS).[16][17]
-
Cell Seeding: Seed chemoresistant cells, pre-treated with the chemotherapeutic agent, this compound, or the combination, into the upper chamber in serum-free medium.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
Cell Fixation and Staining: Remove the non-migrated cells from the upper surface of the insert. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.[16]
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject chemoresistant cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, chemotherapeutic agent alone, this compound alone, and the combination. Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for the chemotherapeutic agent).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Survival Analysis: Monitor the mice for signs of toxicity and record the survival data. Euthanize the mice when the tumor volume reaches a predetermined endpoint or if they show signs of distress.
Conclusion
This compound is a highly potent and selective AXL inhibitor with demonstrated anti-proliferative, anti-migratory, and pro-apoptotic effects in preclinical cancer models. While direct comparative data on its ability to reverse chemoresistance is still emerging, the extensive evidence for other AXL inhibitors like bemcentinib and R428 in sensitizing cancer cells to various chemotherapeutic agents provides a strong rationale for the potential of this compound in this setting. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the role of this compound in overcoming one of the most significant challenges in cancer therapy. Further studies directly comparing this compound with other AXL inhibitors in combination with standard-of-care chemotherapies are warranted to fully elucidate its therapeutic potential.
References
- 1. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL - a new player in resistance to HER2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 3040329-68-5 | MCE [medchemexpress.cn]
- 6. scienceopen.com [scienceopen.com]
- 7. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Axl Inhibitor R428 Enhances TRAIL-Mediated Apoptosis Through Downregulation of c-FLIP and Survivin Expression in Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling Axl-IN-18
Topic: Personal Protective Equipment for Handling Axl-IN-18
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and handling information for this compound, a potent and selective AXL inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of the closely related compound, Axl-IN-3, and general best practices for handling potent chemical compounds in a laboratory setting.
Hazard Identification and Classification
Based on the data for the related compound Axl-IN-3, this compound should be handled as a hazardous substance. The primary known hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
It is crucial to handle this compound with care to avoid ingestion, inhalation, and contact with skin and eyes.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personal and environmental safety.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Must be worn at all times in the handling area to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. |
| Body Protection | Impervious laboratory coat. | A fully buttoned lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | If aerosolization is possible or ventilation is inadequate, a suitable respirator should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound if available. In its absence, review this guide and the SDS for Axl-IN-3.[2]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station.[2]
-
Prepare all necessary materials and equipment before handling the compound.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles.
-
Wash hands thoroughly before donning chemical-resistant gloves.
-
-
Compound Handling:
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.
-
Thoroughly clean all non-disposable equipment used for handling.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid contaminating your hands.
-
Remove your lab coat.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Solid Waste:
-
Dispose of all contaminated solid waste, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.[2]
-
-
Container Disposal:
-
Dispose of the original this compound container and any empty containers that held the compound as hazardous waste.
-
All waste must be disposed of in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative information based on the related compound Axl-IN-3.
| Parameter | Value | Source |
| GHS Hazard Class (Oral) | Category 4 | Axl-IN-3 SDS[2] |
| GHS Hazard Class (Aquatic) | Category 1 (Acute & Chronic) | Axl-IN-3 SDS[2] |
| Storage Temperature (Powder) | -20°C | Axl-IN-3 SDS[2] |
| Storage Temperature (in Solvent) | -80°C | Axl-IN-3 SDS[2] |
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
